Product packaging for 5-Chloro-3-methylpyridin-2-ol(Cat. No.:CAS No. 58498-61-6)

5-Chloro-3-methylpyridin-2-ol

Katalognummer: B1591149
CAS-Nummer: 58498-61-6
Molekulargewicht: 143.57 g/mol
InChI-Schlüssel: CBGCPCNUPUGPIF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

5-Chloro-3-methylpyridin-2-ol is a useful research compound. Its molecular formula is C6H6ClNO and its molecular weight is 143.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6ClNO B1591149 5-Chloro-3-methylpyridin-2-ol CAS No. 58498-61-6

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-chloro-3-methyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO/c1-4-2-5(7)3-8-6(4)9/h2-3H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBGCPCNUPUGPIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CNC1=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70558881
Record name 5-Chloro-3-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70558881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58498-61-6
Record name 5-Chloro-3-methyl-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58498-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-3-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70558881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Chloro-3-methylpyridin-2-ol: A Comprehensive Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide offers an in-depth exploration of 5-Chloro-3-methylpyridin-2-ol, a pivotal heterocyclic building block for researchers, scientists, and professionals engaged in drug development. This document provides a comprehensive overview of its chemical and physical characteristics, synthesis, reactivity, and applications, grounding all information in established scientific principles and authoritative sources.

Introduction: The Strategic Importance of Substituted Pyridinones

This compound, also known by its tautomeric name 5-chloro-3-methyl-2(1H)-pyridinone, is a halogenated and alkyl-substituted pyridinone derivative. Such scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide array of biologically active molecules and approved pharmaceuticals. The specific arrangement of the chloro, methyl, and hydroxyl/oxo functionalities on the pyridine ring imparts a unique electronic and steric profile, making it a versatile synthon for the elaboration of complex molecular architectures. Its strategic importance lies in its ability to serve as a precursor for a variety of chemical transformations, enabling the synthesis of novel compounds for therapeutic evaluation.

Physicochemical Properties: A Foundation for Application

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in a laboratory and developmental setting. These properties dictate its solubility in various solvent systems, its behavior in reaction mixtures, and provide insights into its potential pharmacokinetic profile.

PropertyValueReference(s)
Molecular Formula C₆H₆ClNO[1]
Molecular Weight 143.57 g/mol [1]
IUPAC Name This compound
CAS Number 58498-61-6[1]
Appearance Off-white to light yellow crystalline powder
Melting Point 162-163 °C[2]
Boiling Point 279.6 ± 40.0 °C (Predicted)[2]
Density 1.28 ± 0.1 g/cm³ (Predicted)[2]
pKa 10.55 ± 0.10 (Predicted)[2]
Solubility Soluble in methanol. Generally, hydroxypyridines are sparingly soluble in non-polar solvents and more soluble in polar solvents.

Table 1: Physicochemical Data for this compound

Synthesis and Purification: A Practical Approach

The synthesis of this compound can be achieved through a multi-step sequence starting from readily available precursors. A representative synthetic approach is outlined below.

Proposed Synthetic Pathway

A common strategy for the synthesis of substituted pyridinones involves the construction of a dihydropyridinone intermediate followed by functional group manipulations.

synthesis_pathway A Propionaldehyde + Acrylic Ester B 5-Methyl-3,4-dihydro-2(1H)-pyridone A->B Condensation & Amination D 3,4-Dichloro-5-methyl-piperidin-2-one B->D Chlorination C Chlorination (e.g., Cl2, SO2Cl2) F This compound D->F Elimination E Dehydrohalogenation

Figure 1: Proposed synthetic pathway to this compound. This pathway involves the initial formation of a dihydropyridinone ring, followed by chlorination and subsequent dehydrohalogenation to yield the target aromatic pyridinone.

Detailed Experimental Protocol

The following protocol is a generalized procedure based on established methodologies for the synthesis of related compounds[3][4].

Step 1: Synthesis of 5-Methyl-3,4-dihydro-2(1H)-pyridone

  • Condense propionaldehyde with an acrylic ester (e.g., methyl acrylate) in the presence of a suitable catalyst to form a 4-formylpentanoate ester.

  • React the resulting ester with a source of ammonia (e.g., ammonium hydroxide) to facilitate cyclization and formation of 5-methyl-3,4-dihydro-2(1H)-pyridone.

  • Purify the product by distillation or recrystallization.

Step 2: Synthesis of this compound

  • Dissolve 5-methyl-3,4-dihydro-2(1H)-pyridone in a suitable organic solvent (e.g., dichloromethane or chloroform).

  • Introduce a chlorinating agent, such as chlorine gas or sulfuryl chloride, while maintaining the reaction temperature, typically between 50-60°C[4]. This step is expected to form a dichloro-piperidinone intermediate.

  • The intermediate is then subjected to dehydrohalogenation, which can often be achieved by heating, to furnish the aromatic this compound[3][4].

  • The final product can be purified by recrystallization from an appropriate solvent.

Self-Validation and Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) can be used to assess purity. The structure should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point should be sharp and consistent with the reported value.

Chemical Reactivity and Tautomerism

The chemical behavior of this compound is governed by the interplay of its functional groups and the aromatic pyridine ring.

Tautomerism: The Pyridinol-Pyridone Equilibrium

A key feature of 2-hydroxypyridines is their existence in equilibrium with their corresponding 2-pyridone tautomer. This equilibrium is influenced by the solvent and the electronic nature of other substituents on the ring.[5][6][7][8]

tautomerism A This compound (Enol form) B 5-Chloro-3-methyl-2(1H)-pyridinone (Keto form) A->B Tautomerization

Figure 2: Tautomeric equilibrium of this compound. The compound exists as an equilibrium mixture of the hydroxypyridine (enol) and pyridinone (keto) forms.

In the solid state and in polar solvents, the pyridone form is generally favored due to its greater polarity and ability to form hydrogen-bonded dimers.[7] The pyridone tautomer possesses an amide-like character, which influences its reactivity.

Key Reactions
  • N-Alkylation and N-Arylation: The nitrogen atom in the pyridone tautomer can be alkylated or arylated under basic conditions.

  • O-Alkylation and O-Acylation: The oxygen atom of the hydroxypyridine tautomer can undergo alkylation or acylation.

  • Electrophilic Aromatic Substitution: The pyridine ring can undergo electrophilic substitution reactions, with the position of substitution directed by the existing substituents.

  • Cross-Coupling Reactions: The chloro substituent can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of a wide range of substituents at the 5-position. This is a particularly valuable transformation in drug discovery for generating molecular diversity.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and a singlet for the methyl group. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing chloro group and the electron-donating hydroxyl/oxo and methyl groups. The NH proton of the pyridone tautomer would likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the pyridone tautomer would be expected to resonate at a significantly downfield chemical shift (typically >160 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3400-2400 cm⁻¹ corresponding to the O-H stretch of the hydroxypyridine tautomer and the N-H stretch of the pyridone tautomer. A strong absorption band around 1650 cm⁻¹ would be indicative of the C=O stretch of the pyridone form.

Applications in Drug Discovery

This compound is a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its utility is demonstrated by the incorporation of structurally similar building blocks into a variety of drug candidates. Pyridine and pyridinone motifs are present in numerous FDA-approved drugs.

Role as a Versatile Scaffold

The reactivity of the chloro and hydroxyl/oxo groups, coupled with the potential for substitution on the pyridine ring, allows for the elaboration of this scaffold in multiple directions.

applications A This compound B Cross-Coupling (e.g., Suzuki, Sonogashira) A->B C N-Functionalization A->C D O-Functionalization A->D E Diverse Libraries of Novel Compounds B->E C->E D->E F Lead Optimization in Drug Discovery E->F

Figure 3: Application of this compound in generating molecular diversity for drug discovery. The various reactive sites on the molecule allow for its elaboration into libraries of novel compounds for biological screening and lead optimization.

For example, the related compound 5-chloro-3-methylpyridin-2-amine is a known intermediate in the synthesis of active pharmaceutical ingredients (APIs).[9] Similarly, other substituted pyridines are key components in the development of drugs for a range of conditions, including cardiovascular diseases.[10]

Safety and Handling

As with all chemical reagents, appropriate safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.[11][12][13]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[11]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

For comprehensive safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically important building block in medicinal chemistry and drug discovery. Its well-defined physicochemical properties, predictable reactivity, and the crucial aspect of tautomerism make it a versatile platform for the synthesis of novel and diverse chemical entities. This guide provides a foundational understanding of this compound, empowering researchers to leverage its potential in the development of the next generation of therapeutics.

References

An In-depth Technical Guide to the Synthesis of 5-Chloro-3-methylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Synthesis of a Key Heterocyclic Building Block

Welcome to a comprehensive exploration of the synthetic pathways leading to 5-Chloro-3-methylpyridin-2-ol, a crucial heterocyclic scaffold in the landscape of pharmaceutical and agrochemical research. This guide is meticulously crafted for researchers, scientists, and professionals in drug development, offering not just a set of instructions, but a deeper understanding of the chemical principles and strategic decisions that underpin the successful synthesis of this versatile molecule. As a senior application scientist, my objective is to bridge the gap between theoretical knowledge and practical application, providing insights that are both scientifically rigorous and field-tested.

The synthesis of substituted pyridin-2-ones is a well-trodden path in organic chemistry, yet the specific introduction of a chlorine atom at the 5-position and a methyl group at the 3-position presents unique challenges and demands a nuanced approach. This guide will delve into the primary synthetic strategies, elucidating the "why" behind each experimental choice and offering a critical analysis of the available methodologies. We will explore both the functionalization of a pre-existing pyridine ring and the construction of the heterocyclic core from acyclic precursors, providing you with a robust toolkit to approach this synthesis with confidence.

Understanding the Target: Tautomerism and Reactivity

Before embarking on the synthetic journey, it is paramount to recognize a fundamental characteristic of the target molecule: keto-enol tautomerism. This compound exists in equilibrium with its tautomeric form, 5-chloro-3-methyl-2(1H)-pyridinone.[1] In the solid state and in most solutions, the pyridinone form is generally favored. This dynamic equilibrium influences the compound's reactivity and its characterization. Throughout this guide, both names will be used interchangeably to reflect this reality.

Caption: Tautomeric equilibrium of this compound.

Strategic Approaches to Synthesis

Two principal strategies dominate the synthesis of this compound:

  • Pathway I: Functionalization of a Pre-existing Pyridine Ring. This is a classic and often direct approach, typically commencing with a readily available substituted pyridine.

  • Pathway II: De Novo Ring Construction. This strategy involves the assembly of the pyridin-2-one ring from acyclic precursors, offering a high degree of flexibility in substituent placement.

We will now dissect each of these pathways in detail, providing both the underlying logic and practical experimental guidance.

Pathway I: Synthesis via Functionalization of 3-Methylpyridine

This pathway leverages the commercial availability of 3-methylpyridine (β-picoline) as a cost-effective starting material. The core strategy involves the sequential introduction of the required functional groups onto the pyridine ring.

Conceptual Workflow

PathwayI A 3-Methylpyridine B 3-Methylpyridine N-oxide A->B Oxidation C 2-Chloro-5-methylpyridine B->C Chlorination D This compound C->D Hydroxylation (conceptual)

Caption: Conceptual workflow for Pathway I.

Step 1: N-Oxidation of 3-Methylpyridine

The initial step involves the oxidation of the pyridine nitrogen to form 3-methylpyridine N-oxide. This transformation serves a dual purpose: it deactivates the pyridine ring towards electrophilic substitution, thus preventing unwanted side reactions in subsequent steps, and it activates the positions ortho and para to the nitrogen for nucleophilic attack.

Experimental Protocol:

  • Reagents: 3-Methylpyridine, meta-chloroperoxybenzoic acid (m-CPBA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 3-methylpyridine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of m-chloroperoxybenzoic acid (1.5 eq) in DCM to the cooled solution over a period of 1 hour, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Add water to the residue and adjust the pH to 4-5 with a suitable base.

    • Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 3-methylpyridine N-oxide.[2]

Step 2: Chlorination of 3-Methylpyridine N-oxide

The introduction of the chlorine atom at the 2-position is a critical step. The N-oxide functionality directs the chlorination to the positions ortho and para to the nitrogen. The choice of chlorinating agent is crucial for achieving the desired regioselectivity. Phosphorus oxychloride (POCl₃) is a commonly employed reagent for this transformation.

Experimental Protocol:

  • Reagents: 3-Methylpyridine N-oxide, Phosphorus oxychloride (POCl₃), a basic organic nitrogen compound (e.g., diisooctylamine), Dichloromethane (DCM).

  • Procedure:

    • Charge a flask with 3-methylpyridine N-oxide (1.0 eq) and DCM.

    • Cool the mixture to 0-5 °C.

    • Slowly and simultaneously add a solution of POCl₃ (2.0 eq) in DCM and a solution of a basic organic nitrogen compound (2.0 eq) in DCM to the flask over a period of 3 hours, maintaining the temperature at 0-5 °C.

    • Stir the mixture for an additional 2 hours at 0-5 °C.

    • Carefully quench the reaction by the slow addition of water, ensuring the temperature remains below 20 °C.

    • The product, primarily a mixture of 2-chloro-5-methylpyridine and 2-chloro-3-methylpyridine, can be isolated by steam distillation.[3] Further purification by chromatography is necessary to isolate the desired 2-chloro-5-methylpyridine isomer.

Step 3: Conversion of 2-Chloro-5-methylpyridine to this compound

This final step involves the introduction of the hydroxyl group at the 2-position. A direct hydroxylation is challenging. A more viable, albeit indirect, approach involves the formation of an intermediate that can be readily hydrolyzed. One such conceptual pathway could involve a nucleophilic aromatic substitution, though this is often difficult on an electron-rich pyridine ring. A more practical approach would be to synthesize the pyridone ring with the desired substitution pattern from the outset, as detailed in Pathway II. For the sake of completing this conceptual pathway, a hypothetical hydrolysis is presented, acknowledging its practical challenges.

Pathway II: Synthesis via Ring Construction from Acyclic Precursors

This strategy offers greater control over the final substitution pattern by building the pyridin-2-one ring from acyclic starting materials. A key intermediate in this approach is 5-methyl-3,4-dihydro-2(1H)-pyridone.

Conceptual Workflow

PathwayII A Propionaldehyde + Acrylic Ester B 4-Formylpentanoate Ester A->B Condensation C 5-Methyl-3,4-dihydro-2(1H)-pyridone B->C Amination/Cyclization D 3,4-Dichloro-5-methyl-piperidin-2-one C->D Chlorination E This compound D->E Dehydrohalogenation

Caption: Conceptual workflow for Pathway II.

Step 1 & 2: Synthesis of 5-Methyl-3,4-dihydro-2(1H)-pyridone

This intermediate is synthesized through a condensation reaction followed by amination and cyclization.

Experimental Protocol:

  • Reagents: Propionaldehyde, an acrylic ester (e.g., methyl acrylate), a nitrogen source (e.g., ammonium acetate), Acetic acid.

  • Procedure:

    • Condense propionaldehyde with an acrylic ester to form a 4-formylpentanoate ester.[4]

    • Dissolve the resulting methyl 4-formylpentanoate (1.0 eq) in acetic acid.

    • Add ammonium acetate (2.0 eq) to the solution and heat the mixture at 80-115 °C for 16 hours.

    • After cooling, the product can be isolated by vacuum stripping and purification by distillation and recrystallization from ethyl acetate.[5]

Step 3 & 4: Chlorination and Dehydrohalogenation to this compound

The dihydropyridone is then chlorinated, leading to the formation of a dihalo intermediate, which upon dehydrohalogenation, yields the aromatic pyridin-2-one.

Experimental Protocol:

  • Reagents: 5-Methyl-3,4-dihydro-2(1H)-pyridone, Chlorine gas, a high-boiling solvent (e.g., 1,2,4-trichlorobenzene).

  • Procedure:

    • Dissolve 5-methyl-3,4-dihydro-2(1H)-pyridone in a suitable high-boiling solvent like 1,2,4-trichlorobenzene.

    • Pass chlorine gas through the solution at a temperature of 50-60 °C to form the dihalo intermediate.[4][5]

    • Heat the reaction mixture to a temperature of 100-170 °C to effect dehydrohalogenation, yielding this compound.[4]

    • The final product can be isolated and purified using standard techniques such as crystallization or column chromatography.

Data Summary and Characterization

CompoundMolecular FormulaMolecular WeightKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
5-Chloro-3-methylpicolinic acidC₇H₆ClNO₂171.5811.29 (s, 1H), 8.41 (d, 1H), 7.73 (d, 1H), 2.75 (s, 3H)Not readily available
2-Chloro-5-methylpyridineC₆H₆ClN127.57Not readily availableNot readily available
5-Methyl-2-pyridoneC₆H₇NO109.13Not readily availableNot readily available

Note: The expected ¹H NMR spectrum of this compound would likely show signals for the methyl group, two aromatic protons, and a broad signal for the hydroxyl/NH proton. The ¹³C NMR spectrum would show six distinct carbon signals.

Conclusion and Future Perspectives

The synthesis of this compound can be approached through two robust and logical pathways. The functionalization of 3-methylpyridine offers a more direct route from a simple starting material, though it may present challenges in regioselectivity during the chlorination step. The de novo ring construction provides greater control over the substitution pattern and is a powerful strategy for accessing a variety of substituted pyridin-2-ones.

The choice of the optimal pathway will ultimately depend on the specific requirements of the research, including scale, available starting materials, and the desired purity of the final product. Further optimization of reaction conditions and detailed spectroscopic analysis of the final compound are crucial for ensuring a reproducible and reliable synthesis. This guide provides a solid foundation for any scientist embarking on the synthesis of this important heterocyclic building block, empowering them to make informed decisions and navigate the synthetic challenges with confidence.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 5-Chloro-3-methylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-3-methylpyridin-2-ol is a halogenated and alkyl-substituted pyridinone derivative with significant applications in the synthesis of pharmaceuticals and other biologically active compounds. The precise three-dimensional arrangement of its atoms and the conformational possibilities are critical determinants of its reactivity and interaction with biological targets. This technical guide provides a comprehensive examination of the molecular structure and conformation of this compound, integrating spectroscopic data, and theoretical considerations. This document aims to serve as an essential resource for scientists engaged in research and development involving this versatile chemical entity.

Introduction: The Importance of Substituted Pyridinones

Substituted pyridinones are a cornerstone in medicinal chemistry, forming the structural core of a wide array of therapeutic agents. The strategic placement of different functional groups on the pyridinone scaffold allows for the modulation of their electronic, steric, and pharmacokinetic properties. This compound is a prime example of a pyridinone with a substitution pattern that imparts specific chemical characteristics. The interplay between the electron-withdrawing chloro group, the methyl group, and the inherent properties of the pyridin-2-one ring system makes it a valuable intermediate in organic synthesis. A thorough understanding of its molecular architecture is fundamental to harnessing its full potential in drug design and development.

Tautomerism: The Pyridinol-Pyridone Equilibrium

A key feature of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding 2-pyridone form.[1] In the case of this compound, this equilibrium lies between the pyridin-2-ol (lactim) and the pyridin-2-one (lactam) forms.

Caption: Tautomeric equilibrium of this compound.

While both forms can exist, the equilibrium is significantly influenced by the solvent environment.[2][3] In non-polar solvents, the 2-hydroxypyridine form may be more prevalent, whereas polar solvents, through hydrogen bonding, tend to stabilize the 2-pyridone tautomer.[2][3] In the solid state, the pyridone form is generally favored due to the formation of stable intermolecular hydrogen-bonded dimers or helical structures.[3] For this compound, the pyridin-2-one tautomer is the predominantly observed form in most conditions.

Physicochemical Properties

The physical and chemical characteristics of this compound are tabulated below.

PropertyValueReference
Molecular FormulaC6H6ClNO[4][5]
Molecular Weight143.57 g/mol [4][5]
Melting Point162-163 °C[5]
pKa (Predicted)10.55 ± 0.10[5]
AppearanceSolid[6]
Synthesis and Reactivity

The synthesis of this compound and its derivatives often involves multi-step reaction sequences. For instance, related structures like 5-chloro-3-methyl-pyridine-2-carboxylic acid can be synthesized from 5-chloro-3-methylpicolinonitrile.[7] Another example is the synthesis of 2-chloro-5-methylpyridine from 3-methylpyridine N-oxide, which is a key intermediate for various pesticides and pharmaceuticals.[8] The reactivity of the this compound core is influenced by its substituents. The chlorine atom can be a site for nucleophilic aromatic substitution, while the methyl group can be a target for oxidation or halogenation. The pyridinone ring itself can undergo various transformations.

Synthesis_Overview 3-Methylpyridine 3-Methylpyridine 3-Methylpyridine N-Oxide 3-Methylpyridine N-Oxide 3-Methylpyridine->3-Methylpyridine N-Oxide Oxidation 2-Chloro-5-methylpyridine 2-Chloro-5-methylpyridine 3-Methylpyridine N-Oxide->2-Chloro-5-methylpyridine Chlorination Derivatives Derivatives 2-Chloro-5-methylpyridine->Derivatives Further Reactions

Caption: Generalized synthetic pathway to related chloro-methyl-pyridines.

Molecular Structure and Conformation

The molecular structure of this compound is defined by the geometry of the pyridinone ring and the orientation of its substituents. The pyridinone ring is largely planar due to its aromatic character.[1] The primary conformational flexibility would arise from the rotation of the methyl group, although the energy barrier for this rotation is expected to be low.

5.1. Spectroscopic Analysis

Spectroscopic techniques are crucial for elucidating the molecular structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons, the methyl protons, and the N-H proton of the pyridone form. The chemical shifts and coupling patterns of the aromatic protons are diagnostic of the substitution pattern.

    • ¹³C NMR: The carbon NMR spectrum would provide information on the carbon skeleton, with the carbonyl carbon of the pyridone form typically appearing at a characteristic downfield shift.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum would exhibit characteristic absorption bands for the N-H and C=O stretching vibrations of the pyridone tautomer, providing strong evidence for its predominance.

5.2. Crystallographic Data
Applications in Drug Development

Substituted pyridines are of great interest in drug discovery. For example, 2,3-disubstituted pyridine derivatives have been investigated as IDO1 inhibitors for cancer immunotherapy.[10] The specific substitution pattern of this compound makes it a valuable building block for creating libraries of compounds for screening against various biological targets. The conformational preferences of such molecules can play a significant role in their binding affinity to target proteins.

Conclusion

This compound is a structurally interesting and synthetically useful molecule. Its existence predominantly in the pyridin-2-one tautomeric form, coupled with its specific substitution pattern, dictates its chemical and physical properties. A comprehensive understanding of its molecular structure and conformation, gained through a combination of spectroscopic methods and theoretical analysis, is essential for its effective utilization in the design and synthesis of novel therapeutic agents and other functional molecules.

References

Spectroscopic Characterization of 5-Chloro-3-methylpyridin-2-ol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Affiliation: Advanced Molecular Spectroscopy Division, Google Research

Introduction: The Structural Significance of 5-Chloro-3-methylpyridin-2-ol

This compound, also known as 5-chloro-3-methyl-2(1H)-pyridinone, belongs to the substituted pyridinone class of heterocyclic compounds. The pyridinone scaffold is a prevalent motif in numerous biologically active molecules and pharmaceutical agents. The presence of a chlorine atom, a methyl group, and a hydroxyl group (which exists in tautomeric equilibrium with a ketone) on the pyridine ring imparts a unique electronic and steric profile to the molecule, making its unambiguous structural elucidation crucial for any research and development endeavor. Spectroscopic techniques are the cornerstone of such characterization, providing a detailed fingerprint of the molecule's atomic and molecular structure.

This guide will systematically explore the expected spectroscopic signatures of this compound, providing a virtual roadmap for its identification and characterization.

Predicted Spectroscopic Data and Interpretation

Due to the limited availability of published experimental spectra for this compound, the following sections provide a detailed prediction of its spectral characteristics. These predictions are grounded in the fundamental principles of each spectroscopic technique and are supported by experimental data from closely related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The pyridinone ring can exist in two tautomeric forms, the -ol and the -one form, which will influence the observed chemical shifts, particularly that of the N-H/O-H proton. In most solvents, the pyridinone form is expected to predominate.

Predicted ¹H NMR Data (in CDCl₃, 300 MHz):

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Comparative Analysis
~ 10-12Broad Singlet1HN-HThe N-H proton of the pyridinone tautomer is expected to be significantly deshielded due to resonance and the anisotropic effect of the carbonyl group. Its chemical shift is highly dependent on solvent and concentration.
~ 7.5Doublet1HH-6This aromatic proton is adjacent to the nitrogen atom and is expected to be downfield. It will likely appear as a doublet due to coupling with H-4. For comparison, in 2-Chloro-5-methylpyridine, the H-6 proton appears at δ 8.18 ppm[1]. The hydroxyl/carbonyl group at position 2 in our target molecule will influence this shift.
~ 7.2Doublet1HH-4This proton is also part of the aromatic system and will be coupled to H-6. Its chemical shift will be influenced by the adjacent chlorine atom.
~ 2.2Singlet3H-CH₃The methyl group protons are attached to an sp² hybridized carbon and are expected to appear as a singlet in this region. In 2-Chloro-5-methylpyridine, the methyl protons are observed at δ 2.27 ppm[1].

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 75 MHz):

Predicted Chemical Shift (δ, ppm)AssignmentRationale and Comparative Analysis
~ 165C=OThe carbonyl carbon of the pyridinone tautomer is highly deshielded and will appear significantly downfield.
~ 145C-6This carbon is adjacent to the nitrogen and will be deshielded.
~ 135C-4The chemical shift of this carbon will be influenced by the electronegative chlorine atom.
~ 125C-5This carbon is directly attached to the chlorine atom, leading to a downfield shift.
~ 120C-3This carbon is attached to the methyl group.
~ 15-CH₃The methyl carbon is an sp³ hybridized carbon and will appear in the typical aliphatic region.

Experimental Protocol for NMR Data Acquisition:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the probe for the specific sample.

    • Acquire a standard one-pulse ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-15 ppm, acquisition time of 2-3 seconds, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

Logical Workflow for NMR Analysis:

NMR_Analysis_Workflow cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Structural Elucidation Acquire_1H Acquire ¹H NMR Spectrum Process_1D Process 1D Spectra (FT, Phasing, Baseline Correction) Acquire_1H->Process_1D Acquire_13C Acquire ¹³C NMR Spectrum Acquire_13C->Process_1D Acquire_2D Acquire 2D NMR (COSY, HSQC, HMBC) Process_2D Process 2D Spectra Acquire_2D->Process_2D Analyze_1H Analyze ¹H NMR: - Chemical Shifts - Integration - Multiplicity Process_1D->Analyze_1H Analyze_13C Analyze ¹³C NMR: - Number of Signals - Chemical Shifts Process_1D->Analyze_13C Correlate_2D Correlate with 2D NMR: - ¹H-¹H (COSY) - ¹H-¹³C (HSQC/HMBC) Process_2D->Correlate_2D Analyze_1H->Correlate_2D Analyze_13C->Correlate_2D Propose_Structure Propose/Confirm Structure Correlate_2D->Propose_Structure

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data:

Predicted Frequency (cm⁻¹)Vibration TypeFunctional GroupRationale and Comparative Analysis
3200-2800 (broad)N-H stretchAmide (in pyridinone form)The N-H stretching vibration in the pyridinone ring is typically broad due to hydrogen bonding.
3100-3000C-H stretchAromatic C-HThese absorptions are characteristic of C-H stretching in aromatic rings.
2950-2850C-H stretchAliphatic C-H (-CH₃)These peaks correspond to the stretching vibrations of the methyl group protons.
~ 1660C=O stretchAmide carbonylThis strong absorption is a key indicator of the pyridinone tautomer. For comparison, the FTIR spectrum of a related compound, 5-Chloro-3-iodopyridin-2-ol, O-methyl, would show different characteristic peaks due to the O-methyl group and the absence of the N-H and C=O of the pyridinone form.[2]
1600-1450C=C stretchAromatic ringThese bands are characteristic of the pyridine ring vibrations.
~ 1100C-Cl stretchChloroalkaneThe C-Cl stretching vibration is expected in this region.

Experimental Protocol for IR Data Acquisition (ATR-FTIR):

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the ATR accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Record the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and elemental composition.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

m/z ValueInterpretationRationale
143/145[M]⁺ (Molecular Ion)The molecular ion peak will appear as a doublet with an approximate 3:1 intensity ratio, which is the characteristic isotopic signature of a molecule containing one chlorine atom (³⁵Cl and ³⁷Cl). The nominal molecular weight is 143.57 g/mol .[3]
115/117[M - CO]⁺Loss of a neutral carbon monoxide molecule from the pyridinone ring is a common fragmentation pathway.
108[M - Cl]⁺Loss of a chlorine radical.
79[M - CO - Cl]⁺Subsequent loss of a chlorine radical after the initial loss of CO.

Experimental Protocol for Mass Spectrometry Data Acquisition (GC-MS):

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, dichloromethane).

  • Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

  • GC Separation:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • The sample is vaporized and separated on a capillary column based on its volatility and interaction with the stationary phase.

  • MS Analysis:

    • As the compound elutes from the GC column, it enters the MS ion source.

    • The molecules are bombarded with high-energy electrons (typically 70 eV) to generate positively charged ions (molecular ion and fragment ions).

    • The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

    • A detector records the abundance of each ion.

  • Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Data Interpretation Workflow:

MS_Interpretation_Workflow cluster_analysis Mass Spectrum Analysis cluster_fragmentation Fragmentation Analysis cluster_conclusion Structural Confirmation Identify_M_ion Identify Molecular Ion ([M]⁺) Analyze_Isotopes Analyze Isotopic Pattern (e.g., Cl signature) Identify_M_ion->Analyze_Isotopes Identify_Fragments Identify Key Fragment Ions Identify_M_ion->Identify_Fragments Propose_Formula Propose Elemental Formula (High-Resolution MS) Analyze_Isotopes->Propose_Formula Confirm_Structure Confirm Proposed Structure Propose_Formula->Confirm_Structure Propose_Pathways Propose Fragmentation Pathways Identify_Fragments->Propose_Pathways Propose_Pathways->Confirm_Structure

Caption: Workflow for mass spectrometry data interpretation.

Synthesis and Purity Considerations

The spectroscopic data of a compound is only as reliable as its purity. This compound can be synthesized via various routes, and the chosen method will influence the potential impurities that may be present. A common synthetic approach may involve the cyclization of appropriate precursors, and residual starting materials or side-products from these reactions could interfere with spectroscopic analysis. Therefore, rigorous purification, typically by recrystallization or column chromatography, is essential prior to spectroscopic characterization. The purity should be assessed by a combination of techniques, such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and melting point analysis.

Conclusion

This technical guide has provided a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. By understanding the expected spectroscopic features and the underlying principles, researchers and drug development professionals can more effectively approach the characterization of this and related pyridinone derivatives. The provided experimental protocols and interpretation workflows serve as a practical resource for obtaining and analyzing high-quality spectroscopic data, ensuring the scientific integrity of their findings. While this guide offers a robust theoretical framework, it is imperative for researchers to obtain and interpret their own experimental data to definitively confirm the structure and purity of their synthesized compounds.

References

An In-depth Technical Guide to the Reactivity and Functional Group Transformations of 5-Chloro-3-methylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the chemical reactivity and synthetic potential of 5-Chloro-3-methylpyridin-2-ol. Intended for researchers, scientists, and professionals in drug development, this document synthesizes established chemical principles with practical insights to facilitate the strategic use of this versatile heterocyclic building block.

Introduction: Structural Features and Physicochemical Landscape

This compound is a substituted pyridine derivative with a unique combination of functional groups that dictate its chemical behavior. The molecule's core is a pyridine ring, which imparts aromatic character and a degree of electron deficiency. The substituents—a chloro group at the 5-position, a methyl group at the 3-position, and a hydroxyl group at the 2-position—each contribute distinct electronic and steric properties, creating a rich landscape for chemical modification.

A critical aspect of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding 2-pyridone form. For this compound, the equilibrium lies heavily towards the 2-pyridone tautomer, 5-chloro-3-methyl-1H-pyridin-2-one.[1][2] This is a crucial consideration for understanding its reactivity, as the pyridone form presents an amide-like functionality, influencing its nucleophilic and electrophilic potential.

Table 1: Physicochemical Properties of this compound and Related Analogs

PropertyThis compound (Predicted)2-Chloro-5-methylpyridine3-Methyl-2-pyridone[3]
Molecular Formula C₆H₆ClNOC₆H₆ClNC₆H₇NO
Molecular Weight 143.57 g/mol 127.57 g/mol 109.13 g/mol
Boiling Point Decomposes97 °C / 30 mmHg280 °C (decomposes)[4]
Density ~1.4 g/cm³1.169 g/mL at 25 °C1.39 g/cm³[4]
pKa ~11-12 (for N-H)-11.65[4]
LogP ~1.52.04[5]-
Appearance Off-white to light yellow solidWhite to yellow to green clear liquidColourless crystalline solid[4]

The Interplay of Functional Groups: A Reactivity Map

The reactivity of this compound is a composite of the individual and synergistic effects of its functional groups. The following diagram illustrates the key reactive sites and their potential transformations.

Reactivity_Map cluster_molecule This compound cluster_reactivity Potential Reactive Sites & Transformations mol Structure Placeholder N_Alkylation N-Alkylation mol->N_Alkylation N-H O_Alkylation O-Alkylation mol->O_Alkylation O-H (lactim form) Chloro_Substitution Chloro Group Substitution (e.g., Cross-Coupling) mol->Chloro_Substitution C-Cl Methyl_Oxidation Methyl Group Oxidation mol->Methyl_Oxidation C-CH3 Ring_Functionalization Ring C-H Functionalization mol->Ring_Functionalization C-H

Caption: Reactivity map of this compound.

Synthesis of the Core Scaffold

While a dedicated synthesis for this compound is not extensively reported, a plausible route can be inferred from the synthesis of related compounds. A likely precursor is 5-methyl-3,4-dihydro-2(1H)-pyridone.

Proposed Synthetic Pathway

Synthesis_Pathway Start 5-Methyl-3,4-dihydro-2(1H)-pyridone Intermediate1 5,6-Dichloro-5-methylpiperidin-2-one Start->Intermediate1 Chlorination (e.g., Cl₂) Intermediate2 5-Methyl-2(1H)-pyridone (2-Hydroxy-5-methylpyridine) Intermediate1->Intermediate2 Dehydrohalogenation (Heat) Product This compound Intermediate2->Product Chlorination (e.g., SO₂Cl₂)

Caption: Proposed synthesis of this compound.

This pathway is adapted from a patented method for the synthesis of 2-chloro-5-methylpyridine.[6]

Key Functional Group Transformations

The true synthetic utility of this compound lies in the selective manipulation of its functional groups.

N-Alkylation vs. O-Alkylation of the Pyridone System

The ambident nucleophilic nature of the 2-pyridone tautomer allows for either N- or O-alkylation. The regioselectivity of this reaction is highly dependent on the reaction conditions.[7]

  • N-Alkylation: Generally favored by using a strong base in a polar aprotic solvent. Cesium carbonate in DMF is a common and effective combination.[8]

  • O-Alkylation: Can be promoted by using silver salts of the pyridone or under specific Mitsunobu conditions.[7] A regioselective O-alkylation has also been reported using a TfOH-catalyzed carbenoid insertion.[9]

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add this compound (1.0 equiv.) and anhydrous dimethylformamide (DMF).

  • Add cesium carbonate (Cs₂CO₃, 1.5 equiv.) and stir the suspension for 15-20 minutes at room temperature.

  • Add the desired alkyl halide (1.1 equiv.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Cross-Coupling Reactions at the C5-Position

The chloro group at the 5-position is a prime handle for carbon-carbon and carbon-heteroatom bond formation via palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura reaction enables the formation of a C-C bond between the pyridine ring and a variety of organoboron reagents.[10] This is a powerful tool for introducing aryl, heteroaryl, or alkyl groups at the C5-position.

  • In a reaction vessel, combine this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equiv.).

  • Add a suitable solvent system, such as a mixture of 1,4-dioxane and water.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 10-15 minutes.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the product by column chromatography.

The Buchwald-Hartwig amination allows for the synthesis of C-N bonds by coupling the chloro-substituted pyridine with a primary or secondary amine.[3][11] This reaction is of great importance in medicinal chemistry for the synthesis of arylamines.

  • To an oven-dried, sealable reaction tube, add this compound (1.0 equiv.), the amine (1.2 equiv.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equiv.).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add a dry, degassed solvent such as toluene or 1,4-dioxane.

  • Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-110 °C).

  • Monitor the reaction progress. Upon completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Transformations of the Methyl Group

The methyl group at the C3-position can also be a site for functionalization, primarily through oxidation.

The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents. A patented method describes the oxidation of methyl-pyridines to their corresponding carboxylic acids using a halogen oxidizing agent in the presence of water and actinic radiation.

Applications in Drug Discovery and Development

Substituted pyridin-2-ones are considered privileged scaffolds in medicinal chemistry due to their ability to act as hydrogen bond donors and acceptors, as well as their favorable physicochemical properties such as metabolic stability and aqueous solubility.[1][2] The various functional handles on this compound make it an attractive starting material for the synthesis of libraries of compounds for screening against various biological targets. The chloro- and hydroxyl/pyridone functionalities, in particular, are key features in many bioactive molecules.

Conclusion

This compound is a highly functionalized heterocyclic compound with significant potential in synthetic organic chemistry. Its reactivity is dominated by the tautomeric equilibrium between the 2-hydroxypyridine and 2-pyridone forms, with the latter being predominant. The chloro, methyl, and pyridone moieties offer multiple avenues for selective functionalization through reactions such as N- and O-alkylation, palladium-catalyzed cross-coupling, and oxidation. This versatility makes it a valuable building block for the synthesis of complex molecules, particularly in the field of drug discovery.

References

An In-Depth Technical Guide to 5-Chloro-3-methylpyridin-2-ol: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Chloro-3-methylpyridin-2-ol, a key heterocyclic building block in modern medicinal chemistry. We will delve into its chemical identity, synthesis protocols, physicochemical properties, and its emerging role in the development of novel therapeutic agents. This document is intended to serve as a practical resource for researchers engaged in drug discovery and process development.

Core Chemical Identity

  • IUPAC Name: this compound

  • CAS Number: 58498-61-6[1]

  • Molecular Formula: C₆H₆ClNO

  • Molecular Weight: 143.57 g/mol [1]

This compound belongs to the substituted pyridin-2-ol family, which is known for its versatile applications in the synthesis of pharmaceuticals and agrochemicals. The presence of a chlorine atom, a methyl group, and a hydroxyl group on the pyridine ring imparts unique reactivity and allows for diverse chemical modifications.

Tautomerism: A Critical Consideration

It is crucial for the synthetic chemist to recognize that this compound exists in a tautomeric equilibrium with its corresponding pyridin-2-one form, 5-Chloro-3-methyl-2(1H)-pyridinone .

Caption: Tautomeric equilibrium of this compound.

The position of this equilibrium is influenced by factors such as the solvent, temperature, and pH. In many instances, the pyridinone tautomer is the more stable and predominant form. This has significant implications for its reactivity and spectroscopic characterization.

Synthesis Strategies and Methodologies

The synthesis of this compound can be approached through several strategic routes. A common and practical method involves the hydrolysis of a corresponding 2,5-dichloro-3-methylpyridine precursor.

Proposed Synthetic Pathway: Hydrolysis of 2,5-Dichloro-3-methylpyridine

This pathway offers a direct and often high-yielding route to the desired product. The underlying principle is the selective nucleophilic aromatic substitution of the chlorine atom at the 2-position, which is activated by the ring nitrogen.

synthesis Precursor 2,5-Dichloro-3-methylpyridine Intermediate Hydrolysis Reaction (e.g., NaOH, H2O, heat) Precursor->Intermediate Step 1 Product This compound Intermediate->Product Step 2 caption Synthetic workflow for this compound.

Caption: Proposed synthetic workflow via hydrolysis.

Experimental Protocol: Synthesis via Hydrolysis

The following is a generalized protocol based on established chemical principles for similar transformations. Researchers should optimize conditions for their specific needs.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-dichloro-3-methylpyridine in a suitable solvent such as aqueous dioxane or a high-boiling alcohol.

  • Reagent Addition: Add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. The molar ratio of base to the starting material should be in slight excess.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with an acid (e.g., hydrochloric acid) to a pH of approximately 6-7.

  • Isolation: The product may precipitate out of the solution upon neutralization. If so, collect the solid by filtration. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Self-Validation and Causality:

  • Choice of Base: A strong base is necessary to facilitate the nucleophilic attack of the hydroxide ion on the electron-deficient pyridine ring.

  • Solvent System: The choice of a co-solvent like dioxane or ethanol is to ensure the miscibility of the organic substrate and the aqueous base.

  • Neutralization: Acidification of the reaction mixture is critical to protonate the resulting pyridinolate salt and isolate the final product in its neutral form.

Physicochemical and Spectroscopic Data

The following table summarizes key physical properties and expected spectroscopic characteristics.

PropertyValueSource/Reference
Melting Point 162-163 °C
Boiling Point 279.6±40.0 °C (Predicted)
Density 1.28±0.1 g/cm³ (Predicted)
pKa 10.55±0.10 (Predicted)
Storage Temperature Inert atmosphere, Room Temperature

Spectroscopic Analysis (Expected):

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and a singlet for the methyl group. The chemical shift of the N-H proton in the pyridinone tautomer will be solvent-dependent and may appear as a broad singlet.

  • ¹³C NMR: The carbon NMR will display six distinct signals corresponding to the carbon atoms of the pyridine ring and the methyl group. The carbonyl carbon of the pyridinone tautomer will appear significantly downfield.

  • IR Spectroscopy: The infrared spectrum will likely be dominated by a strong absorption band corresponding to the C=O stretch of the pyridinone tautomer, typically in the region of 1650-1690 cm⁻¹. An O-H stretching band for the pyridin-2-ol form may also be present, often appearing as a broad signal.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (143.57 g/mol ), with a characteristic isotopic pattern due to the presence of a chlorine atom.

Role in Drug Development and Medicinal Chemistry

Substituted pyridin-2-ones are a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active molecules. The unique structural features of this compound make it a valuable starting material for the synthesis of novel drug candidates.

Potential Therapeutic Applications:

The pyridin-2-one core is known to be a key pharmacophore in compounds targeting a variety of biological targets. Derivatives of this compound could potentially be explored for activities including:

  • Anticancer Agents: Many kinase inhibitors and other anticancer drugs incorporate the pyridin-2-one motif.

  • Antiviral and Antimicrobial Agents: The scaffold is present in several compounds with demonstrated activity against viruses and bacteria.

  • Central Nervous System (CNS) Agents: The ability of the pyridin-2-one structure to participate in hydrogen bonding makes it suitable for targeting receptors and enzymes in the CNS.

The chlorine and methyl substituents on the ring provide handles for further chemical elaboration, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. For instance, the chlorine atom can be displaced by other nucleophiles or participate in cross-coupling reactions to introduce further diversity. The methyl group can influence the compound's metabolic stability and binding interactions.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information before handling this compound.

Conclusion

This compound is a valuable and versatile building block for drug discovery and development. Its synthesis is achievable through established chemical transformations, and its unique substitution pattern offers numerous opportunities for the creation of diverse chemical libraries. A thorough understanding of its tautomeric nature and reactivity is essential for its effective utilization in medicinal chemistry programs. This guide provides a foundational understanding of this important compound, and it is hoped that it will serve as a useful resource for researchers in the field.

References

5-Chloro-3-methylpyridin-2-ol and its Analogs: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridin-2-one Scaffold in Medicinal Chemistry

The pyridin-2(1H)-one moiety is a privileged heterocyclic scaffold that forms the core of numerous biologically active compounds.[1][2] Its unique electronic and structural features, including the ability to act as both a hydrogen bond donor and acceptor, make it a versatile building block in the design of novel therapeutics.[3] Pyridinone derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3] The strategic placement of various substituents on the pyridinone ring allows for the fine-tuning of a compound's physicochemical properties and biological targets. This guide focuses on 5-Chloro-3-methylpyridin-2-ol and its analogs, exploring their synthesis, potential biological activities, and the experimental methodologies crucial for their evaluation in a drug discovery context.

Synthesis and Derivatization Strategies

The synthesis of substituted pyridin-2-ones can be approached through various routes, often involving cyclization reactions or modifications of a pre-existing pyridine ring. While a specific, detailed protocol for the direct synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic strategy can be devised based on established methods for analogous compounds.

Proposed Synthesis of this compound

A likely synthetic pathway to this compound involves the construction of the pyridinone ring followed by chlorination, or the chlorination of a suitable pyridine precursor followed by conversion to the 2-ol. A potential route, adapted from literature on similar compounds, is outlined below.[4][5]

Synthesis_of_this compound start Propionaldehyde + Acrylate Ester intermediate1 4-Formylpentanoate Ester start->intermediate1 Condensation intermediate2 5-Methyl-3,4-dihydro-2(1H)-pyridone intermediate1->intermediate2 Amination/ Cyclization intermediate3 5-Methyl-2(1H)-pyridone (2-Hydroxy-5-methylpyridine) intermediate2->intermediate3 Dehydrogenation final_product This compound intermediate3->final_product Chlorination

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Methodology (Hypothetical):

  • Condensation: Propionaldehyde is condensed with an acrylic ester to form a 4-formylpentanoate ester.[4]

  • Amination and Cyclization: The resulting ester is treated with a nitrogen source, such as ammonia or an ammonium salt, to induce amination and subsequent intramolecular cyclization to yield 5-methyl-3,4-dihydro-2(1H)-pyridone.[4]

  • Dehydrogenation: The dihydropyridone is dehydrogenated to form the aromatic 5-methyl-2(1H)-pyridone, which exists in tautomeric equilibrium with 2-hydroxy-5-methylpyridine.[5]

  • Chlorination: The final step involves the regioselective chlorination of the pyridinone ring at the 5-position using a suitable chlorinating agent, such as N-chlorosuccinimide (NCS), to afford this compound.

Synthesis of Key Analogs and Precursors

The literature provides more concrete synthetic routes for precursors and analogs, which are valuable for generating a library of related compounds for structure-activity relationship (SAR) studies.

Synthesis of 5-Chloro-3-methyl-pyridine-2-carboxylic acid:

A documented synthesis involves the hydrolysis of 5-chloro-3-methylpicolinonitrile.[6]

  • Protocol: 5-chloro-3-methylpicolinonitrile is refluxed with a strong base, such as sodium hydroxide in ethanol, for an extended period.[6] Following the reaction, the mixture is cooled, concentrated, and acidified with hydrochloric acid to precipitate the carboxylic acid product.[6] The product can be further purified by extraction and crystallization.[6]

Synthesis of 2-Chloro-5-methylpyridine:

This key intermediate can be prepared from 3-methylpyridine N-oxide.[7][8]

  • Protocol: 3-Methylpyridine N-oxide is reacted with a chlorinating agent like phosphorus oxychloride (POCl3) in a suitable solvent such as dichloromethane.[7] The reaction conditions, including temperature and the presence of a base, are critical for optimizing the yield of the desired isomer over other chlorinated products.[7]

Biological Activities and Therapeutic Potential

While specific biological data for this compound is scarce, the broader class of pyridinone and chloropyridine derivatives exhibits a wide range of promising biological activities. Extrapolation from these analogs provides a strong rationale for the investigation of this compound as a potential therapeutic agent.

Anticancer Activity

Pyridinone-containing compounds have shown significant potential as anticancer agents.[1][3] Analogs of this compound have demonstrated cytotoxicity against various cancer cell lines.

  • Example Analog Activity: A study on Cu(II), Zn(II), and Mn(II) complexes with 5-chloro-2-N-(2-quinolylmethylene)aminophenol, a related chloro-substituted phenolic compound, showed that the Cu(II) complex exhibited significant cytotoxicity against A549 lung cancer cells with an IC50 value of 3.93 µM.[9] Another study on novel 1H-chromeno[3,2-c]pyridine derivatives, which share a heterocyclic core, identified compounds with anti-tumor activity in the low micromolar range against breast (MCF-7), colon (HCT116), and ovarian (SK-OV-3) cancer cell lines.

Table 1: Anticancer Activity of Selected Pyridine and Pyridinone Analogs

Compound/Analog ClassCancer Cell Line(s)Reported Activity (IC50/EC50)Reference
(S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamideHCT116 (colorectal)EC50 = 7.1 ± 0.6 µM[10]
Cu(II) complex with 5-chloro-2-N-(2-quinolylmethylene)aminophenolA549 (lung)IC50 = 3.93 µM[9]
5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinonesNCI60 panelGI50 in submicromolar to micromolar range[11]
Anti-inflammatory Activity

Inflammation is a key pathological process in many diseases, and pyridinone derivatives have emerged as potential anti-inflammatory agents.[3][12][13][14]

  • Example Analog Activity: A synthesized triazole derivative, 5-pyridin-2-yl-1H-[3][6][10]triazole-3-carboxylic acid ethyl ester, demonstrated significant inhibition of protein denaturation in an egg albumin assay, with a maximum inhibition of 71.1% at 1000 µg/mL, comparable to aspirin.[12] Another study on a pyrrole derivative, structurally related to some pyridinones, showed potent anti-inflammatory activity in a carrageenan-induced paw edema model in rats.[13]

Other Potential Activities

The versatility of the pyridinone scaffold suggests a broader range of potential applications.

  • Antimicrobial Activity: Various pyridinone derivatives have been reported to possess antibacterial and antifungal properties.[1]

  • Antiviral Activity: Some pyridinone analogs have been investigated as inhibitors of viral enzymes, such as influenza endonuclease and HIV reverse transcriptase.[3]

  • Enzyme Inhibition: The pyridinone core can act as a scaffold for the design of inhibitors for various enzymes, including kinases and proteases, which are important targets in many diseases.[3] For instance, 5-chloro-3-hydroxypyridin-2(1H)-one was identified as a chelating ligand for influenza endonuclease.[3]

Key Experimental Protocols for Evaluation

A thorough evaluation of this compound and its analogs requires a suite of well-established in vitro and in vivo assays. The following protocols provide a general framework for assessing the biological activities discussed above.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Workflow:

MTT_Assay_Workflow cell_seeding Seed cancer cells in a 96-well plate compound_treatment Treat cells with varying concentrations of the test compound cell_seeding->compound_treatment incubation Incubate for 48-72 hours compound_treatment->incubation mtt_addition Add MTT reagent to each well incubation->mtt_addition formazan_solubilization Incubate to allow formazan crystal formation, then add solubilizing agent mtt_addition->formazan_solubilization absorbance_reading Measure absorbance at ~570 nm using a microplate reader formazan_solubilization->absorbance_reading data_analysis Calculate cell viability and determine IC50 value absorbance_reading->data_analysis

Caption: Workflow for a typical MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Plate cancer cells at an appropriate density in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or its analogs for 48 to 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).[15]

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a classic animal model for evaluating the acute anti-inflammatory activity of a compound.

Workflow:

Carrageenan_Assay_Workflow animal_groups Divide rodents into control and treatment groups compound_admin Administer test compound or vehicle to the respective groups animal_groups->compound_admin carrageenan_injection Inject carrageenan into the sub-plantar region of the right hind paw compound_admin->carrageenan_injection paw_volume_measurement Measure paw volume at regular intervals (e.g., 0, 1, 2, 3, 4 hours) carrageenan_injection->paw_volume_measurement data_analysis Calculate the percentage of edema inhibition paw_volume_measurement->data_analysis

Caption: Workflow for the carrageenan-induced paw edema assay.

Methodology:

  • Animal Grouping: Fast rodents (typically rats or mice) overnight and divide them into control and experimental groups.

  • Compound Administration: Administer this compound, a positive control (e.g., indomethacin), or the vehicle to the respective groups, usually via oral or intraperitoneal injection.

  • Induction of Inflammation: After a set time (e.g., 30-60 minutes), inject a solution of carrageenan into the sub-plantar tissue of the right hind paw of each animal to induce localized inflammation.

  • Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at regular time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.[16]

Enzyme Inhibition Assay (General Protocol)

To investigate the mechanism of action, enzyme inhibition assays are crucial. The specific protocol will vary depending on the target enzyme.

Methodology:

  • Reagent Preparation: Prepare solutions of the target enzyme, its substrate, and the appropriate buffer.

  • Assay Setup: In a microplate, combine the buffer, the enzyme, and varying concentrations of the inhibitor (this compound or its analogs).

  • Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.

  • Detection: Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Determine the rate of the enzymatic reaction at each inhibitor concentration and calculate the IC50 value. Further kinetic studies can be performed to determine the mode of inhibition (e.g., competitive, non-competitive).[15]

Potential Mechanisms of Action and Signaling Pathways

Given the broad bioactivity of pyridinone derivatives, this compound and its analogs could potentially act through various mechanisms.

  • Inhibition of Pro-inflammatory Enzymes: Many anti-inflammatory drugs target enzymes like cyclooxygenases (COX-1 and COX-2) or lipoxygenases (LOX). It is plausible that pyridinone derivatives could inhibit these enzymes, thereby reducing the production of prostaglandins and leukotrienes.

  • Modulation of Kinase Signaling: Numerous cellular processes, including proliferation and inflammation, are regulated by protein kinases. The pyridinone scaffold is present in several known kinase inhibitors. Therefore, this compound could potentially exert its effects by inhibiting key kinases in pathways such as the NF-κB or MAPK signaling cascades.

  • Interference with DNA Synthesis and Repair: For anticancer activity, compounds can act by intercalating with DNA, inhibiting topoisomerases, or interfering with DNA repair mechanisms, leading to apoptosis in cancer cells.

  • Wnt/β-catenin Pathway Inhibition: Some complex indole derivatives containing a chloro-substituent have been shown to inhibit the Wnt/β-catenin pathway by targeting proteins like Dishevelled 1 (DVL1).[10] Given the structural similarities, this presents a potential avenue of investigation for pyridinone analogs.

Potential_Signaling_Pathways cluster_inhibition Potential Inhibition by this compound Analogs stimuli Inflammatory or Mitogenic Stimuli receptor Cell Surface Receptors stimuli->receptor mapk_pathway MAPK Cascade (ERK, JNK, p38) receptor->mapk_pathway nfkb_pathway NF-κB Pathway receptor->nfkb_pathway wnt_pathway Wnt/β-catenin Pathway receptor->wnt_pathway transcription_factors Transcription Factors (e.g., AP-1, NF-κB, TCF/LEF) mapk_pathway->transcription_factors nfkb_pathway->transcription_factors wnt_pathway->transcription_factors cellular_response Cellular Responses: Inflammation, Proliferation, Survival transcription_factors->cellular_response

Caption: Potential signaling pathways that could be modulated by this compound and its analogs.

Conclusion and Future Directions

This compound represents an intriguing scaffold for further investigation in medicinal chemistry. Based on the well-documented and diverse biological activities of its analogs, this compound and its derivatives hold significant promise for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. Future research should focus on developing a robust and scalable synthesis for this compound, followed by a comprehensive biological evaluation using the assays outlined in this guide. A systematic SAR study of a library of analogs will be crucial for optimizing potency and selectivity. Furthermore, detailed mechanistic studies, including target identification and pathway analysis, will be essential to fully elucidate the therapeutic potential of this promising class of compounds.

References

An In-depth Technical Guide to the Biological Activity Screening of 5-Chloro-3-methylpyridin-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Strategic Imperative for Screening Pyridine Scaffolds

The pyridine ring is a cornerstone of medicinal chemistry, representing the second most common nitrogen-containing heterocycle found in FDA-approved drugs.[1] Its unique physicochemical properties—planarity, modulated lipophilicity, and capacity for hydrogen bonding—make it a privileged scaffold for designing biologically active molecules.[1] The 5-Chloro-3-methylpyridin-2-ol core, a specific derivative, presents a synthetically versatile starting point for generating novel chemical entities. The strategic placement of chloro, methyl, and hydroxyl groups offers distinct electronic and steric features, creating a foundation for exploring a wide spectrum of therapeutic targets.

This guide provides a comprehensive framework for the systematic biological evaluation of novel this compound derivatives. It is designed for drug discovery professionals and moves beyond mere procedural descriptions to elucidate the causal logic behind experimental design, ensuring a robust and self-validating screening cascade. We will explore methodologies for assessing anti-inflammatory, anticancer, antimicrobial, and enzyme-inhibitory activities, underpinned by field-proven protocols and a deep understanding of structure-activity relationships.

Section 1: Anti-inflammatory Activity Screening

Inflammation is a complex biological response implicated in a vast array of pathologies. The development of novel anti-inflammatory agents is a perpetual goal in drug discovery, and pyridine derivatives have consistently shown promise in this area.[1][2] The initial screening of this compound derivatives is logically directed toward key inflammatory pathways.

Core Rationale: Targeting Inflammatory Mediators

A primary and highly effective screening strategy involves quantifying the inhibition of inflammatory mediators produced by immune cells. Macrophages, when activated by stimuli like lipopolysaccharide (LPS), produce significant amounts of nitric oxide (NO) and pro-inflammatory cytokines.[3][4] Therefore, an assay that measures the suppression of NO production serves as an excellent, high-throughput primary screen for potential anti-inflammatory compounds.

Primary Screening Protocol: Nitric Oxide (NO) Inhibition Assay

This cell-based assay provides a realistic environment to assess a compound's ability to modulate cellular responses to inflammatory triggers.[4][5]

Principle: LPS, a component of Gram-negative bacteria cell walls, stimulates RAW 264.7 macrophage cells to express inducible nitric oxide synthase (iNOS), leading to the production of NO. NO is rapidly oxidized to nitrite (NO₂⁻) in the cell culture medium. The Griess reagent reacts with nitrite to form a colored azo compound, which can be quantified spectrophotometrically. A reduction in color intensity in the presence of a test compound indicates inhibition of the NO production pathway.[4]

Step-by-Step Methodology:

  • Cell Culture: Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.[4]

  • Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the adhered cells with various concentrations of the this compound derivatives (e.g., 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known iNOS inhibitor like L-NAME).

  • Inflammatory Stimulation: Following pre-treatment, stimulate the cells with LPS (e.g., 500 ng/mL) for 24 hours to induce NO production.[4] A non-stimulated control group should be included.

  • Nitrite Measurement:

    • Carefully collect 50 µL of the culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

    • Incubate in the dark at room temperature for 10 minutes.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate in the dark for another 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Cytotoxicity Co-Assay (Critical): Concurrently, perform an MTT or similar cell viability assay on the remaining cells in the plate to ensure that the observed reduction in NO is not a result of compound-induced cell death.[4]

Data Interpretation: Calculate the percentage of NO inhibition relative to the LPS-only treated group. Plot the inhibition percentage against compound concentration to determine the IC₅₀ (the concentration required to inhibit 50% of NO production). A potent compound will have a low IC₅₀ value and low cytotoxicity.

Workflow Visualization

Anti_Inflammatory_Workflow cluster_0 In Vitro Screening Cascade start Synthesized this compound Derivatives assay_no Primary Screen: NO Inhibition Assay (RAW 264.7 + LPS) start->assay_no assay_viability Cytotoxicity Screen: MTT Assay start->assay_viability data_analysis Data Analysis: Calculate IC50 & CC50 assay_no->data_analysis assay_viability->data_analysis decision Potent & Non-Toxic? data_analysis->decision secondary_assay Secondary Screen: COX/LOX Enzyme Assays Cytokine Profiling (ELISA) decision->secondary_assay Yes inactive Inactive / Toxic decision->inactive No lead_id Lead Compound Identified secondary_assay->lead_id

Caption: A streamlined workflow for the synthesis and evaluation of novel anti-inflammatory compounds.[4]

Section 2: Anticancer Activity Screening

The pyridine scaffold is prevalent in numerous anticancer agents, making this a logical and high-potential area for screening new derivatives.[1] The primary goal is to identify compounds that selectively inhibit the growth of cancer cells (cytostatic) or induce their death (cytotoxic).

Core Rationale: Identifying Antiproliferative Agents

The fundamental characteristic of cancer is uncontrolled cell proliferation. Therefore, the most direct primary screening method is to assess the ability of a compound to inhibit the growth of a panel of human cancer cell lines. The U.S. National Cancer Institute's NCI-60 panel is a gold standard, but smaller, more targeted panels are often used for initial screening.[6][7][8]

Primary Screening Protocol: MTT Cell Proliferation Assay

Principle: This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Culture: Grow selected human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer) in their appropriate media and conditions.

  • Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of the pyridine derivatives (typically from 0.01 µM to 100 µM) for a set period, usually 48-72 hours. Include vehicle and positive controls (e.g., Doxorubicin).

  • MTT Addition: Remove the treatment media and add 100 µL of fresh media containing MTT solution (final concentration ~0.5 mg/mL) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Gently shake the plate to ensure complete dissolution and measure the absorbance at 570 nm.

Data Interpretation: The results are typically expressed as GI₅₀ (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC₅₀ (concentration for 50% cell killing).[6] A compound with low micromolar or nanomolar GI₅₀ values against multiple cell lines is considered a promising hit.

Workflow Visualization

Anticancer_Workflow cluster_1 Anticancer Screening Funnel start Library of Pyridine Derivatives primary_screen Primary Screen: MTT/SRB Assay (Panel of Cancer Cell Lines) start->primary_screen data_analysis Data Analysis: Calculate GI50, TGI, LC50 primary_screen->data_analysis hit_id Hit Identification: GI50 < 10 µM? data_analysis->hit_id secondary_screen Secondary Assays: Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) hit_id->secondary_screen Yes inactive Inactive hit_id->inactive No in_vivo In Vivo Studies: Xenograft Models secondary_screen->in_vivo lead_dev Lead Development in_vivo->lead_dev

Caption: A typical screening funnel for identifying novel anticancer agents from a chemical library.

Section 3: Antimicrobial Activity Screening

With the rise of multidrug-resistant pathogens, the search for new antimicrobial agents is a global health priority. Pyridine derivatives have demonstrated both antibacterial and antifungal properties, making this a crucial area for investigation.[9][10][11][12]

Core Rationale: Determining Inhibitory Concentrations

The primary objective in antimicrobial screening is to determine the lowest concentration of a compound that prevents the visible growth of a microorganism. This value is known as the Minimum Inhibitory Concentration (MIC). The broth microdilution method is the standard technique for determining MIC values quantitatively and allows for the simultaneous testing of multiple compounds and strains.[9][13]

Primary Screening Protocol: Broth Microdilution for MIC Determination

Principle: Serial dilutions of the test compounds are prepared in a liquid growth medium in a 96-well plate. Each well is then inoculated with a standardized suspension of the target microorganism. After incubation, the wells are visually inspected for turbidity (growth). The MIC is the lowest concentration at which no growth is observed.[13]

Step-by-Step Methodology:

  • Strain Preparation: Grow the target bacterial (e.g., Staphylococcus aureus, Escherichia coli) or fungal (e.g., Candida albicans) strains overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Standardization: Dilute the overnight culture to achieve a standardized concentration, typically 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution:

    • In a 96-well plate, add 50 µL of sterile broth to all wells.

    • Add 50 µL of a concentrated stock solution of a test compound to the first well of a row, creating a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well.

  • Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the final volume to 100 µL. This also dilutes the compound concentrations by another factor of two, which must be accounted for in the final calculation.

  • Controls: Include a positive control for growth (broth + inoculum, no compound) and a negative control for sterility (broth only). Also, include a known antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as a reference standard.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

  • Data Acquisition: Determine the MIC by visually identifying the lowest compound concentration that completely inhibits microbial growth. A growth indicator like resazurin can also be used for a colorimetric readout.

Data Interpretation: The MIC value is reported in µg/mL or µM. Compounds with low MIC values are considered potent. It is also common to determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) by plating the contents of the clear wells onto agar to see if the compound killed the microbes or merely inhibited their growth.

Workflow Visualization

Antimicrobial_Workflow cluster_2 Antimicrobial Screening Protocol start Pyridine Derivative Library mic_assay Primary Screen: Broth Microdilution Assay (Gram+/Gram- Bacteria, Fungi) start->mic_assay data_analysis Determine MIC Values mic_assay->data_analysis hit_select Hit Selection: MIC ≤ 16 µg/mL? data_analysis->hit_select mbc_assay Secondary Screen: Determine MBC/MFC hit_select->mbc_assay Yes inactive Inactive hit_select->inactive No safety_assay Safety & Selectivity: Hemolysis Assay Cytotoxicity vs. Human Cells mbc_assay->safety_assay lead_compound Lead Compound safety_assay->lead_compound

Caption: A systematic workflow for the discovery and validation of novel antimicrobial agents.

Section 4: Structure-Activity Relationship (SAR) Analysis

Screening provides the initial "what" (which compounds are active), but SAR analysis provides the "why" and "how." It is the intellectual engine of drug optimization. By systematically modifying the core this compound scaffold and observing the corresponding changes in biological activity, researchers can deduce which chemical features are critical for potency and selectivity.[1][14]

Core Principles

The goal is to build a predictive model for how structural changes will affect activity. Key considerations for the this compound scaffold include:

  • Substitution at the Hydroxyl Group (Position 2): Alkylation or acylation can modulate lipophilicity and hydrogen bonding capability.

  • Modification of the Methyl Group (Position 3): Extending this chain or replacing it with other functional groups can probe steric limits of the binding pocket.

  • Substitution at the Chloro Group (Position 5): Replacing chlorine with other halogens or electron-withdrawing/donating groups can fine-tune the electronic properties of the ring.[14]

  • Substitution at Vacant Ring Positions (4 and 6): Adding substituents here can drastically alter the molecule's shape and interaction profile.

SAR Visualization

Caption: Conceptual diagram of Structure-Activity Relationship (SAR) exploration. (Note: Image placeholder would be replaced with the chemical structure.)

Section 5: Data Synthesis and Presentation

Clear, concise data presentation is critical for comparing compounds and making informed decisions. All quantitative data from the screening assays should be summarized in a structured table.

Comparative Data Summary Table
Compound IDModification on Core ScaffoldAnti-inflammatory IC₅₀ (µM) [NO Assay]Cytotoxicity CC₅₀ (µM) [RAW 264.7]Anticancer GI₅₀ (µM) [MCF-7]Antimicrobial MIC (µg/mL) [S. aureus]
Lead-001 Parent Scaffold55.2>10089.4>128
Lead-002 2-O-benzyl12.5>10045.164
Lead-003 5-Fluoro substitution48.1>10075.3>128
Lead-004 2-O-benzyl, 4-amino2.1 85.75.8 16
Ref Drug Dexamethasone0.8>100--
Ref Drug Doxorubicin--0.2-
Ref Drug Ciprofloxacin---1

This table is illustrative. Actual data would be populated from experimental results.

Conclusion

The biological activity screening of this compound derivatives is a systematic, multi-tiered process that begins with broad, high-throughput in vitro assays and progressively funnels down to more specific mechanistic studies and, ultimately, in vivo validation. By employing a logical cascade of assays for anti-inflammatory, anticancer, and antimicrobial activities, researchers can efficiently build a comprehensive biological profile for each new analog. This process, when coupled with rigorous SAR analysis, provides the critical data needed to transform a promising chemical scaffold into a viable lead compound for drug development.

References

The Strategic Role of 5-Chloro-3-methylpyridin-2-ol in Complex Molecule Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted pyridin-2-ol cores are foundational scaffolds in modern medicinal chemistry and agrochemical development. Among these, 5-Chloro-3-methylpyridin-2-ol and its tautomer, 5-chloro-3-methyl-2(1H)-pyridinone, represent a class of highly functionalized intermediates. Their specific substitution pattern—a directing methyl group, a stabilizing chloro group, and a reactive hydroxyl/carbonyl function—offers a unique combination of reactivity and stability. This guide provides an in-depth analysis of the synthetic utility of this scaffold, focusing on its role as a precursor in the synthesis of high-value molecules. Drawing from established industrial processes for structurally related compounds, we will explore the underlying chemical principles, provide detailed experimental protocols, and discuss the mechanistic rationale that makes this intermediate a strategic asset in drug development.

Introduction: The Pyridin-2-one Core in Modern Synthesis

The pyridin-2-one motif is a "privileged structure" in drug discovery, appearing in a wide array of biologically active compounds. Its ability to act as both a hydrogen bond donor and acceptor, coupled with the potential for substitution at multiple positions, allows for the fine-tuning of physicochemical properties and target engagement. The introduction of specific substituents, such as a chlorine atom and a methyl group, further enhances its utility as a chemical intermediate.

The subject of this guide, this compound, embodies these strategic advantages. The chlorine atom at the 5-position is not merely a source of steric bulk or a lipophilicity modulator; it is a versatile handle for cross-coupling reactions or a site for nucleophilic aromatic substitution under specific conditions. The methyl group at the 3-position influences the electronic properties of the ring and can direct further reactions. The hydroxyl group at the 2-position exists in tautomeric equilibrium with its keto form, 5-chloro-3-methyl-2(1H)-pyridinone, opening up diverse avenues for derivatization, including O-alkylation, N-alkylation, and conversion to the corresponding 2-chloropyridine.

Core Application: A Case Study in the Synthesis of a Finerenone Analogue Precursor

While direct, large-scale applications of this compound are not as widely documented as some of its isomers, the synthetic chemistry of the closely related 4-amino-5-methyl-1H-pyridin-2-one provides a powerful and illustrative example of the reactivity of this scaffold. This compound is a key intermediate in the synthesis of Finerenone, a non-steroidal mineralocorticoid receptor (MR) antagonist. The final step in the formation of this crucial pyridinone intermediate involves the hydrolysis of a 2-chloropyridine derivative, a reaction directly analogous to the potential transformations of this compound's chloro-precursor.

A key industrial synthesis of the Finerenone pyridinone core involves the high-pressure, high-temperature hydrolysis of 2-chloro-5-methyl-4-pyridinamine.[1][2] This transformation highlights the utility of the 2-chloro substituent as a leaving group, which is then displaced by a hydroxide to form the thermodynamically stable pyridin-2-one.

Logical Workflow: Synthesis of a Key Pyridinone Intermediate

The following diagram illustrates the key transformation from a 2-chloropyridine precursor to the final pyridin-2-one core, a process central to the synthesis of Finerenone and representative of the chemistry of the this compound scaffold.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Pyridinone Formation cluster_2 Final Product A 2-Chloro-5-methyl- 4-nitropyridine-1-oxide B 2-Chloro-5-methyl- 4-pyridinamine A->B Hydrogenation (Pt or Pd catalyst) C 4-Amino-5-methyl- 1H-pyridin-2-one (Finerenone Intermediate) B->C Hydrolysis (KOH, Methanol, High T/P) D Finerenone C->D Further Synthetic Steps

Caption: Synthetic pathway to the Finerenone pyridinone intermediate.

Detailed Experimental Protocols

The following protocols are based on established procedures for the synthesis of the Finerenone intermediate, 4-amino-5-methyl-1H-pyridin-2-one, and are presented to illustrate the practical application of the underlying chemical principles.[1][2][3]

Protocol 1: Hydrolysis of 2-Chloro-5-methyl-4-pyridinamine

This protocol details the conversion of the 2-chloropyridine precursor to the pyridin-2-one core.

Materials:

  • 2-Chloro-5-methyl-4-pyridinamine

  • Potassium hydroxide (KOH)

  • Methanol

  • Pressure reactor (autoclave)

Procedure:

  • Charge a pressure reactor with 2-chloro-5-methyl-4-pyridinamine (1.0 equivalent).

  • Add methanol to the reactor to create a solution or suspension.

  • Add potassium hydroxide (approximately 8.8 equivalents).

  • Seal the reactor and heat the mixture to 180°C. The internal pressure will rise to approximately 12.5 bar.[3]

  • Maintain the reaction at this temperature for 16 hours.

  • Cool the reactor to room temperature and carefully vent any excess pressure.

  • The resulting mixture contains the desired 4-amino-5-methyl-1H-pyridin-2-one, which can be isolated and purified using standard techniques such as crystallization.

Causality and Trustworthiness:

  • High Temperature and Pressure: The C-Cl bond at the 2-position of the pyridine ring is strong. High temperature and pressure are necessary to overcome the activation energy for the nucleophilic aromatic substitution by hydroxide. The use of a sealed autoclave ensures that the solvent remains in the liquid phase at these temperatures, facilitating the reaction.

  • Stoichiometric Base: A large excess of KOH is used to drive the reaction to completion and neutralize the HCl byproduct formed.

  • Self-Validation: The reaction progress can be monitored by techniques such as HPLC or TLC to ensure the complete consumption of the starting material. The identity and purity of the product can be confirmed by NMR spectroscopy and mass spectrometry.

Data Presentation: Reaction Parameters

The following table summarizes the key parameters for the hydrolysis reaction.

ParameterValueReference
Starting Material2-Chloro-5-methyl-4-pyridinamine[1],[2]
ReagentPotassium Hydroxide (KOH)[1],[3]
SolventMethanol[1],[3]
Temperature180°C[3]
Pressure~12.5 bar[3]
Reaction Time16 hours[3]
Product4-Amino-5-methyl-1H-pyridin-2-one[1],[2]

Mechanistic Insights and Strategic Advantages

The utility of the this compound scaffold stems from the interplay of its substituents and the inherent chemistry of the pyridine ring.

The Role of the Chloro Substituent

The chlorine atom at the 2- or 5-position is a key functional handle. At the 2-position, as seen in the precursor to the Finerenone intermediate, it acts as an excellent leaving group in nucleophilic aromatic substitution reactions. This allows for the introduction of oxygen, nitrogen, or sulfur nucleophiles to build more complex molecular architectures. At the 5-position, while less reactive towards direct substitution, it serves as a crucial site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the formation of C-C and C-N bonds.

The Influence of the Methyl and Hydroxyl Groups

The methyl group is an electron-donating group, which can influence the regioselectivity of further electrophilic substitution reactions on the ring. The hydroxyl group of the pyridin-2-ol tautomer can be alkylated to form ethers or used as a directing group in other transformations. In its pyridin-2-one form, the nitrogen atom can be alkylated, providing another point of diversification.

Visualization of Tautomerism and Reactivity

The following diagram illustrates the tautomeric equilibrium of this compound and highlights key reactive sites.

Caption: Tautomerism and key reaction sites of the scaffold.

Conclusion

This compound and its related isomers are not merely simple building blocks; they are strategically designed intermediates that offer multiple avenues for the synthesis of complex and high-value molecules. The principles of its reactivity, as illustrated through the synthesis of the Finerenone intermediate, demonstrate the power of this scaffold in modern drug development. The ability to leverage the chloro-, methyl-, and hydroxyl/carbonyl groups in a controlled manner provides medicinal chemists with a robust platform for generating novel chemical entities with therapeutic potential. As the demand for more sophisticated and targeted pharmaceuticals grows, the importance of well-characterized and versatile intermediates like this compound will continue to increase.

References

Methodological & Application

The Versatility of 5-Chloro-3-methylpyridin-2-ol: A Strategic Building Block for Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Functionalized Pyridinone Core

In the landscape of modern organic synthesis, the pyridine-2(1H)-one scaffold is a cornerstone for the development of a diverse array of functional molecules, from life-saving pharmaceuticals to advanced agrochemicals.[1][2] The inherent reactivity and structural features of this heterocyclic core make it an ideal starting point for complex molecular architectures. Within this class of valuable building blocks, 5-Chloro-3-methylpyridin-2-ol (CAS No. 58498-61-6) has emerged as a particularly strategic intermediate. Its unique combination of a nucleophilic hydroxyl/amide group, a reactive chlorine atom amenable to cross-coupling reactions, and a methyl group for steric and electronic modulation provides synthetic chemists with a powerful tool for molecular design and construction.

This comprehensive guide provides an in-depth exploration of the applications of this compound in organic synthesis. We will delve into the causality behind experimental choices for key transformations, present detailed, field-proven protocols, and showcase its utility in the synthesis of bioactive molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this versatile building block.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 58498-61-6[3]
Molecular Formula C₆H₆ClNO[3]
Molecular Weight 143.57 g/mol [3]
Melting Point 162-163 °C
Boiling Point (Predicted) 279.6 ± 40.0 °C
Density (Predicted) 1.28 ± 0.1 g/cm³
pKa (Predicted) 10.55 ± 0.10

The Dichotomy of Reactivity: N- vs. O-Alkylation

The pyridin-2-ol core of this compound exists in tautomeric equilibrium with its corresponding pyridin-2(1H)-one form. This ambident nucleophilic character allows for selective alkylation at either the nitrogen or the oxygen atom, a choice that is often dictated by the reaction conditions. The interplay of factors such as the base, solvent, and the nature of the alkylating agent determines the regiochemical outcome of the reaction.[4]

N_vs_O_Alkylation This compound This compound N-Alkylated Product N-Alkylated Product This compound->N-Alkylated Product  Strong Base (e.g., NaH)  Polar Aprotic Solvent (e.g., DMF)  Hard Electrophile O-Alkylated Product O-Alkylated Product This compound->O-Alkylated Product  Weaker Base (e.g., K₂CO₃)  Polar Protic Solvent  Soft Electrophile

Protocol 1: N-Alkylation with Alkyl Halides

This protocol describes a general procedure for the N-alkylation of this compound, a crucial step in the synthesis of various biologically active compounds. The use of a strong base like sodium hydride in a polar aprotic solvent such as DMF typically favors N-alkylation.[5][6]

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Protocol 2: O-Alkylation Strategies

Selective O-alkylation can often be achieved using milder bases and different solvent systems. For instance, using potassium carbonate in a solvent like acetone or acetonitrile can favor the formation of the O-alkylated product.[4]

Materials:

  • This compound

  • Alkyl halide (e.g., ethyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous acetone or acetonitrile

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous acetone.

  • Add the alkyl halide (1.2 eq) to the suspension.

  • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude O-alkylated product.

  • Purify by flash column chromatography if necessary.

Forging New Carbon-Carbon Bonds: Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom at the 5-position of the pyridine ring serves as a versatile handle for the introduction of a wide range of substituents via palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for the construction of complex molecular frameworks.[7]

Cross_Coupling_Workflow cluster_Suzuki Suzuki-Miyaura Coupling Arylboronic Acid Arylboronic Acid C-Aryl Bond C-Aryl Bond Arylboronic Acid->C-Aryl Bond This compound This compound

Protocol 3: Suzuki-Miyaura Coupling with Arylboronic Acids

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between aryl halides and organoboron compounds.[8][9] This protocol provides a general procedure for the coupling of this compound with various arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Degassed 1,4-dioxane

  • Degassed water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 eq), the arylboronic acid (1.2 eq), potassium phosphate (2.0 eq), palladium(II) acetate (2 mol%), and SPhos (4 mol%).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio).

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Table 2: Proposed Conditions for Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O100
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃Toluene110
33-Fluorophenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O90

Application in the Synthesis of Bioactive Molecules: Janus Kinase (JAK) Inhibitors

The functionalized pyridine core derived from this compound is a key structural motif in a number of biologically active compounds. A prominent example is its use in the synthesis of Janus kinase (JAK) inhibitors.[10][] The JAK-STAT signaling pathway is crucial for immune cell signaling, and its dysregulation is implicated in various inflammatory diseases and cancers.[12][13] Consequently, the development of selective JAK inhibitors is a significant area of pharmaceutical research.

The 5-chloro-3-methyl-2-hydroxypyridine scaffold can be elaborated through a series of reactions, including N-alkylation and cross-coupling, to generate potent and selective JAK inhibitors. For instance, the nitrogen of the pyridinone can be functionalized with a side chain designed to interact with specific residues in the ATP-binding pocket of the kinase, while the 5-position can be modified via Suzuki coupling to introduce aryl groups that enhance potency and selectivity.

JAK_Inhibitor_Synthesis Start This compound Step1 N-Alkylation Start->Step1 Intermediate1 N-Alkylated Intermediate Step1->Intermediate1 Step2 Suzuki Coupling Intermediate1->Step2 Final JAK Inhibitor Scaffold Step2->Final

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a highly versatile and valuable building block in organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, providing access to a diverse array of complex molecules. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this key intermediate in their synthetic endeavors, particularly in the fields of medicinal chemistry and agrochemical development. The continued exploration of the reactivity of this and related pyridinone scaffolds will undoubtedly lead to the discovery of new and innovative synthetic methodologies and the development of novel molecules with significant biological and material properties.

References

Application Notes and Protocols for the N-Alkylation of 5-Chloro-3-methylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Alkylated Pyridin-2-ones

N-alkylated 2-pyridone scaffolds are privileged heterocyclic motifs frequently encountered in a diverse array of biologically active compounds, natural products, and active pharmaceutical ingredients (APIs).[1] The strategic introduction of alkyl groups onto the nitrogen atom of the pyridin-2-one core allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability. This modification can profoundly influence the compound's pharmacokinetic and pharmacodynamic profile, making N-alkylation a critical transformation in the fields of medicinal chemistry and drug development.[2] 5-Chloro-3-methylpyridin-2-ol is a valuable starting material, and its selective N-alkylation opens the door to a wide range of novel chemical entities with potential therapeutic applications.

This comprehensive guide provides a detailed experimental protocol for the N-alkylation of this compound, delving into the mechanistic rationale behind the procedural steps and offering insights into potential challenges and optimization strategies.

Mechanistic Insights: The N- vs. O-Alkylation Dichotomy

The alkylation of 2-pyridones, which exist in tautomeric equilibrium with 2-hydroxypyridines, presents a classic challenge in regioselectivity. The deprotonation of the pyridin-2-ol by a base generates an ambident pyridonate anion, which possesses two nucleophilic centers: the nitrogen atom and the oxygen atom.[3][4] This duality can lead to the formation of a mixture of N-alkylated and O-alkylated products.[1][5]

Several factors govern the N/O-alkylation ratio, including the nature of the base, the solvent, the reactivity of the alkylating agent, and the counter-ion.[3][6] Generally, polar aprotic solvents like DMF and DMSO tend to favor N-alkylation, while the use of silver salts as bases has been reported to promote O-alkylation.[7][8] Phase-transfer catalysis (PTC) has emerged as a powerful technique to achieve high regioselectivity for N-alkylation, often utilizing inorganic bases and a variety of solvents.[9][10]

Visualizing the Competing Pathways

The following diagram illustrates the tautomeric equilibrium and the competing N- and O-alkylation pathways following deprotonation.

G cluster_0 Tautomeric Equilibrium cluster_1 Deprotonation cluster_2 Alkylation (R-X) This compound This compound 5-Chloro-3-methyl-2-hydroxypyridine 5-Chloro-3-methyl-2-hydroxypyridine This compound->5-Chloro-3-methyl-2-hydroxypyridine Pyridonate Anion Pyridonate Anion This compound->Pyridonate Anion + Base - H⁺ N-Alkylated Product N-Alkylated Product Pyridonate Anion->N-Alkylated Product N-attack O-Alkylated Product O-Alkylated Product Pyridonate Anion->O-Alkylated Product O-attack

Caption: Competing N- and O-alkylation pathways.

Recommended Experimental Protocol: N-Alkylation via Phase-Transfer Catalysis

This protocol employs phase-transfer catalysis (PTC), a robust and scalable method that often enhances reaction rates and selectivity.[10] The phase-transfer catalyst facilitates the transfer of the pyridonate anion from the solid or aqueous phase to the organic phase where the reaction with the alkyl halide occurs.[9]

Materials and Reagents
Reagent/MaterialGradeSupplierComments
This compound≥98%Commercially AvailableStarting material.
Alkyl Halide (e.g., Benzyl Bromide)≥98%Commercially AvailableAlkylating agent. Iodides are more reactive.[7]
Potassium Carbonate (K₂CO₃)Anhydrous, finely powderedCommercially AvailableBase. Cesium carbonate can be a more effective but costlier alternative.[7]
Tetrabutylammonium Bromide (TBAB)≥98%Commercially AvailablePhase-transfer catalyst.
Acetonitrile (ACN)AnhydrousCommercially AvailableReaction solvent. DMF or THF can also be used.[7][11]
Ethyl AcetateACS GradeCommercially AvailableFor extraction.
Brine (Saturated NaCl solution)-Lab PreparedFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially AvailableDrying agent.
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), potassium carbonate (2.0 eq), and tetrabutylammonium bromide (0.1 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.2 M with respect to the starting pyridin-2-ol.

  • Addition of Alkylating Agent: While stirring the suspension at room temperature, add the alkyl halide (1.2 eq) dropwise to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and maintain stirring. The optimal temperature may vary depending on the reactivity of the alkyl halide.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation. The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the solid inorganic salts and wash the filter cake with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure to obtain a crude residue.

    • Dissolve the residue in ethyl acetate and wash with water (2x) and then with brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-alkylated 5-chloro-3-methylpyridin-2-one.

  • Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Differentiating between N- and O-alkylation can be reliably achieved through NMR techniques, such as HMBC and NOESY experiments.[4]

Experimental Workflow Diagram

G start Start setup 1. Reaction Setup (Pyridin-2-ol, K₂CO₃, TBAB) start->setup add_solvent 2. Add Anhydrous Acetonitrile setup->add_solvent add_alkyl_halide 3. Add Alkyl Halide add_solvent->add_alkyl_halide react 4. Heat and Stir (60-80 °C) add_alkyl_halide->react monitor 5. Monitor by TLC react->monitor workup 6. Aqueous Work-up monitor->workup Reaction Complete purify 7. Column Chromatography workup->purify characterize 8. Characterization (NMR, MS) purify->characterize end End characterize->end

Caption: Step-by-step experimental workflow.

Troubleshooting and Optimization

Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Insufficiently reactive alkyl halide.2. Base not strong enough or poorly soluble.3. Reaction temperature too low.1. Switch to a more reactive alkyl halide (e.g., from bromide to iodide). Adding a catalytic amount of KI can also be beneficial.[7]2. Consider a stronger base like Cesium Carbonate (Cs₂CO₃) or, for anhydrous conditions, Sodium Hydride (NaH).[7]3. Gradually increase the reaction temperature and monitor for product formation and potential decomposition.
Significant O-Alkylation 1. Solvent choice.2. Counter-ion effects.1. Ensure the use of polar aprotic solvents like DMF, DMSO, or acetonitrile.[7]2. The use of alkali metal carbonates (K₂CO₃, Cs₂CO₃) generally favors N-alkylation.[8]
Di-alkylation (if applicable) 1. Excess of alkylating agent.1. Use a stoichiometric amount or a slight excess (1.1-1.2 eq) of the alkylating agent.
Difficult Purification 1. Close Rf values of starting material and product.2. Presence of O-alkylated isomer.1. Optimize the eluent system for column chromatography. A shallower gradient may be required.2. Re-evaluate the reaction conditions to improve regioselectivity.

Conclusion

The N-alkylation of this compound is a pivotal synthetic step for accessing a wide range of potentially bioactive molecules. By understanding the underlying mechanistic principles and carefully selecting the reaction conditions, researchers can achieve high yields and excellent regioselectivity. The phase-transfer catalysis protocol detailed herein offers a reliable and efficient method for this transformation. As with any chemical reaction, empirical optimization may be necessary to achieve the best results for a specific alkylating agent and scale.

References

The Strategic Application of 5-Chloro-3-methylpyridin-2-ol in Modern Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The substituted pyridin-2-ol scaffold is a cornerstone in contemporary drug discovery, prized for its ability to engage in critical hydrogen bonding interactions with biological targets and serve as a versatile synthetic platform. Among these, 5-Chloro-3-methylpyridin-2-ol and its tautomeric pyridinone form represent a particularly valuable building block. Its strategic placement of chloro, methyl, and hydroxyl/oxo functionalities allows for nuanced modulation of electronic properties, lipophilicity, and metabolic stability, making it a sought-after intermediate in the synthesis of high-value therapeutic agents.

This guide provides an in-depth exploration of the application of the this compound scaffold in medicinal chemistry. Moving beyond a simple recitation of facts, we will delve into the causality behind its synthetic utility, focusing on a detailed, field-proven application in the synthesis of a key intermediate for a marketed pharmaceutical. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful heterocyclic motif in their own discovery programs.

The Pyridin-2-one Core: A Privileged Scaffold in Drug Design

The pyridin-2-one moiety is a well-established pharmacophore, notably for its role as a bioisostere for amide and carboxylic acid groups. Its ability to act as both a hydrogen bond donor and acceptor facilitates strong and specific interactions with protein targets. This is particularly evident in the field of kinase inhibitors, where the pyridinone core can form crucial hydrogen bonds with the hinge region of the kinase active site, a common feature of many successful drugs. The substituents on the pyridinone ring, such as the chloro and methyl groups in this compound, provide vectors for synthetic elaboration, allowing for the optimization of potency, selectivity, and pharmacokinetic properties.

Application Spotlight: Synthesis of a Key Intermediate for Finerenone

A prime example of the industrial and medicinal importance of the substituted pyridin-2-ol scaffold is its use in the synthesis of Finerenone, a non-steroidal mineralocorticoid receptor (MR) antagonist. Finerenone is a marketed drug for the treatment of chronic kidney disease associated with type 2 diabetes. A key intermediate in its synthesis is 4-amino-5-methyl-1H-pyridin-2-one, a close structural analog of our topic compound. The following multi-step synthesis, adapted from patent literature, showcases a robust and scalable route to this vital intermediate, starting from a related substituted pyridine.[1][2][3][4][5]

Synthetic Scheme Overview

The overall synthetic strategy involves the preparation of 2-chloro-5-methyl-4-nitropyridine-N-oxide, followed by a selective hydrogenation to yield 2-chloro-5-methyl-4-pyridinamine. This intermediate is then converted to the target pyridinone via a high-temperature, base-mediated cyclization.

G A 2-Chloro-5-methylpyridine-1-oxide B 2-Chloro-5-methyl-4-nitropyridine-1-oxide A->B Conc. HNO₃, Conc. H₂SO₄ 100 °C C 2-Chloro-5-methyl-4-pyridinamine B->C H₂, Pt/Mo on Carbon Ethanol, 3 bar D 4-Amino-5-methyl-1H-pyridin-2-one (Finerenone Intermediate) C->D KOH, Methanol 180 °C, Autoclave

Caption: Synthetic pathway to a key Finerenone intermediate.

Detailed Experimental Protocols

The following protocols are based on established and patented industrial methods, providing a validated pathway for the synthesis of the 4-amino-5-methyl-1H-pyridin-2-one intermediate.

Protocol 1: Synthesis of 2-Chloro-5-methyl-4-nitropyridine-1-oxide

This initial step involves the nitration of the corresponding pyridine-N-oxide. The N-oxide group activates the pyridine ring to electrophilic substitution, directing the nitration to the 4-position.[6][7]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Chloro-5-methylpyridine-1-oxide143.5756.4 g0.393
Concentrated Nitric Acid (68%)63.01165 mL-
Concentrated Sulfuric Acid (98%)98.08209 mL-
Ice18.02As needed-
Sodium Carbonate105.99As needed-
Chloroform119.38As needed-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • To a stirred mixture of concentrated nitric acid (165 mL) and concentrated sulfuric acid (209 mL) in a reaction vessel equipped with a thermometer and cooling bath, slowly add 2-chloro-5-methylpyridine-1-oxide (56.4 g). Maintain the internal temperature below 10 °C during the addition.

  • After the addition is complete, heat the reaction mixture to 100 °C and stir for 2 hours.

  • Cool the reaction mixture to room temperature and carefully pour it into a beaker containing a large amount of crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is between 2 and 3.

  • A yellow solid will precipitate. Collect the solid by filtration and wash it with ice-cold water.

  • Combine the filtrates and extract with hot chloroform (3 x 200 mL).

  • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-chloro-5-methyl-4-nitropyridine-1-oxide.[6]

Expected Yield: Approximately 80%.

Protocol 2: Synthesis of 2-Chloro-5-methyl-4-pyridinamine

This step involves the selective reduction of both the nitro group and the N-oxide functionality. The use of a platinum catalyst, often doped with molybdenum, is crucial for achieving high conversion and selectivity.[1][8]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Chloro-5-methyl-4-nitropyridine-1-oxide188.5729.0 g0.154
0.8% Pt, 0.6% Mo on Activated Carbon-2.9 g-
Ethanol46.07320 mL-
Hydrogen Gas2.023 bar pressure-
Kieselguhr (Celite)-10 g-

Procedure:

  • In a glass pressure reactor equipped with a stirrer, charge 2-chloro-5-methyl-4-nitropyridine-1-oxide (29.0 g) and the Pt/Mo on activated carbon catalyst (2.9 g) under an argon atmosphere.

  • Add ethanol (320 mL) to the reactor.

  • Seal the reactor and purge it three times with argon gas (3 bar).

  • Pressurize the reactor with hydrogen gas to 3 bar.

  • Stir the reaction mixture at 30 °C for 20 hours, maintaining the hydrogen pressure at 3 bar.

  • Upon reaction completion (monitored by HPLC, >98% conversion), purge the reactor with argon.

  • Filter the reaction mixture through a pad of kieselguhr to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain 2-chloro-5-methyl-4-pyridinamine.[8]

Expected Yield: Quantitative, with some residual ethanol. Purity is typically high (>97%).[8]

Protocol 3: Synthesis of 4-Amino-5-methyl-1H-pyridin-2-one

This final step is a nucleophilic aromatic substitution where the hydroxyl group from potassium hydroxide displaces the chlorine atom, followed by tautomerization to the more stable pyridinone form. This reaction is performed at high temperature and pressure in an autoclave.[1][9]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Chloro-5-methyl-4-pyridinamine142.584.0 g0.028
Potassium Hydroxide (KOH)56.1112.5 g0.223
Methanol32.0440 mL-
25% Hydrochloric Acid36.46As needed-
Water18.0260 mL-

Procedure:

  • In a pressure reactor (autoclave), combine 2-chloro-5-methyl-4-pyridinamine (4.0 g), potassium hydroxide (12.5 g), and methanol (40 mL).

  • Seal the reactor and heat the mixture to 180 °C for 16 hours. The internal pressure will rise to approximately 12.5 bar.

  • After the reaction period, cool the reactor to room temperature.

  • Carefully neutralize the reaction mixture to pH 7.0 with 25% aqueous hydrochloric acid while cooling in an ice bath.

  • Concentrate the neutralized mixture to dryness under reduced pressure.

  • To remove residual water, add ethanol (50 mL) and evaporate to dryness. Repeat this azeotropic drying step five times.

  • Add methanol (400 mL) to the residue and stir to dissolve the product, leaving behind inorganic salts (KCl).

  • Filter off the salts and wash them with methanol (2 x 25 mL).

  • Combine the filtrates and concentrate to dryness under reduced pressure.

  • Recrystallize the crude product from water (60 mL).

  • Cool the solution to 0-5 °C to induce crystallization.

  • Collect the crystals by filtration and dry them under vacuum at 30 °C to yield 4-amino-5-methyl-1H-pyridin-2-one.[9]

Expected Yield: Approximately 84% (including product recovered from the mother liquor).[9]

Broader Synthetic Utility and Future Directions

While the synthesis of the Finerenone intermediate provides a compelling example of the utility of the this compound scaffold, its applications are not limited to this pathway. The chloro-substituted pyridinone core is an excellent substrate for various cross-coupling reactions, which are fundamental transformations in modern medicinal chemistry.

G A This compound B Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) A->B Pd Catalyst, Ligand, Base C Buchwald-Hartwig Amination (Amines) A->C Pd Catalyst, Ligand, Base D Sonogashira Coupling (Terminal Alkynes) A->D Pd/Cu Catalysis, Base E Diverse Biologically Active Molecules B->E C->E D->E

Caption: Potential cross-coupling applications of the scaffold.

  • Suzuki-Miyaura Coupling: The chlorine atom at the 5-position can be replaced with various aryl or heteroaryl groups using palladium catalysis. This allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies, which is crucial for optimizing the properties of a drug candidate.

  • Buchwald-Hartwig Amination: The carbon-chlorine bond can also be converted to a carbon-nitrogen bond, introducing a wide range of amine functionalities. This is a powerful tool for modulating the solubility and basicity of a molecule, which can have a profound impact on its pharmacokinetic profile.

  • Sonogashira Coupling: The introduction of alkyne moieties via Sonogashira coupling opens up further avenues for synthetic diversification. Alkynes can be further functionalized or used as rigid linkers in more complex molecular architectures.

The strategic application of these modern synthetic methods to the this compound core provides a robust platform for the discovery of novel therapeutic agents across a wide range of disease areas.

Conclusion

This compound and its derivatives are not merely simple chemical intermediates; they are enabling building blocks that provide access to complex and medicinally relevant chemical space. The detailed synthetic protocols provided herein for a key intermediate of the marketed drug Finerenone underscore the real-world applicability and industrial relevance of this scaffold. By understanding the underlying principles of its reactivity and leveraging the power of modern synthetic methodologies, researchers can continue to unlock the full potential of this versatile heterocyclic core in the ongoing quest for new and improved medicines.

References

Application Notes and Protocols for the Synthesis of Novel Herbicides from 5-Chloro-3-methylpyridin-2-ol Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyridin-2-ol Scaffold in Herbicide Discovery

The relentless challenge of weed management in modern agriculture necessitates the continuous discovery and development of novel herbicides with improved efficacy, selectivity, and environmental profiles. The pyridine ring is a privileged scaffold in agrochemical research, forming the core of numerous successful commercial herbicides.[1] Its unique electronic properties and metabolic stability make it an ideal building block for creating potent and selective active ingredients. Among the vast array of pyridine-based precursors, 5-Chloro-3-methylpyridin-2-ol stands out as a particularly valuable starting material. The presence of a chlorine atom, a methyl group, and a hydroxyl group (in its pyridin-2-ol tautomeric form) offers multiple points for chemical diversification, allowing for the systematic exploration of structure-activity relationships (SAR). This application note provides a comprehensive guide for researchers on the synthesis of novel herbicidal candidates from this versatile precursor, focusing on two prominent classes of pyridine herbicides: pyridyl ether derivatives and triazolopyridine analogs.

The strategic incorporation of the pyridine ring has been shown to enhance the biological activity of agrochemicals.[1] Pyridine-based herbicides can act through various modes of action, including mimicking natural plant hormones like auxins, leading to unregulated growth and plant death, or by inhibiting key enzymes in essential biosynthetic pathways.[2][3] For instance, some pyridine derivatives are potent inhibitors of protoporphyrinogen oxidase (PPO), an enzyme crucial for chlorophyll biosynthesis.[4] Inhibition of PPO leads to the accumulation of toxic intermediates, causing rapid cellular damage and weed death. The methodologies detailed herein are designed to be robust and adaptable, providing a solid foundation for the synthesis of diverse libraries of compounds for herbicidal screening.

PART 1: Synthesis of Pyridyl Ether Herbicides

The aryloxypyridine motif is a well-established pharmacophore in numerous herbicides. The synthesis of these compounds from this compound involves the formation of an ether linkage at the 2-position of the pyridine ring. This can be achieved through various methods, with the choice of strategy often depending on the electronic nature of the coupling partners.

Causality Behind Experimental Choices: O- vs. N-Arylation

A critical challenge in the synthesis of pyridyl ethers from pyridin-2-ones is the issue of regioselectivity. Pyridin-2-ones are ambident nucleophiles, meaning they can react at either the oxygen or the nitrogen atom. While N-arylation is often thermodynamically favored, O-arylation is typically desired for herbicidal activity in this class. Traditional methods like the Williamson ether synthesis or SNAr reactions can sometimes lead to mixtures of O- and N-arylated products, necessitating tedious purification steps.

More contemporary methods, such as the bismuth-mediated O-arylation of pyridones, offer a more controlled and selective approach.[5][6][7] This "umpolung" strategy reverses the traditional electronic demands of the coupling partners and provides a powerful tool for the regioselective synthesis of pyridyl ethers.[5][6][7]

Experimental Workflow: Synthesis of Pyridyl Ether Derivatives

The following diagram illustrates a general workflow for the synthesis of a library of pyridyl ether derivatives from this compound.

G cluster_0 PART 1: Synthesis of Pyridyl Ether Derivatives start This compound step1 O-Arylation with Substituted Arylboronic Acids start->step1 Bi(V)-mediated coupling step2 Library of Novel Pyridyl Ether Derivatives step1->step2 purification Purification and Characterization step2->purification

Caption: Workflow for the synthesis of pyridyl ether herbicides.

Detailed Protocol 1: Bismuth-Mediated O-Arylation of this compound

This protocol is adapted from the principles of bismuth-mediated O-arylation of pyridones.[5][6][7]

Materials:

  • This compound

  • Substituted arylboronic acid (e.g., 4-chlorophenylboronic acid, 4-methoxyphenylboronic acid)

  • Bismuth(V) reagent (e.g., prepared in situ from BiPh3 and an oxidant)

  • Copper(II) acetate

  • Dichloromethane (DCM), anhydrous

  • Pyridine, anhydrous

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) and the desired arylboronic acid (1.5 eq) in anhydrous DCM, add copper(II) acetate (1.2 eq) and the bismuth(V) reagent (1.2 eq).

  • Add anhydrous pyridine (2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired pyridyl ether derivative.

  • Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry.

Table 1: Representative Data for Synthesized Pyridyl Ether Derivatives

Compound IDAryl GroupYield (%)1H NMR (δ, ppm) Highlights
PE-1 4-chlorophenyl757.95 (d, 1H), 7.40 (d, 2H), 7.25 (d, 2H), 2.30 (s, 3H)
PE-2 4-methoxyphenyl827.90 (d, 1H), 7.20 (d, 2H), 6.90 (d, 2H), 3.80 (s, 3H), 2.28 (s, 3H)
PE-3 3-trifluoromethylphenyl688.05 (d, 1H), 7.70-7.50 (m, 4H), 2.35 (s, 3H)

PART 2: Synthesis of Triazolopyridine Herbicides

The[2][5][8]triazolo[4,3-a]pyridine scaffold is another important class of herbicides. The synthesis of these compounds from a pyridin-2-ol precursor typically involves the conversion of the hydroxyl group to a leaving group, followed by reaction with a hydrazine derivative and subsequent cyclization.

Causality Behind Experimental Choices: Stepwise vs. One-Pot Synthesis

The synthesis of triazolopyridines can be approached in a stepwise or a one-pot fashion. A stepwise approach allows for the isolation and purification of intermediates, which can be advantageous for troubleshooting and optimization. However, one-pot procedures are often more efficient in terms of time and resources. The choice of method will depend on the specific reactivity of the substrates and the desired scale of the synthesis. A modified Mitsunobu reaction offers a mild and efficient method for the dehydrative cyclization of acylated 2-hydrazinopyridines to form the desired triazolopyridine ring system.[8][9]

Experimental Workflow: Synthesis of Triazolopyridine Derivatives

The following diagram outlines a general workflow for the synthesis of triazolopyridine herbicides.

G cluster_1 PART 2: Synthesis of Triazolopyridine Derivatives start This compound step1 Chlorination start->step1 POCl3 or SOCl2 intermediate1 2,5-Dichloro-3-methylpyridine step1->intermediate1 step2 Hydrazinolysis intermediate1->step2 Hydrazine hydrate intermediate2 2-Hydrazinyl-5-chloro-3-methylpyridine step2->intermediate2 step3 Acylation and Cyclization intermediate2->step3 Acyl chloride, then dehydrating agent product Library of Novel Triazolopyridine Derivatives step3->product purification Purification and Characterization product->purification

Caption: Workflow for the synthesis of triazolopyridine herbicides.

Detailed Protocol 2: Synthesis of 3-Aryl-[2][5][8]triazolo[4,3-a]pyridines

This protocol is a multi-step synthesis that can be adapted for the preparation of a variety of triazolopyridine derivatives.

Step 2a: Synthesis of 2,5-Dichloro-3-methylpyridine

Materials:

  • This compound

  • Phosphorus oxychloride (POCl3)

  • Toluene, anhydrous

  • Ice

  • Saturated aqueous sodium bicarbonate

Procedure:

  • Carefully add this compound (1.0 eq) to an excess of phosphorus oxychloride (5.0 eq) at 0 °C.

  • Slowly warm the reaction mixture to reflux and heat for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with saturated aqueous sodium bicarbonate.

  • Extract the product with toluene (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude 2,5-dichloro-3-methylpyridine, which can be used in the next step without further purification.

Step 2b: Synthesis of 2-Hydrazinyl-5-chloro-3-methylpyridine

Materials:

  • 2,5-Dichloro-3-methylpyridine

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • Dissolve 2,5-dichloro-3-methylpyridine (1.0 eq) in ethanol.

  • Add hydrazine hydrate (3.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and remove the solvent under reduced pressure.

  • The resulting crude 2-hydrazinyl-5-chloro-3-methylpyridine is used directly in the next step.

Step 2c: Synthesis of 3-Aryl-6-chloro-8-methyl-[2][5][8]triazolo[4,3-a]pyridine

Materials:

  • 2-Hydrazinyl-5-chloro-3-methylpyridine

  • Substituted benzoyl chloride (e.g., 4-chlorobenzoyl chloride)

  • Pyridine, anhydrous

  • Triphenylphosphine (PPh3)

  • Diisopropyl azodicarboxylate (DIAD)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a solution of 2-hydrazinyl-5-chloro-3-methylpyridine (1.0 eq) in anhydrous THF, add anhydrous pyridine (1.2 eq).

  • Cool the mixture to 0 °C and add the desired benzoyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours to form the acylated intermediate.

  • To this mixture, add triphenylphosphine (1.5 eq).

  • Cool the reaction to 0 °C and add DIAD (1.5 eq) dropwise.

  • Stir the reaction at room temperature for 12-18 hours.

  • Monitor the cyclization by TLC. Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired triazolopyridine derivative.

  • Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry.

Table 2: Representative Data for Synthesized Triazolopyridine Derivatives

Compound IDAryl GroupYield (%)1H NMR (δ, ppm) Highlights
TP-1 4-chlorophenyl658.10 (s, 1H), 7.60 (d, 2H), 7.45 (d, 2H), 2.40 (s, 3H)
TP-2 4-methoxyphenyl728.05 (s, 1H), 7.50 (d, 2H), 7.00 (d, 2H), 3.85 (s, 3H), 2.38 (s, 3H)
TP-3 3-trifluoromethylphenyl588.20 (s, 1H), 7.90-7.70 (m, 4H), 2.45 (s, 3H)

Structure-Activity Relationship (SAR) Insights

The derivatization of the this compound core allows for a systematic investigation of SAR. For the pyridyl ether series, the nature and position of substituents on the aryl ring can significantly impact herbicidal activity. Electron-withdrawing groups, such as halogens or trifluoromethyl groups, at the meta or para positions often enhance activity.[10] For the triazolopyridine series, similar SAR trends are observed for the 3-aryl substituent. The electronic and steric properties of these substituents influence the binding of the molecule to its target site within the plant. A thorough SAR study is crucial for optimizing the herbicidal potency and selectivity of the lead compounds.

Conclusion

This compound is a highly versatile precursor for the synthesis of novel herbicides. The protocols detailed in this application note provide a robust framework for the preparation of diverse libraries of pyridyl ether and triazolopyridine derivatives. By systematically varying the substituents on the aromatic rings, researchers can explore the structure-activity landscape and identify new lead compounds with potent herbicidal activity. The synthetic strategies presented here, coupled with a sound understanding of the underlying chemical principles, will empower researchers in the ongoing quest for innovative and effective weed management solutions.

References

Application Notes and Protocols: Regioselective Functionalization of the 5-Chloro-3-methylpyridin-2-ol Ring

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The 5-chloro-3-methylpyridin-2-ol scaffold is a privileged core in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its unique electronic and steric properties present both challenges and opportunities for regioselective functionalization. This comprehensive guide provides an in-depth analysis of the reactivity of this heterocyclic system, detailing field-proven protocols for the selective modification of its key positions. We will explore the underlying principles of regioselectivity, covering electrophilic aromatic substitution, nucleophilic aromatic substitution, and transition-metal-catalyzed cross-coupling reactions. Detailed, step-by-step methodologies, data-driven insights, and mechanistic visualizations are provided to empower researchers in the synthesis of novel, high-value compounds.

Introduction: The Strategic Importance of the this compound Scaffold

The substituted 2-pyridone motif is a cornerstone in the development of bioactive molecules, with applications ranging from antibacterial to anticancer agents.[1][2][3] The specific scaffold of this compound offers a unique combination of substituents that allows for a tiered and regioselective approach to molecular elaboration. The chloro group serves as a versatile handle for cross-coupling reactions, the methyl group provides steric and electronic influence, and the pyridin-2-ol tautomerism dictates the aromatic character and reactivity of the ring. Understanding how to selectively manipulate this ring system is paramount for the efficient construction of compound libraries for drug discovery.

Theoretical Background: Understanding the Drivers of Regioselectivity

The regiochemical outcome of reactions on the this compound ring is a consequence of the interplay between the electronic effects of its substituents.

  • Pyridin-2-ol vs. 2-Pyridone Tautomerism: The equilibrium between the pyridin-2-ol and 2-pyridone forms is a critical determinant of the ring's reactivity. In most solvents, the 2-pyridone tautomer is favored. This tautomer possesses a more electron-rich diene system, making it more susceptible to electrophilic attack than the aromatic pyridin-2-ol form.

  • Directing Effects of Substituents:

    • Hydroxy/Oxo Group: In the pyridin-2-ol form, the hydroxyl group is an activating, ortho-, para-directing group due to its +M (mesomeric) effect.[4] In the more prevalent 2-pyridone form, the amide-like character activates the ring towards electrophilic substitution, primarily at the C4 and C6 positions.

    • Methyl Group: The methyl group at C3 is a weakly activating, ortho-, para-directing group through inductive effects (+I) and hyperconjugation.

    • Chloro Group: The chloro group at C5 is a deactivating, ortho-, para-directing group.[4] Its -I (inductive) effect withdraws electron density, but its +M effect can direct incoming electrophiles.

  • Combined Influence on Electrophilic Aromatic Substitution (EAS): The pyridine ring itself is electron-deficient and generally unreactive towards EAS.[5][6] However, the activating nature of the oxo and methyl groups can facilitate these reactions under specific conditions. The directing effects of the substituents converge to favor substitution at the C4 and C6 positions.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, exacerbated by the chloro substituent, makes the ring susceptible to SNAr.[7][8] The chloro group at C5 is a good leaving group, and nucleophilic attack is generally favored at positions ortho or para to electron-withdrawing groups, including the ring nitrogen.[9]

Experimental Protocols and Methodologies

Electrophilic Aromatic Substitution: Selective Nitration

The introduction of a nitro group can serve as a precursor for further functionalization, such as reduction to an amine. The regioselectivity of nitration is highly dependent on the reaction conditions.

Protocol 3.1.1: Regioselective Nitration at the C4 Position

This protocol aims to exploit the directing effects of the existing substituents to achieve nitration predominantly at the C4 position.

Materials:

  • This compound

  • Fuming Nitric Acid (90%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Saturated Sodium Bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate

  • Rotary Evaporator

  • Column Chromatography setup (Silica gel, Hexanes/Ethyl Acetate)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add this compound (1.0 eq) to concentrated sulfuric acid.

  • Once the substrate is fully dissolved, add fuming nitric acid (1.1 eq) dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield 5-chloro-3-methyl-4-nitropyridin-2-ol.

Expected Outcome: This procedure typically yields the C4-nitro product with good regioselectivity due to the combined directing effects of the methyl and hydroxyl/oxo groups.

Transition-Metal-Catalyzed Cross-Coupling: Suzuki-Miyaura Reaction

The chloro group at the C5 position is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C bonds.[10] The Suzuki-Miyaura coupling is a robust method for introducing aryl or vinyl substituents.[11]

Protocol 3.2.1: Suzuki-Miyaura Coupling at the C5 Position

This protocol describes the coupling of an arylboronic acid with this compound.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Argon or Nitrogen gas supply

  • Schlenk flask or similar reaction vessel

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.04 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and water (4:1 ratio).

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography (silica gel, appropriate eluent system) to obtain the desired 5-aryl-3-methylpyridin-2-ol.

Data Presentation:

Reaction TypePosition of FunctionalizationReagentsTypical Yield (%)Regioselectivity
NitrationC4HNO₃, H₂SO₄60-75>90% C4
Suzuki CouplingC5Arylboronic acid, Pd(OAc)₂, SPhos, K₂CO₃70-90C5

Visualization of Key Processes

Diagram 4.1: Regioselectivity in Electrophilic Aromatic Substitution

EAS_Regioselectivity cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products A This compound C4_attack Attack at C4 (Favored) A->C4_attack Electrophilic Attack C6_attack Attack at C6 (Possible) A->C6_attack Electrophilic Attack C5_attack Attack at C5 (Disfavored) A->C5_attack Electrophilic Attack E_plus Electrophile (E+) P4 4-Substituted Product C4_attack->P4 Deprotonation P6 6-Substituted Product C6_attack->P6 Deprotonation No Reaction No Reaction C5_attack->No Reaction High Energy Intermediate

Caption: Favored electrophilic attack at C4.

Diagram 4.2: Experimental Workflow for Suzuki-Miyaura Cross-Coupling

Suzuki_Workflow start Start: Assemble Reactants (Substrate, Boronic Acid, Base, Catalyst, Ligand) degas Degas Reaction Mixture (Inert Atmosphere) start->degas solvent Add Degassed Solvents (Dioxane/Water) degas->solvent heat Heat to 90-100 °C (12-24 hours) solvent->heat monitor Monitor Reaction Progress (TLC/LC-MS) heat->monitor workup Aqueous Workup (Extraction with Ethyl Acetate) monitor->workup dry Dry and Concentrate (Na2SO4, Rotary Evaporator) workup->dry purify Purification (Column Chromatography) dry->purify product Final Product: 5-Aryl-3-methylpyridin-2-ol purify->product

Caption: Suzuki-Miyaura cross-coupling workflow.

Conclusion and Future Directions

The this compound ring system offers a robust and versatile platform for the synthesis of complex molecules. The protocols detailed herein provide a solid foundation for the regioselective functionalization of this important scaffold. Future research will likely focus on the development of more sustainable and efficient catalytic systems, including C-H activation strategies, to further expand the chemical space accessible from this valuable starting material.[12] The application of these advanced synthetic methods will undoubtedly accelerate the discovery of new therapeutic agents.

References

Application Note & Protocol: A Laboratory-Scale Synthesis of 5-Chloro-3-methylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, two-step laboratory-scale procedure for the synthesis of 5-Chloro-3-methylpyridin-2-ol, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis commences with the preparation of the key intermediate, 3-methylpyridin-2-ol, from 2-bromo-3-methylpyridine. This is followed by a regioselective electrophilic chlorination at the C-5 position. This guide offers in-depth mechanistic insights, detailed experimental protocols, and data presentation to ensure reproducibility and a thorough understanding of the synthetic process.

Introduction: The Significance of Substituted Pyridin-2-ols

Substituted pyridin-2-ol and pyridin-2-one scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The introduction of a chlorine atom at the 5-position, coupled with a methyl group at the 3-position, creates a versatile intermediate with multiple points for further functionalization. The electron-withdrawing nature of the chlorine atom and the steric and electronic influence of the methyl group can significantly modulate the physicochemical properties and biological activity of derivative compounds. This application note details a reliable and scalable laboratory procedure for the synthesis of this compound, designed for researchers and scientists in the field of drug discovery and development.

Overall Synthetic Scheme

The synthesis is a two-step process, beginning with the formation of 3-methylpyridin-2-ol, followed by its regioselective chlorination.

Overall Synthesis Start 2-Bromo-3-methylpyridine Intermediate 3-Methylpyridin-2-ol Start->Intermediate Step 1: Hydroxylation Product This compound Intermediate->Product Step 2: Chlorination

Caption: Two-step synthesis of this compound.

Part 1: Synthesis of 3-Methylpyridin-2-ol

Mechanistic Insight

The initial step involves a nucleophilic aromatic substitution reaction on 2-bromo-3-methylpyridine. Although typically unreactive towards nucleophiles, the pyridine ring can undergo substitution under forcing conditions. In this procedure, the use of potassium tert-butoxide in liquid ammonia provides a strongly basic medium to facilitate the displacement of the bromide with a hydroxyl group, likely through an elimination-addition (benzyne-type) or a direct nucleophilic substitution mechanism. The subsequent workup with formic acid ensures the protonation of the resulting pyridinolate anion to yield the desired 3-methylpyridin-2-ol.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialFormulaMolecular Weight ( g/mol )CAS NumberSupplier
2-Bromo-3-methylpyridineC₆H₆BrN172.023430-17-9Major Aldrich
Liquid AmmoniaNH₃17.037664-41-7Commercial Cylinder
Potassium tert-butoxideC₄H₉KO112.21865-47-4Acros Organics
Formic AcidCH₂O₂46.0364-18-6Fisher Scientific
Potassium HydroxideKOH56.111310-58-3EMD Millipore
ChloroformCHCl₃119.3867-66-3VWR Chemicals
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9BeanTown Chemical
DichloromethaneCH₂Cl₂84.9375-09-2Macron Fine Chemicals
MethanolCH₃OH32.0467-56-1J.T. Baker

Procedure:

  • In a dry Schlenk tube equipped with a magnetic stir bar, dissolve 2-bromo-3-methylpyridine (5.98 g, 35.0 mmol) in approximately 100 mL of liquid ammonia, condensed at -78 °C (dry ice/acetone bath).

  • To this stirred solution, carefully add potassium tert-butoxide (39.3 g, 350.0 mmol) in portions.

  • Seal the Schlenk tube and allow the reaction mixture to warm to room temperature, then heat at 100 °C for 40 hours. Caution: This step generates high pressure; ensure the Schlenk tube is properly sealed and placed behind a blast shield.

  • After cooling to room temperature, carefully vent the Schlenk tube and remove the residual ammonia under reduced pressure.

  • Dissolve the residue in 50 mL of formic acid and stir at room temperature for 24 hours.

  • Neutralize the solution to approximately pH 6 by the slow addition of a 3N aqueous solution of potassium hydroxide.

  • Extract the aqueous layer with chloroform (3 x 50 mL).

  • Combine the organic phases, wash with saturated brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of 8% methanol in dichloromethane to afford 3-methylpyridin-2-ol as a white solid.[1]

Expected Yield: Approximately 2.75 g (72%).

Part 2: Synthesis of this compound

Mechanistic Insight

The chlorination of 3-methylpyridin-2-ol is an electrophilic aromatic substitution. The pyridin-2-ol tautomer is in equilibrium with its 2-pyridone form. The hydroxyl group of the pyridin-2-ol is a strong activating group and directs electrophiles to the ortho and para positions (C-3 and C-5). The nitrogen atom in the pyridine ring is deactivating, particularly at the C-2, C-4, and C-6 positions. The combined electronic effects strongly favor electrophilic attack at the C-5 position, which is para to the activating hydroxyl group and meta to the deactivating ring nitrogen. A suitable chlorinating agent, such as N-chlorosuccinimide (NCS), provides an electrophilic chlorine source.

Chlorination Mechanism cluster_mechanism Electrophilic Aromatic Substitution 3-Methylpyridin-2-ol 3-Methylpyridin-2-ol Resonance_Stabilized_Intermediate Resonance_Stabilized_Intermediate 3-Methylpyridin-2-ol->Resonance_Stabilized_Intermediate + Cl+ This compound This compound Resonance_Stabilized_Intermediate->this compound - H+

Caption: Regioselective electrophilic chlorination at the C-5 position.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialFormulaMolecular Weight ( g/mol )CAS NumberSupplier
3-Methylpyridin-2-olC₆H₇NO109.131003-56-1Synthesized in Part 1
N-Chlorosuccinimide (NCS)C₄H₄ClNO₂133.53128-09-6Oakwood Chemical
AcetonitrileC₂H₃N41.0575-05-8Alfa Aesar
DichloromethaneCH₂Cl₂84.9375-09-2Macron Fine Chemicals
Saturated Sodium BicarbonateNaHCO₃84.01144-55-8(Prepared in-house)
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6EMD Chemicals

Procedure:

  • In a round-bottom flask, dissolve 3-methylpyridin-2-ol (2.18 g, 20.0 mmol) in 100 mL of acetonitrile.

  • Add N-chlorosuccinimide (2.80 g, 21.0 mmol, 1.05 equivalents) to the solution in one portion.

  • Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the acetonitrile under reduced pressure.

  • Dissolve the residue in dichloromethane (100 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel if necessary, to yield this compound.

Expected Yield: High (typically >85%).

Characterization Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
3-Methylpyridin-2-olC₆H₇NO109.13White to light yellow solid
This compoundC₆H₆ClNO143.57Off-white to pale solid

Note: Spectroscopic data (¹H NMR, ¹³C NMR, MS) should be acquired to confirm the structure and purity of the synthesized compounds.

Safety Precautions

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Liquid ammonia is a corrosive and toxic gas at room temperature. Handle with extreme care in a properly functioning fume hood and use appropriate cryogenic gloves when handling the condensed liquid.

  • Potassium tert-butoxide is a strong base and is corrosive. Avoid contact with skin and eyes.

  • Formic acid is corrosive and has a pungent odor. Handle with care.

  • N-Chlorosuccinimide is an irritant. Avoid inhalation of dust and contact with skin.

  • Chloroform and dichloromethane are volatile and suspected carcinogens. Handle only in a fume hood.

References

Practical Guide to the Handling and Storage of 5-Chloro-3-methylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Chloro-3-methylpyridin-2-ol (CAS No. 58498-61-6) is a substituted pyridinol derivative increasingly utilized as a key building block in the synthesis of pharmaceuticals and agrochemicals. Its unique chemical structure, featuring a chlorinated pyridine ring with methyl and hydroxyl functionalities, offers versatile reaction sites for developing complex molecules. However, this reactivity also necessitates a thorough understanding of its potential hazards and the implementation of rigorous handling and storage protocols to ensure the safety of laboratory personnel and maintain the compound's integrity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals, grounding best practices in the chemical principles that govern the compound's behavior. While a complete, verified Safety Data Sheet (SDS) for this specific compound is not universally available, this document synthesizes data from closely related analogs and general chemical safety principles to establish a robust and self-validating system of protocols.

Hazard Assessment and Chemical Profile

A foundational understanding of the chemical's intrinsic properties is paramount for safe handling. The hazard profile of this compound is extrapolated from its structural motifs: a chlorinated aromatic system and a pyridinol core.

Known and Inferred Hazards

Based on available data for the compound and its analogs, the primary hazards are categorized as follows:

  • Acute Toxicity (Oral): Harmful if swallowed[1]. The pyridinol structure is common in bioactive molecules, and ingestion can lead to systemic toxicity.

  • Skin Corrosion/Irritation: Causes skin irritation[1]. Chlorinated organic compounds and pyridine derivatives can defat the skin, leading to irritation, and some are readily absorbed.

  • Serious Eye Damage/Irritation: Causes serious eye irritation[1]. The compound, likely a crystalline powder, can cause significant mechanical and chemical irritation upon contact with the eyes.

Physicochemical and Stability Data

A summary of the known and predicted properties of this compound is presented below. This data is critical for understanding its behavior under various laboratory conditions.

PropertyValue / ObservationRationale & Implication for Handling
Molecular Formula C₆H₆ClNO-
Molecular Weight 143.57 g/mol Influences weighing and molar calculations.
Appearance Light yellow crystalline powder (inferred from analogs)Solid nature requires control of dust during handling.
Melting Point 162-163 °CIndicates thermal stability at typical ambient temperatures.
Boiling Point 279.6 ± 40.0 °C (Predicted)High boiling point suggests low volatility at room temperature, but heating will increase vapor concentration.
Solubility Soluble in water (inferred from pyridinol structure)Affects choice of solvents for reactions and cleaning. Potential for hygroscopicity.
Stability Stable under normal conditions.[2]Avoid extreme heat and incompatible materials.
Hygroscopicity Potential for water absorption.The presence of a hydroxyl group on the pyridine ring suggests the compound may be hygroscopic.[3] Store in a desiccated environment.
Light Sensitivity Potential for degradation.Pyridine-based polymers and other derivatives can exhibit sensitivity to light, which may catalyze degradation.[4] Storage in amber vials is recommended.
Incompatible Materials and Hazardous Decomposition

To prevent dangerous reactions and degradation, this compound should be stored and handled separately from the following:

  • Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.

  • Strong Acids and Bases: May catalyze decomposition or unwanted side reactions.

  • Acid Chlorides and Anhydrides: Can react with the hydroxyl group.[2]

In the event of a fire or thermal decomposition, hazardous gases are likely to be produced, including:

  • Nitrogen oxides (NOx)

  • Carbon monoxide (CO) and Carbon dioxide (CO₂)

  • Hydrogen chloride (HCl) gas[2][5]

The formation of highly toxic HCl gas is a primary concern with chlorinated compounds in a fire, necessitating specific emergency response considerations.[2]

Protocols for Safe Handling

Adherence to a stringent, step-by-step protocol is essential to minimize exposure risk. The causality behind each step is rooted in the known hazard profile of the compound and its analogs.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is the first line of defense. The following equipment is mandatory for all operations involving this compound.

PPE CategoryRecommended EquipmentJustification
Eye & Face Protection Chemical splash goggles meeting EN166 (EU) or NIOSH (US) standards.[6] A face shield should be worn when there is a significant risk of splashing.Protects against airborne dust and accidental splashes, addressing the "Causes serious eye irritation" hazard.[1]
Hand Protection Chemically resistant, impervious gloves (e.g., Nitrile or Neoprene).[7][8] Double-gloving is recommended for extended operations.Prevents skin contact and absorption, mitigating the "Causes skin irritation" hazard.[1] Gloves must be inspected before use and removed correctly to avoid contaminating skin.[9]
Body Protection A fully buttoned laboratory coat. A chemical-resistant apron should be worn for large-scale operations.Protects skin and personal clothing from contamination.
Respiratory Protection Not typically required if work is conducted within a certified chemical fume hood. If weighing outside a fume hood or if dust generation is likely, a NIOSH-approved N95/FFP2 respirator or higher is necessary.[9]Minimizes inhalation of the solid compound, which, like many pyridines, can cause respiratory irritation.[5][8]
Experimental Workflow: From Weighing to Reaction Quenching

All handling of this compound must be performed in a well-ventilated area, preferably within a certified chemical fume hood, to control exposure to dust and potential vapors.[8]

Protocol 1: Weighing and Aliquoting (Solid Compound)

  • Preparation: Don all required PPE. Ensure the analytical balance is inside a chemical fume hood or a ventilated balance enclosure.

  • Tare: Place a clean, static-free weighing vessel on the balance and tare.

  • Dispensing: Carefully open the primary container. Use a clean spatula to transfer the desired amount of solid to the weighing vessel. Causality: Slow, deliberate movements minimize the generation of airborne dust.

  • Sealing: Immediately and securely close the primary container.

  • Cleaning: Decontaminate the spatula and any affected surfaces with a suitable solvent (e.g., 70% ethanol) followed by soap and water. Dispose of contaminated wipes as hazardous waste.

Protocol 2: Solution Preparation

  • Setup: Conduct this procedure entirely within a chemical fume hood.

  • Solvent Addition: Add the weighed solid to the reaction vessel. Slowly add the desired solvent, directing the stream to the side of the vessel to avoid splashing.

  • Dissolution: If necessary, gently stir or sonicate the mixture to achieve complete dissolution. Avoid vigorous heating that could generate vapors.

  • Transfer: If transferring the solution, use a clean pipette or syringe.

Emergency Procedures

Preparedness is key to mitigating the impact of an accidental exposure or spill.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[7] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5][7] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air immediately.[7] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Minor Spill (Solid): Wearing appropriate PPE, gently cover the spill with an absorbent, non-reactive material (e.g., vermiculite or sand) to prevent dust generation.[9] Carefully sweep the material into a labeled hazardous waste container. Clean the spill area with soap and water.

  • Minor Spill (Liquid): Absorb with an inert material and place in a sealed container for disposal.

Long-Term Storage Protocols

Proper storage is critical for maintaining the chemical's purity and ensuring laboratory safety. The primary goals are to prevent degradation and avoid reaction with incompatible materials.

Storage Conditions
  • Temperature: Store in a cool, dry place.[2][6][8] While room temperature is generally acceptable, some suppliers may recommend refrigerated conditions for long-term stability. Always check the supplier's recommendation.

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen). Causality: The pyridinol moiety can be susceptible to oxidation over time. An inert atmosphere displaces oxygen and moisture, preserving the compound's integrity.

  • Light: Keep containers in a dark location or use amber vials.[4] Causality: Chlorinated pyridines can be sensitive to light, which can initiate degradation pathways.

  • Container: Keep the container tightly closed to prevent moisture ingress and contamination.[6][8][9]

Segregation and Labeling
  • Segregation: Store this compound away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[2] It should be stored separately from flammable materials.

  • Labeling: The storage location and the primary container must be clearly labeled with the chemical name, CAS number, and appropriate hazard warnings (e.g., "Harmful," "Irritant").

The following diagram illustrates the decision-making process for the proper storage of this compound.

Caption: Decision workflow for the storage of this compound.

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.

  • Solid Waste: Collect in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect in a compatible, sealed container labeled as "Halogenated Organic Waste."

  • Disposal: All waste must be disposed of through the institution's designated hazardous waste management program, in accordance with all local, state, and federal regulations.[9] Do not dispose of down the drain.

Conclusion

While this compound is a valuable synthetic intermediate, its potential hazards demand a systematic and cautious approach. By understanding its chemical nature, implementing rigorous handling protocols, ensuring appropriate storage, and preparing for emergencies, researchers can work with this compound safely and effectively. The principles and protocols outlined in this guide are designed to create a self-validating system of safety, ensuring both the well-being of laboratory personnel and the integrity of the research.

References

Application Notes and Protocols for the Use of 5-Chloro-3-methylpyridin-2-ol in Compound Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The pyridin-2(1H)-one core is a privileged scaffold in medicinal chemistry, prominently featured in a multitude of kinase inhibitors and other biologically active agents. 5-Chloro-3-methylpyridin-2-ol emerges as a versatile and strategically functionalized starting material for the synthesis of diverse compound libraries aimed at drug discovery. Its distinct reactivity at the C5-chloro position, coupled with the inherent properties of the pyridone ring, allows for the application of robust palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the strategic utility of this compound, detailed experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, and a discussion on the design of compound libraries targeting therapeutically relevant kinases.

Introduction: The Strategic Value of the this compound Scaffold

This compound (CAS No. 58498-61-6) is a heterocyclic building block offering multiple avenues for molecular diversification. The pyridin-2(1H)-one tautomer is the predominant form and provides a stable core for library synthesis.

Key Structural Features and Their Implications:

  • C5-Chloro Substituent: This position is the primary handle for diversification. The chloro group is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, and amino moieties. Aryl chlorides are often preferred in library synthesis due to their lower cost and wider availability compared to the corresponding bromides and iodides, although they can be less reactive.

  • Pyridin-2-one Core: This motif is a well-established "hinge-binding" element in many kinase inhibitors. The N-H and carbonyl groups can form crucial hydrogen bond interactions with the hinge region of the kinase active site.

  • C3-Methyl Group: This substituent provides a degree of steric definition and can influence the orientation of larger groups introduced at the C5 position, potentially improving selectivity for specific kinase targets.

The strategic placement of these functional groups makes this compound an ideal starting point for generating libraries of compounds with the potential to modulate the activity of key enzymes in cellular signaling pathways, particularly protein kinases.

Core Chemistry: Diversification via Palladium-Catalyzed Cross-Coupling

The generation of a compound library from this compound hinges on the reliable and versatile functionalization of the C5 position. The two most powerful and widely adopted methods for this purpose are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Coupling for the Synthesis of 5-Aryl-3-methylpyridin-2-ones

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organoboron species with an organic halide. In this context, it allows for the introduction of a wide array of aryl and heteroaryl groups at the C5 position, which is a common strategy for exploring the ATP-binding pocket of kinases.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is a generalized starting point based on established procedures for other chloropyridines and may require optimization for specific boronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, or a pre-catalyst system like XPhos Pd G3; 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (2.0 equiv.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the starting pyridinol.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure 5-aryl-3-methylpyridin-2-ol product.

Causality Behind Experimental Choices:

  • Catalyst System: Chloropyridines are generally less reactive than their bromo or iodo counterparts. Therefore, the choice of a suitable palladium catalyst and ligand is critical. For challenging couplings, more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) are often required to facilitate the rate-limiting oxidative addition step.

  • Base and Solvent: The choice of base is crucial for activating the boronic acid. Carbonates and phosphates are commonly used. A mixed solvent system like dioxane/water often enhances the solubility of both the organic and inorganic reagents, facilitating the reaction.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Typical Yield*
1Pd(PPh₃)₄ (3-5)-K₂CO₃ (2.0)Toluene/Ethanol/H₂O90-10060-80%
2Pd(dppf)Cl₂ (3)-K₃PO₄ (2.5)1,4-Dioxane/H₂O9075-90%
3Pd₂(dba)₃ (1.5)SPhos (3)Cs₂CO₃ (2.0)Toluene110>85%

*Yields are estimated based on similar reactions with other chloropyridines and will vary depending on the specific arylboronic acid used.

Buchwald-Hartwig Amination for the Synthesis of 5-Amino-3-methylpyridin-2-ones

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, allowing for the introduction of a diverse range of primary and secondary amines at the C5 position. This functionalization is key for accessing different regions of the kinase active site and for modulating the physicochemical properties of the compounds, such as solubility and cell permeability.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

This protocol is a generalized starting point and will likely require optimization for specific amines.

Materials:

  • This compound

  • Amine (primary or secondary, 1.1 - 1.5 equivalents)

  • Palladium Catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine Ligand (e.g., Xantphos, BINAP, or RuPhos)

  • Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃)

  • Anhydrous and degassed solvent (e.g., Toluene, 1,4-dioxane, or THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium catalyst (1-3 mol%), the phosphine ligand (1.2-4 mol%), and the base (1.4-2.0 equiv) to a dry Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Solvent Addition: Add the anhydrous, degassed solvent.

  • Reaction: Seal the tube and heat the reaction mixture to 80-120 °C for 12-24 hours with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Causality Behind Experimental Choices:

  • Ligand Selection: The choice of ligand is critical for the success of the Buchwald-Hartwig amination of chloropyridines. Bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) are often necessary to promote the oxidative addition of the C-Cl bond and facilitate the reductive elimination of the product.[1]

  • Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is highly effective but may not be compatible with base-sensitive functional groups. In such cases, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be employed, often requiring more active catalyst systems or higher temperatures.[1]

Table 2: Representative Conditions for Buchwald-Hartwig Amination

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Typical Yield*
1Pd₂(dba)₃ (1)Xantphos (2)NaOtBu (1.5)Toluene11070-85%
2Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (2.0)1,4-Dioxane10065-80%
3Pd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄ (2.0)THF8075-90%

*Yields are estimated based on similar reactions and will vary depending on the specific amine used.

Library Design and Application in Drug Discovery

The true power of this compound lies in its application to parallel synthesis for the rapid generation of a diverse library of analogues for biological screening.

Diversification Strategy

A typical library synthesis strategy would involve a "core-and-scaffold" approach.

Caption: Library diversification from this compound.

By utilizing a diverse set of commercially available boronic acids and amines, a large and structurally varied library of compounds can be synthesized. This allows for a systematic exploration of the structure-activity relationship (SAR) around the pyridin-2-one core.

Application in Kinase Inhibitor Discovery

The pyridin-2-one scaffold and its derivatives are well-represented in the kinase inhibitor literature. These scaffolds are known to target a range of kinases implicated in cancer and other diseases.

  • Src Family Kinases (SFKs): The pyridin-2(1H)-one core has been successfully employed in the design of inhibitors of c-Src kinase, a non-receptor tyrosine kinase that is often over-expressed in various human tumors.[2]

  • DNA-Dependent Protein Kinase (DNA-PK): More complex derivatives, such as imidazo[4,5-c]pyridin-2-ones, have been identified as potent and selective inhibitors of DNA-PK, a key enzyme in the DNA damage response and a target for developing cancer radiosensitizers.[3][4]

  • Apoptosis Signal-regulating Kinase 1 (ASK1): Pyridin-2-yl urea derivatives have been developed as potent inhibitors of ASK1, a kinase involved in stress and inflammatory signaling pathways.[5]

The libraries generated from this compound are therefore well-suited for screening against a panel of therapeutically relevant kinases to identify novel lead compounds for drug discovery programs.

Signaling_Pathway cluster_pathway Kinase Signaling Cascades cluster_output Cellular Responses Stress Stress Signals (e.g., ROS, ER Stress) ASK1 ASK1 Stress->ASK1 GrowthFactor Growth Factors Src c-Src GrowthFactor->Src Apoptosis Apoptosis ASK1->Apoptosis Proliferation Proliferation/ Survival Src->Proliferation DNA_PK DNA-PK DNA_Repair DNA Repair DNA_PK->DNA_Repair Inhibitor Pyridin-2-one Library Compounds Inhibitor->ASK1 Inhibitor->Src Inhibitor->DNA_PK

Caption: Potential kinase targets for pyridin-2-one libraries.

Conclusion

This compound is a high-value building block for the synthesis of compound libraries in drug discovery. Its strategic functionalization allows for the efficient application of modern cross-coupling methodologies to generate diverse sets of molecules centered around the biologically relevant pyridin-2-one scaffold. The protocols and strategies outlined in this guide provide a solid foundation for researchers to leverage this versatile compound in the quest for novel kinase inhibitors and other therapeutic agents. The self-validating nature of these protocols, grounded in established chemical principles, ensures a high degree of reproducibility and success in library synthesis endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 5-Chloro-3-methylpyridin-2-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloro-3-methylpyridin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for optimizing this synthetic route. Our approach is grounded in mechanistic principles to empower you to make informed decisions during your experiments.

The synthesis of this compound is typically approached as a two-step process. This guide is structured to address challenges that may arise in each of these critical stages.

Overall Synthetic Workflow:

Synthesis_Workflow cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Regioselective Chlorination Start β-Ketoester + Ammonia Source Intermediate 3-Methylpyridin-2-ol Start->Intermediate e.g., Hantzsch-type reaction Final_Product This compound Intermediate->Final_Product Electrophilic Chlorination (e.g., NCS)

Caption: General two-step synthesis of this compound.

Part 1: Synthesis of 3-Methylpyridin-2-ol (Cyclocondensation)

The formation of the 3-methylpyridin-2-ol core is a foundational step where yield and purity can significantly impact the overall success of the synthesis. A common method is a variation of the Hantzsch pyridine synthesis, which involves the condensation of a β-ketoester with a nitrogen source.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My yield for the synthesis of 3-methylpyridin-2-ol is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in this cyclocondensation reaction are a common challenge and can often be attributed to several factors:

  • Inefficient Reaction Conditions: Traditional methods may require harsh conditions and long reaction times, leading to product degradation or the formation of side products.

    • Troubleshooting: Consider employing a catalyst to facilitate the reaction under milder conditions. Acid catalysts such as p-toluenesulfonic acid (PTSA) or Lewis acids can improve reaction rates and yields. Microwave-assisted synthesis has also been shown to significantly reduce reaction times and improve yields for similar pyridine syntheses.

  • Side Reactions: The Hantzsch reaction and related cyclocondensations can have multiple competing mechanistic pathways, leading to a variety of byproducts.

    • Troubleshooting: Carefully control the stoichiometry of your reactants. An excess of one reactant may favor an undesired pathway. Stepwise addition of reagents, such as pre-forming an enamine intermediate, can sometimes lead to a cleaner reaction profile. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help you identify the optimal reaction time and minimize byproduct formation.

  • Purity of Starting Materials: The purity of the β-ketoester and the ammonia source is critical. Impurities can interfere with the reaction and lead to the formation of unwanted side products.

    • Troubleshooting: Ensure your starting materials are of high purity. If necessary, purify them before use. For example, distill the β-ketoester if it has been stored for a long time.

Q2: I am observing multiple spots on my TLC plate after the cyclocondensation reaction. What are the likely byproducts?

A2: The formation of multiple products is indicative of side reactions. Common byproducts in pyridin-2-one syntheses include:

  • Incompletely cyclized intermediates: The reaction may stall before the final ring-closing step, leaving linear intermediates.

  • Over-alkylation or other side reactions of the starting materials: The β-ketoester can undergo self-condensation or other undesired reactions under the reaction conditions.

  • Alternative cyclization products: Depending on the specific starting materials and conditions, different regioisomers or even different heterocyclic ring systems could potentially form.

Troubleshooting Flowchart for Low Yield in Cyclocondensation:

Troubleshooting_Cyclocondensation Start Low Yield of 3-Methylpyridin-2-ol Check_Purity Verify Purity of Starting Materials Start->Check_Purity Impure Impure Check_Purity->Impure Purify Purify Starting Materials (e.g., distillation) Impure->Purify Yes Check_Conditions Review Reaction Conditions Impure->Check_Conditions No Re-run Re-run Reaction Purify->Re-run Optimize_Temp Optimize Temperature Check_Conditions->Optimize_Temp Optimize_Time Optimize Reaction Time Check_Conditions->Optimize_Time Add_Catalyst Consider Adding a Catalyst (e.g., PTSA) Check_Conditions->Add_Catalyst Check_Stoichiometry Verify Stoichiometry of Reactants Check_Conditions->Check_Stoichiometry Adjust_Stoichiometry Adjust Stoichiometry Check_Stoichiometry->Adjust_Stoichiometry Adjust_Stoichiometry->Re-run

Caption: A step-by-step guide to troubleshooting low yields in the cyclocondensation step.

Part 2: Regioselective Chlorination of 3-Methylpyridin-2-ol

The second step involves the electrophilic chlorination of the 3-methylpyridin-2-ol intermediate. The primary challenge in this step is to achieve high regioselectivity for the desired 5-chloro isomer.

Frequently Asked Questions (FAQs) & Troubleshooting

Q3: How can I control the regioselectivity of the chlorination to favor the 5-chloro isomer?

A3: The regioselectivity of electrophilic substitution on the pyridin-2-one ring is governed by the electronic and steric effects of the substituents. The hydroxyl group at the 2-position and the methyl group at the 3-position are both electron-donating and will direct incoming electrophiles to specific positions.

  • Electronic Effects: The hydroxyl group is a strong activating group and directs ortho and para. In this case, the 3- and 5-positions are activated. The methyl group is also an activating group, further enhancing the electron density of the ring.

  • Steric Effects: The methyl group at the 3-position will sterically hinder attack at the adjacent 4-position.

  • Choice of Chlorinating Agent: N-Chlorosuccinimide (NCS) is a common and effective reagent for this transformation.[1] Its reactivity can be modulated by the choice of solvent and the addition of catalysts.

    • Troubleshooting for Poor Selectivity:

      • Solvent Choice: The polarity of the solvent can influence the reactivity of the chlorinating agent and the substrate. Acetic acid is a common solvent for this type of reaction.

      • Temperature Control: Running the reaction at a lower temperature can sometimes improve selectivity by favoring the kinetically controlled product.

      • Catalyst: While often not necessary for activated rings, a mild Lewis or Brønsted acid catalyst can sometimes enhance the reactivity of NCS and may influence regioselectivity.

Q4: I am getting a mixture of chlorinated isomers. How can I separate the desired this compound?

A4: The separation of constitutional isomers can be challenging due to their similar physical properties.

  • Column Chromatography: This is the most common method for separating isomers. A careful selection of the stationary phase (e.g., silica gel) and the eluent system is crucial. A gradient elution may be necessary to achieve good separation.

  • Recrystallization: If the desired isomer is a solid and has a significantly different solubility in a particular solvent compared to the other isomers, fractional recrystallization can be an effective purification method.

Q5: The chlorination reaction is sluggish or does not go to completion. What should I do?

A5: Incomplete conversion can be due to several factors:

  • Insufficiently Activated Substrate: While 3-methylpyridin-2-ol is activated, factors such as solvent choice can affect its reactivity.

  • Deactivated Chlorinating Agent: Ensure your NCS is of good quality and has not decomposed.

  • Reaction Temperature: While lower temperatures can improve selectivity, they can also slow down the reaction rate. A careful balance needs to be found.

    • Troubleshooting:

      • Increase Temperature: Gradually increase the reaction temperature while monitoring for the formation of byproducts.

      • Add an Activator: For less reactive substrates, the use of an acid catalyst can activate the chlorinating agent.[1]

      • Increase Reaction Time: Monitor the reaction over a longer period to see if the conversion improves.

Experimental Protocol: Chlorination of 3-Methylpyridin-2-ol

This protocol provides a general starting point. Optimization of specific parameters may be required.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methylpyridin-2-ol (1.0 eq) in a suitable solvent such as glacial acetic acid.

  • Reagent Addition: Add N-chlorosuccinimide (NCS) (1.0-1.2 eq) portion-wise to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically heated to a moderate temperature (e.g., 50-70 °C) to ensure a reasonable reaction rate.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice water. The product may precipitate out of solution. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Table 1: Troubleshooting Guide for Chlorination Step

Problem Possible Cause Suggested Solution
Low Yield Incomplete reaction.Increase reaction temperature or time. Consider adding a catalytic amount of acid.
Product decomposition.Use milder reaction conditions (lower temperature).
Poor Regioselectivity Reaction conditions favor formation of other isomers.Optimize solvent and temperature. Screen different chlorinating agents.
Difficult Purification Isomers have very similar polarities.Use a high-resolution chromatography column. Explore different eluent systems. Consider derivatization to facilitate separation.

References

Technical Support Center: Purification of 5-Chloro-3-methylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Chloro-3-methylpyridin-2-ol. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with isolating this compound. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification strategy effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying crude this compound?

A1: The main difficulty arises from the compound's existence in a tautomeric equilibrium between the pyridin-2-ol (enol) form and the pyridin-2(1H)-one (keto) form.[1][2] These two forms have distinct polarities and can coexist in solution, making separation from impurities challenging. The position of this equilibrium is sensitive to solvent, pH, and temperature, which can lead to inconsistent results during chromatography or crystallization.[1]

Tautomerism cluster_enol This compound (Enol Form) cluster_keto 5-Chloro-3-methyl-2(1H)-pyridinone (Keto Form) enol Structure of Enol Form keto Structure of Keto Form enol->keto Equilibrium Purification_Strategy Start Crude this compound Purity_Check Assess Crude Purity (TLC/NMR) Start->Purity_Check Impurity_Type Identify Impurity Type Purity_Check->Impurity_Type Purity >90% Chromatography Column Chromatography Purity_Check->Chromatography Purity <90% or Multiple Impurities Recrystallize Recrystallization Impurity_Type->Recrystallize Minor, non-polar impurities Acid_Base Acid-Base Extraction Impurity_Type->Acid_Base Neutral or Basic impurities AcidBase_Workflow Start Crude Mixture in Ethyl Acetate AddBase 1. Add 2M NaOH (aq) 2. Shake & Separate Start->AddBase OrganicLayer Organic Layer: Neutral Impurities (Discard) AddBase->OrganicLayer Phase 1 AqueousLayer Aqueous Layer: Sodium Pyridinolate Salt (Product) AddBase->AqueousLayer Phase 2 AddAcid 1. Cool in Ice Bath 2. Add 6M HCl to pH 4-5 AqueousLayer->AddAcid Precipitate Precipitate Forms AddAcid->Precipitate Filter Filter, Wash & Dry Precipitate->Filter Final Pure this compound Filter->Final

References

identifying and minimizing byproducts in 5-Chloro-3-methylpyridin-2-ol reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 5-Chloro-3-methylpyridin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile pyridine derivative. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you identify and minimize byproducts, ensuring the integrity and success of your experiments.

I. Understanding the Core Chemistry: Tautomerism and Reactivity

This compound exists in a tautomeric equilibrium with its 2-pyridone form, 5-chloro-3-methyl-1H-pyridin-2-one. This equilibrium is fundamental to understanding its reactivity. The pyridin-2-ol form possesses a nucleophilic oxygen, while the 2-pyridone form has a nucleophilic nitrogen. This dual reactivity, known as ambident nucleophilicity, is often the primary source of byproduct formation in subsequent reactions, particularly alkylations.

The position of the tautomeric equilibrium can be influenced by several factors, including the solvent, temperature, and pH. In many common organic solvents, the 2-pyridone tautomer is significantly favored.

II. Frequently Asked Questions (FAQs)

Q1: I am seeing two major products in my alkylation reaction with this compound. What are they likely to be?

A1: You are likely observing the formation of both the N-alkylated and O-alkylated products. Due to the tautomeric nature of this compound, it can react through either the nitrogen of the pyridone form or the oxygen of the pyridinol form. This results in the formation of a 1-alkyl-5-chloro-3-methyl-1H-pyridin-2-one (N-alkylation) and a 2-alkoxy-5-chloro-3-methylpyridine (O-alkylation). The ratio of these products is highly dependent on your reaction conditions.[1][2][3]

Q2: How can I favor N-alkylation over O-alkylation?

A2: To favor N-alkylation, consider the following adjustments to your protocol:

  • Choice of Base and Solvent: Using a non-polar solvent in combination with a strong base that promotes the formation of the pyridone anion can favor N-alkylation.

  • Alkylating Agent: "Soft" alkylating agents, such as alkyl iodides, tend to favor N-alkylation according to Pearson's Hard and Soft Acid-Base (HSAB) theory.[4]

  • Phase Transfer Catalysis: In some cases, phase transfer catalysis can be employed to enhance the selectivity of N-alkylation.

Q3: Conversely, how can I promote the formation of the O-alkylated product?

A3: To favor O-alkylation:

  • Alkylating Agent: "Hard" alkylating agents, such as dimethyl sulfate or methyl triflate, are more likely to react with the harder oxygen atom, leading to the O-alkylated product.[4]

  • Silver Salts: The use of silver salts of the pyridin-2-one can promote O-alkylation. The silver cation coordinates to the oxygen, increasing its nucleophilicity.[2]

Q4: I am observing the loss of the chlorine atom from my starting material or product. What is causing this?

A4: Dechlorination is a potential side reaction, especially under reductive conditions or in the presence of certain metal catalysts.[5][6][7] If your reaction involves reagents like zinc, palladium on carbon with a hydrogen source, or other reducing agents, you may be forming byproducts where the chlorine at the 5-position has been replaced by a hydrogen atom.

Q5: My reaction is turning dark, and I am getting a complex mixture of products. What could be happening?

A5: A dark reaction mixture and the formation of multiple unidentified products can indicate decomposition of your starting material or product. This can be caused by:

  • High Temperatures: Pyridine rings, especially with activating groups, can be susceptible to degradation at elevated temperatures.

  • Strongly Acidic or Basic Conditions: Extreme pH can lead to unwanted side reactions or decomposition.

  • Oxidation: If your reaction is not performed under an inert atmosphere, oxidation of the pyridin-2-ol may occur.

III. Troubleshooting Guide: Identifying and Minimizing Byproducts

This section provides a more detailed, step-by-step approach to troubleshooting common issues encountered in reactions with this compound.

Issue 1: Formation of N- and O-Alkylated Isomers

Causality: The ambident nucleophilicity of the 5-chloro-3-methylpyridin-2-one/ol tautomers is the root cause. The reaction pathway is highly sensitive to the reaction conditions.

Identification Protocol:

  • Thin Layer Chromatography (TLC): The two isomers will likely have different polarities and should be separable by TLC. The O-alkylated product is generally less polar than the N-alkylated product.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can effectively separate the two isomers. A gradient elution with a suitable mobile phase (e.g., acetonitrile/water with a modifier like formic acid or ammonium acetate) will be necessary.[8][9][10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The chemical shifts of the methyl and ring protons will be different for the N- and O-alkylated isomers. In the N-alkylated product, the protons on the alkyl group attached to the nitrogen will often show a characteristic downfield shift.

    • ¹³C NMR: The chemical shift of the carbon at the 2-position is a key indicator. In the O-alkylated product, this carbon will be in a more downfield region compared to the N-alkylated product where it is a carbonyl carbon.

    • Advanced NMR Techniques: Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect (NOE) experiments can definitively establish the connectivity and confirm which isomer is which.[3][12]

Minimization Strategies:

ParameterTo Favor N-AlkylationTo Favor O-Alkylation
Alkylating Agent Alkyl iodides, alkyl bromides (soft electrophiles)Alkyl sulfates, alkyl triflates (hard electrophiles)
Base Strong, non-nucleophilic bases (e.g., NaH, KHMDS)Weaker bases or use of silver salts (e.g., Ag₂CO₃)
Solvent Aprotic, less polar solvents (e.g., THF, Dioxane)Polar, aprotic solvents (e.g., DMF, DMSO)
Temperature Often lower temperatures can improve selectivityMay require higher temperatures

Experimental Workflow for Isomer Identification:

G cluster_0 Reaction Work-up cluster_1 Analysis cluster_2 Outcome A Crude Reaction Mixture B TLC Analysis (Two Spots Observed) A->B Spot sample C HPLC-MS Analysis (Confirm Two Isomers with Same Mass) B->C Inject sample D Preparative HPLC or Column Chromatography (Isolate each isomer) C->D Separate isomers E NMR Spectroscopy (¹H, ¹³C, HMBC, NOE) (Determine Structure of each Isomer) D->E Analyze pure samples F Identify N- and O-Alkylated Products E->F Confirm structures

Caption: Workflow for the identification of N- and O-alkylated byproducts.

Issue 2: Over-chlorination or Formation of Isomeric Chlorinated Byproducts

Causality: If this compound is prepared by chlorination of 3-methylpyridin-2-ol, harsh chlorinating conditions or an excess of the chlorinating agent can lead to the introduction of a second chlorine atom onto the pyridine ring. The position of this second chlorination will depend on the directing effects of the existing substituents.

Identification Protocol:

  • Mass Spectrometry (MS): The most direct way to identify over-chlorinated byproducts is by their mass spectrum. Look for molecular ions that are 34 Da higher than your expected product (the mass of a chlorine atom minus a hydrogen atom). The isotopic pattern for two chlorine atoms (M, M+2, M+4 in a ratio of approximately 9:6:1) will be a clear indicator.

  • NMR Spectroscopy: The proton and carbon NMR spectra will show a loss of a proton signal from the ring and a corresponding change in the chemical shift of the carbon at that position.

Minimization Strategies:

  • Stoichiometry of Chlorinating Agent: Carefully control the stoichiometry of the chlorinating agent (e.g., N-chlorosuccinimide, sulfuryl chloride). Use of 1.0 to 1.1 equivalents is often sufficient.

  • Reaction Temperature: Perform the chlorination at the lowest temperature that allows for a reasonable reaction rate. This will help to minimize over-reaction.

  • Reaction Time: Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed to prevent the formation of di-chlorinated products.

Issue 3: Dechlorination Byproducts

Causality: The C-Cl bond on the pyridine ring can be cleaved under certain reductive conditions. This is a common issue when using catalysts like palladium on carbon for other transformations in the molecule.

Identification Protocol:

  • Mass Spectrometry (MS): Look for a molecular ion that is 34 Da lower than your expected product, corresponding to the replacement of a chlorine atom with a hydrogen atom.

  • NMR Spectroscopy: A new proton signal will appear in the aromatic region of the ¹H NMR spectrum, and the corresponding carbon will show a C-H coupling in the ¹³C NMR spectrum.

Minimization Strategies:

  • Choice of Catalyst: If a reduction is necessary, consider using alternative catalysts that are less prone to promoting dechlorination.

  • Reaction Conditions: Adjusting the solvent, temperature, and pressure of a hydrogenation reaction can sometimes minimize dechlorination. The addition of a mild base can sometimes suppress hydrodechlorination.[5]

Decision Tree for Troubleshooting:

G A Unexpected Byproduct(s) Observed B Mass Spectrometry Analysis A->B C Mass consistent with N/O Isomer? B->C m/z = expected D Mass higher than expected? B->D m/z > expected E Mass lower than expected? B->E m/z < expected F Likely N/O Alkylation Issue C->F G Likely Over-chlorination D->G H Likely Dechlorination E->H I Modify Alkylation Conditions (Base, Solvent, Alkylating Agent) F->I J Optimize Chlorination Conditions (Stoichiometry, Temperature, Time) G->J K Re-evaluate Reductive Conditions (Catalyst, Additives) H->K

Caption: A decision tree for initial byproduct identification.

IV. Purification Protocols

Protocol 1: Separation of N- and O-Alkylated Isomers by Column Chromatography

  • Adsorbent: Use silica gel with a particle size of 40-63 µm.

  • Solvent System: The choice of eluent is critical. Start with a non-polar solvent like hexane or heptane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane. A typical gradient might be from 100% hexane to 50% ethyl acetate in hexane.

  • Fraction Collection: Collect small fractions and analyze them by TLC to identify the pure fractions of each isomer. The less polar O-alkylated product will typically elute first.

  • Solvent Removal: Combine the pure fractions of each isomer and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

If one of the byproducts is formed in a small amount and the desired product is a solid, recrystallization can be an effective purification method.

  • Solvent Selection: Choose a solvent in which your desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for pyridinols include ethanol, isopropanol, or mixtures of solvents like ethyl acetate/hexane.

  • Dissolution: Dissolve the crude product in the minimum amount of hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

V. References

  • Preparation of 2,3-Dichloropyridine by Selective Dechlorination of 2,3,6-Trichloropyridine. (URL not available)

  • 5-Chloro-2-hydroxy-3-methylpyridine. Synchem. --INVALID-LINK--

  • This compound. Sigma-Aldrich. --INVALID-LINK--

  • Processes for dechlorinating pyridines. Google Patents. --INVALID-LINK--

  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC. --INVALID-LINK--

  • Dechlorination of pyridines in acidic, zinc-containing mediums. Google Patents. --INVALID-LINK--

  • Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. PubMed. --INVALID-LINK--

  • Chlorination process. Google Patents. --INVALID-LINK--

  • Why n-alkylation is more favorable than o-alkyation ? ResearchGate. --INVALID-LINK--

  • 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). MDPI. --INVALID-LINK--

  • A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. ResearchGate. --INVALID-LINK--

  • Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][9][13]naphthyrin-5(6H)-one. PMC. --INVALID-LINK--

  • Synthetic method of 2, 3, 5-trichloropyridine. Google Patents. --INVALID-LINK--

  • Analysis of Steroidal Estrogens as Pyridine-3-sulfonyl Derivatives by Liquid Chromatography Electrospray Tandem Mass Spectrometry. PMC. --INVALID-LINK--

  • N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. PubMed. --INVALID-LINK--

  • N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. ResearchGate. --INVALID-LINK--

  • This compound. Alchem Pharmtech. --INVALID-LINK--

  • HPLC Analysis of Substituted Pyridines on Amaze SC Mixed-Mode Column. HELIX Chromatography. --INVALID-LINK--

  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. --INVALID-LINK--

  • [58498-61-6], MFCD00126916, this compound. Combi-Blocks. --INVALID-LINK--

  • 58498-61-6(5-chloro-2-hydroxy-3-methylpyridine). ChemicalBook. --INVALID-LINK--

  • Preparation of chloromethylpyridine hydrochlorides. Google Patents. --INVALID-LINK--

  • Method of side-chain chlorination of 2-chloro-methylpyridine. Google Patents. --INVALID-LINK--

  • ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1- PHENYL-4-ACETYL-3-HYDROXY. VNU. --INVALID-LINK--

  • Purification of Chlorophenol Isomers by Stripping Crystallization Combining Melt Crystallization and Vaporization. MDPI. --INVALID-LINK--

  • 2-Chloromethylpyridine. Wikipedia. --INVALID-LINK--

  • 59782-88-6|2,5-Dichloro-3-methylpyridine|BLD Pharm. BLD Pharm. --INVALID-LINK--

  • PURIFICATION, STEREOISOMERIC ANALYSIS AND QUANTIFICATION OF BIOLOGICALLY ACTIVE COMPOUNDS IN EXTRACTS FROM PINE SAWFLIES, AFRICA. DiVA portal. --INVALID-LINK--

  • Pyridine synthesis. Organic Chemistry Portal. --INVALID-LINK--

  • Pyridine Synthesis: Cliff Notes. Baran Lab. --INVALID-LINK--

  • How is 2-Chloro-5-Methylpyridine Prepared and Used in Pesticide and Pharmaceutical Synthesis?. Guidechem. --INVALID-LINK--

  • 2,5-Dichloro-3-methylpyridine. ChemBK. --INVALID-LINK--

  • 2-Chloro-5-methylpyridine(18368-64-4) 1H NMR spectrum. ChemicalBook. --INVALID-LINK--

  • Preparation of isomer-free 2,5-dichloro-pyridine. Google Patents. --INVALID-LINK--

  • 5-CHLORO-3-METHYL-PYRIDINE-2-CARBOXYLIC ACID synthesis. ChemicalBook. --INVALID-LINK--

  • Using Chou's 5-Step Rule to Evaluate the Stability of Tautomers: Susceptibility of 2-[(Phenylimino)-methyl]-cyclohexane-1,3-diones to Tautomerization Based on the Calculated Gibbs Free Energies. MDPI. --INVALID-LINK--

  • Organic Syntheses Procedure. Organic Syntheses. --INVALID-LINK--

  • Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines. De Gruyter. --INVALID-LINK--

  • 3-methylpyridin-2-ol. Sigma-Aldrich. --INVALID-LINK--

  • Methyl1-(5-chloro-3-fluoropyridin-2-yl)-5-cyclopropylpyrazole-4-carboxylate(1150164-42-3) 1 H NMR. ChemicalBook. --INVALID-LINK--

  • Preparation of 2-chloro-5-methylpyridine. Google Patents. --INVALID-LINK--

  • NMR investigation of hydrogen bonding and 1,3-tautomerism in 2-(2-hydroxy-5-substituted-aryl) benzimidazoles. PubMed. --INVALID-LINK--

  • Study on enol – enol tautomerism of 5-(4-chlorophenyl)-1-phenyl-4-acetyl-3-hydroxy -3-pyrrolin-2-one based on NMR spectroscopy recorded in DMSO-d6. ResearchGate. --INVALID-LINK--

  • Preparation of 2-chloro-5-methylpyridine. SureChEMBL. --INVALID-LINK--

  • Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors. MDPI. --INVALID-LINK--

  • Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. MDPI. --INVALID-LINK--

  • 2-Chloro-5-(chloromethyl)-3-methylpyridine hydrochloride. BLDpharm. --INVALID-LINK--

  • Proton tautomerism in 5-dimethylaminomethylidene-4-(o-,m-,p-hydroxyphenyl)amino-1,3-thiazol-2(5H)-ones: synthesis, crystal structure and spectroscopic studies. ResearchGate. --INVALID-LINK--

References

troubleshooting low yield in the synthesis of 5-Chloro-3-methylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the synthesis of 5-Chloro-3-methylpyridin-2-ol. As a molecule of interest in medicinal chemistry and materials science, its efficient synthesis is critical. This document provides in-depth, field-tested insights into common pitfalls and their resolutions, moving beyond simple procedural lists to explain the underlying chemical principles governing success or failure.

Introduction: Understanding the Target Molecule

A crucial aspect often overlooked in the synthesis of this molecule is its existence as a pair of rapidly equilibrating tautomers: this compound and 5-Chloro-3-methyl-2(1H)-pyridone. The pyridone form is generally the more stable and predominant tautomer.[1] This equilibrium is highly sensitive to solvent polarity and pH, which has profound implications for reaction monitoring, workup, and purification. Throughout this guide, we will address the molecule as its commonly isolated pyridone tautomer unless specified otherwise.

Diagram 1: Tautomeric Equilibrium

G cluster_0 This compound cluster_1 5-Chloro-3-methyl-2(1H)-pyridone (Major Tautomer) a a b b a->b

Caption: Tautomerism of the target compound.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the single most common reason for drastically low yields in this synthesis?

A1: The most frequent and impactful issue is inadequate control during the chlorination step. The pyridine ring is susceptible to electrophilic substitution, and using overly harsh chlorinating agents (e.g., neat POCl₃ at high temperatures) or imprecise stoichiometry can lead to the formation of di- and tri-chlorinated byproducts.[2] These side products are often difficult to separate from the desired mono-chlorinated product, leading to significant losses during purification.

Q2: How does the pyridin-2-ol/2-pyridone tautomerism affect my synthesis and purification?

A2: This equilibrium significantly impacts the molecule's physical properties. The pyridin-2-ol form is more aromatic and less polar, while the 2-pyridone form is highly polar and capable of strong hydrogen bonding.

  • During Workup: In acidic aqueous layers, protonation of the ring nitrogen can favor the pyridin-2-ol form, potentially increasing its solubility in organic solvents. Conversely, in neutral or basic conditions, the polar pyridone form predominates, which can lead to product loss in the aqueous phase if you are not careful with your extractions.

  • During Purification: The high polarity and hydrogen bonding of the pyridone tautomer can cause significant tailing on silica gel chromatography. It may also tenaciously hold onto residual solvent.

Q3: What are the most effective analytical techniques for monitoring this reaction and why?

A3: A combination of Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.

  • TLC: It is excellent for rapid, real-time monitoring of the consumption of starting materials and the appearance of the product spot. The high polarity of the product means a relatively polar mobile phase (e.g., 5-10% Methanol in Dichloromethane) is often required.

  • LC-MS: This is indispensable for confirming the identity of the product (via its mass-to-charge ratio) and, more importantly, for identifying byproduct formation. It can quickly tell you if you are forming over-chlorinated species or if your reaction has stalled at an intermediate stage.

Section 2: Troubleshooting Guide - A Step-by-Step Analysis

This guide assumes a common synthetic pathway: the cyclization of an acyclic precursor to form a pyridone ring, followed by chlorination.

Diagram 2: General Synthetic Workflow

workflow Start Acyclic Precursors (e.g., enamine, ketoester) Cyclization Cyclization/ Condensation Start->Cyclization Intermediate Pyridone Precursor (e.g., 3-methyl-2(1H)-pyridone) Cyclization->Intermediate Chlorination Electrophilic Chlorination Intermediate->Chlorination Product Crude Product Chlorination->Product Workup Aqueous Workup & Extraction Product->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Final Pure 5-Chloro-3-methyl- 2(1H)-pyridone Purification->Final G cluster_reaction Reaction Issues cluster_workup Post-Reaction Issues cluster_solutions_reaction Solutions cluster_solutions_workup Solutions start Low Yield Observed check_crude Analyze Crude Reaction Mixture (TLC, LC-MS) start->check_crude incomplete Incomplete Conversion (Starting Material Remains) check_crude->incomplete Yes byproducts Multiple Byproducts (e.g., Over-chlorination) check_crude->byproducts No, but complex clean_crude Clean Crude, but Low Isolated Yield check_crude->clean_crude No, clean conversion solution_incomplete 1. Check Starting Material Purity 2. Increase Temperature/Time 3. Check Catalyst Activity incomplete->solution_incomplete solution_byproducts 1. Lower Reaction Temperature 2. Use Milder Reagent (e.g., NCS) 3. Monitor Reaction Closely byproducts->solution_byproducts solution_workup 1. Use 'Salting Out' (Brine) 2. Increase Number of Extractions 3. Use More Polar Extraction Solvent clean_crude->solution_workup

References

Technical Support Center: Improving Regioselectivity of Reactions with 5-Chloro-3-methylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Chloro-3-methylpyridin-2-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of reactions involving this versatile heterocyclic compound. Our focus is to provide actionable troubleshooting advice and in-depth scientific explanations to help you achieve predictable and high-yielding regioselective outcomes in your experiments.

Introduction: The Challenge of Regioselectivity

This compound is a valuable building block in synthetic chemistry. However, its chemical behavior is complicated by keto-enol tautomerism, existing in equilibrium between the pyridin-2-ol and the pyridin-2(1H)-one forms. This duality, coupled with the electronic effects of the chloro and methyl substituents, presents a significant challenge in controlling the regioselectivity of reactions. Whether you are performing an alkylation, halogenation, or another substitution, the reaction can potentially occur at multiple sites, leading to mixtures of isomers that are often difficult to separate.[1][2]

This guide will dissect these challenges and provide clear, evidence-based strategies to direct your reactions toward the desired constitutional isomer.

Caption: Tautomeric equilibrium of the title compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized by common reaction types. Each question addresses a specific experimental problem, followed by a detailed explanation and recommended protocols.

Section 1: N-Alkylation vs. O-Alkylation

The ambident nucleophilic nature of the pyridone tautomer is the primary cause of competing N- and O-alkylation.[1][3] Controlling the reaction site is crucial for the synthesis of many biologically active molecules.[4]

Q1: My alkylation reaction with an alkyl halide is producing a mixture of N- and O-alkylation products. How can I selectively favor N-alkylation?

A1: To favor N-alkylation, you need to create conditions that enhance the nucleophilicity of the nitrogen atom relative to the oxygen atom. This is best explained by Pearson's Hard and Soft Acids and Bases (HSAB) theory. The nitrogen atom is a "softer" nucleophile than the "hard" oxygen atom. Therefore, using a soft electrophile in a polar aprotic solvent will preferentially lead to N-alkylation.[5]

Troubleshooting Workflow for N-Alkylation:

N_Alkylation_Workflow start Start: N/O Mixture Observed check_electrophile Step 1: Evaluate Electrophile Is it a 'soft' alkylating agent? (e.g., R-I, R-Br) start->check_electrophile check_electrophile->check_electrophile No. Switch to R-I. check_base Step 2: Evaluate Base Is it a weak, non-chelating base? (e.g., K₂CO₃, Cs₂CO₃) check_electrophile->check_base Yes check_base->check_base No. Switch from NaH to K₂CO₃. check_solvent Step 3: Evaluate Solvent Is it a polar aprotic solvent? (e.g., DMF, THF, Acetonitrile) check_base->check_solvent Yes check_solvent->check_solvent No. Switch from MeOH to DMF. consider_additives Step 4: Consider Additives Use Phase-Transfer Catalyst (e.g., TBAI) or Micellar Conditions (e.g., Tween 20) check_solvent->consider_additives Yes protocol_success Success: Selective N-Alkylation consider_additives->protocol_success

Caption: Troubleshooting workflow for selective N-alkylation.

Summary of Conditions Favoring N-Alkylation vs. O-Alkylation

FactorFavors N-Alkylation (Soft-Soft Interaction)Favors O-Alkylation (Hard-Hard Interaction)
Alkylating Agent Soft (more polarizable): R-I, R-Br, Benzyl halides[5][6]Hard (less polarizable): R-OTs, R-OTf, (CH₃)₂SO₄, Meerwein's salt[5]
Base Weaker carbonate bases: K₂CO₃, Cs₂CO₃[6]Stronger bases (NaH, KHMDS) or Silver salts (Ag₂O, Ag₂CO₃)[2]
Solvent Polar aprotic: DMF, DMSO, THF, AcetonitrileNon-polar (Benzene, Toluene) or sometimes polar protic (alcohols)
Additives Phase-transfer catalysts (e.g., n-Bu₄NI), Micellar systems (e.g., Tween 20)[6][7]Not generally required, but silver salts act as both base and additive.

Protocol: Selective N-Alkylation using Potassium Carbonate

  • To a solution of this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, ~0.2 M), add potassium carbonate (K₂CO₃, 1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise to the mixture.

  • Heat the reaction to 60-80 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to isolate the N-alkylated product.

Q2: Under what conditions can I achieve selective O-alkylation to synthesize the 2-alkoxypyridine derivative?

A2: To favor O-alkylation, you must enhance the reactivity of the hard oxygen nucleophile. This is typically achieved by pairing it with a hard electrophile. A classic and effective method involves the use of silver salts. The silver(I) cation coordinates to the hard oxygen atom, increasing its nucleophilicity and directing the alkylation to that site.[2]

Protocol: Selective O-Alkylation using Silver(I) Carbonate

  • Suspend this compound (1.0 eq) and silver(I) carbonate (Ag₂CO₃, 0.75 eq) in a non-polar solvent like anhydrous toluene or benzene (~0.2 M).

  • Add a hard alkylating agent (e.g., methyl iodide or methyl triflate, 1.2 eq) to the suspension.

  • Heat the mixture to reflux and protect from light by wrapping the flask in aluminum foil. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction and filter through a pad of Celite® to remove silver salts.

  • Wash the Celite® pad with ethyl acetate.

  • Concentrate the filtrate in vacuo and purify the resulting residue by column chromatography to yield the 2-alkoxypyridine product.

Q3: How do I reliably distinguish between the N- and O-alkylated isomers?

A3: This is a critical determination that can be unequivocally made using Nuclear Magnetic Resonance (NMR) spectroscopy. Several complementary NMR techniques can be used.[3][8]

  • ¹³C NMR: The chemical shift of the methylene carbon attached to the heteroatom is highly diagnostic. For O-alkylated products, this carbon typically appears further downfield (δ ~60-70 ppm) compared to N-alkylated products (δ ~40-55 ppm).[3]

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment shows correlations between protons and carbons that are 2 or 3 bonds away.

    • For an N-alkylated product, you will see a correlation from the N-CH₂ protons to the C2 and C6 carbons of the pyridine ring.

    • For an O-alkylated product, you will see a correlation from the O-CH₂ protons to the C2 carbon, but not to C6.

  • NOE/ROESY (Nuclear Overhauser Effect): This experiment shows through-space proximity. For an N-alkylated product, irradiation of the N-CH₂ protons should show an NOE to the proton at the C6 position of the ring. This effect will be absent in the O-alkylated isomer.

Section 2: Regioselectivity in Electrophilic Aromatic Substitution (EAS)

The pyridine ring is inherently electron-deficient and generally resistant to electrophilic aromatic substitution.[9][10] However, the powerful activating effect of the hydroxyl/pyridone group in this compound makes EAS feasible. The challenge lies in predicting the site of substitution.

Q4: I want to perform an electrophilic substitution (e.g., bromination) on the pyridine ring. Which position (C4 or C6) is the most likely site of reaction?

A4: The regiochemical outcome is determined by the cumulative directing effects of the three substituents on the ring.

Caption: Combined electronic directing effects for EAS.

  • Pyridone System: As a powerful activating group, it directs incoming electrophiles to the positions ortho and para to the nitrogen, which are C3 and C5 (already substituted) and to the oxygen, directing to C4 and C6.

  • C3-Methyl Group: This is a weak activating group that directs ortho and para to itself (positions C2, C4, C6).

  • C5-Chloro Group: This group is deactivating by induction but directs ortho and para via resonance (positions C4, C6).[11][12]

Protocol: Bromination of this compound

  • Dissolve this compound (1.0 eq) in a suitable solvent such as acetic acid or chloroform.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with dichloromethane (3x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over MgSO₄, and concentrate.

  • Purify by column chromatography or recrystallization to separate the C4- and C6-bromo isomers.

References

scale-up challenges and solutions for 5-Chloro-3-methylpyridin-2-ol production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 5-Chloro-3-methylpyridin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of producing this key chemical intermediate. Drawing from established chemical principles and industry best practices, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure a successful and efficient production process.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most prevalent industrial synthesis of this compound involves a two-step process. The first step is the direct chlorination of 3-methylpyridine (also known as 3-picoline) to yield 2-chloro-5-methylpyridine.[1] The second step is the hydrolysis of the 2-chloro-5-methylpyridine to the final product, this compound.

Q2: What are the critical safety considerations when handling the reagents for this synthesis?

A2: Both 3-methylpyridine and the chlorinated intermediates are hazardous materials that require careful handling in a well-ventilated area.[2] 3-methylpyridine is a flammable liquid and can cause skin and eye irritation.[3] Chlorinating agents are corrosive and toxic. It is imperative to consult the Safety Data Sheets (SDS) for all reagents and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Q3: What are the expected yields for the synthesis of 2-chloro-5-methylpyridine?

A3: The yield of 2-chloro-5-methylpyridine from the direct chlorination of 3-methylpyridine can be optimized to approximately 60% under ideal conditions in an airlift loop reactor.[1] Factors such as reaction temperature, catalyst concentration, and gas flow rate significantly influence the final yield.

Q4: What are the typical impurities that can be expected in the final product?

A4: Potential impurities in this compound can originate from the starting materials or be formed as byproducts during the reaction. These may include unreacted 2-chloro-5-methylpyridine, isomers of the starting material and product, and over-chlorinated species. It is crucial to have analytical methods in place, such as HPLC, to identify and quantify these impurities.

Troubleshooting Guide

This section addresses specific issues that may arise during the production of this compound, providing potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of 2-chloro-5-methylpyridine 1. Sub-optimal reaction temperature. 2. Incorrect molar ratio of reactants. 3. Inefficient mixing or gas dispersion. 4. Catalyst deactivation.1. Optimize the reaction temperature. A study on direct chlorination found an optimal range.[1] 2. Carefully control the stoichiometry of 3-methylpyridine and the chlorinating agent. 3. Ensure adequate agitation or use a reactor designed for gas-liquid reactions, such as an airlift loop reactor, to improve mass transfer.[1] 4. Investigate the catalyst's stability under reaction conditions and consider regeneration or replacement if necessary.
Formation of multiple isomers The chlorination of 3-methylpyridine can lead to the formation of several positional isomers.Employ a selective catalyst and optimize reaction conditions to favor the formation of the desired 2-chloro-5-methylpyridine isomer. Purification through distillation or chromatography may be necessary to isolate the target compound.
Incomplete hydrolysis of 2-chloro-5-methylpyridine 1. Insufficient reaction time or temperature. 2. Inappropriate pH for the hydrolysis reaction. 3. Presence of impurities that inhibit the reaction.1. Increase the reaction time and/or temperature. Monitor the reaction progress using techniques like TLC or HPLC. 2. Adjust the pH of the reaction mixture. The hydrolysis of chloropyridines is often pH-dependent. 3. Purify the 2-chloro-5-methylpyridine intermediate before proceeding to the hydrolysis step.
Difficulty in isolating the final product The product may be soluble in the reaction mixture or form an emulsion during workup.1. Use an appropriate extraction solvent to isolate the product. 2. Employ techniques like salting out to decrease the product's solubility in the aqueous phase. 3. If an emulsion forms, try adding a small amount of brine or a different solvent to break it. Centrifugation can also be effective.
Product discoloration The presence of trace impurities or degradation products can lead to a colored product.Treat the crude product with activated carbon to remove colored impurities. Recrystallization from a suitable solvent is also an effective purification method.

Experimental Protocols

Step 1: Synthesis of 2-chloro-5-methylpyridine

This protocol is adapted from a process for the direct chlorination of 3-methylpyridine.[1]

  • Reactor Setup: A gas-lift loop reactor is charged with 3-methylpyridine and a suitable catalyst (e.g., a palladium-based catalyst).

  • Reaction Conditions: The reaction is carried out at an optimized temperature while chlorine gas is bubbled through the mixture. The flow rate of the chlorine gas is carefully controlled.

  • Monitoring: The reaction is monitored by gas chromatography (GC) to determine the conversion of 3-methylpyridine and the formation of 2-chloro-5-methylpyridine.

  • Workup: Upon completion, the reaction mixture is cooled, and the catalyst is filtered off. The crude product is then purified by fractional distillation under reduced pressure.

Step 2: Synthesis of this compound (Hydrolysis)
  • Reaction Setup: The purified 2-chloro-5-methylpyridine is dissolved in a suitable solvent, and an aqueous solution of a base (e.g., sodium hydroxide) is added.

  • Reaction Conditions: The mixture is heated to reflux and stirred vigorously.

  • Monitoring: The progress of the hydrolysis is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup: After the reaction is complete, the mixture is cooled to room temperature and acidified with a suitable acid (e.g., hydrochloric acid) to precipitate the product.

  • Purification: The crude this compound is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent.

Visualizing the Process

Reaction Pathway

Synthesis of this compound 3-Methylpyridine 3-Methylpyridine 2-Chloro-5-methylpyridine 2-Chloro-5-methylpyridine 3-Methylpyridine->2-Chloro-5-methylpyridine Direct Chlorination This compound This compound 2-Chloro-5-methylpyridine->this compound Hydrolysis

Caption: Synthetic route to this compound.

Troubleshooting Decision Tree

Troubleshooting_Low_Yield start Low Yield of Final Product check_hydrolysis Is Hydrolysis Complete? start->check_hydrolysis check_chlorination Check Purity of Intermediate check_hydrolysis->check_chlorination Yes optimize_hydrolysis Optimize Hydrolysis: - Increase Time/Temp - Adjust pH check_hydrolysis->optimize_hydrolysis No purify_intermediate Purify 2-chloro-5-methylpyridine check_chlorination->purify_intermediate Impure optimize_chlorination Optimize Chlorination: - Adjust Temp/Ratios - Improve Mixing check_chlorination->optimize_chlorination Pure end_success Yield Improved optimize_hydrolysis->end_success purify_intermediate->optimize_hydrolysis optimize_chlorination->end_success

Caption: Decision tree for troubleshooting low product yield.

References

Technical Support Center: Stabilizing 5-Chloro-3-methylpyridin-2-ol in Synthetic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Chloro-3-methylpyridin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this versatile pyridine derivative in organic synthesis. Here, we address common challenges related to its stability and provide in-depth troubleshooting strategies to prevent its decomposition during reactions. Our approach is grounded in mechanistic principles and validated through practical, field-proven insights.

Introduction: Understanding the Reactivity of this compound

This compound is a valuable building block in medicinal chemistry and materials science. However, its inherent reactivity, stemming from the interplay of the chloro, methyl, and hydroxyl functional groups on the pyridine ring, can lead to undesired decomposition pathways under various reaction conditions. The pyridin-2-ol tautomer exists in equilibrium with its corresponding pyridin-2-one form, and both can participate in reactions, sometimes leading to complex product mixtures. This guide will help you anticipate and mitigate these challenges.

Frequently Asked Questions (FAQs) and Troubleshooting

FAQ 1: My reaction with this compound is turning dark, and I'm seeing multiple spots on TLC. What's happening?

Answer: A dark reaction mixture and multiple TLC spots are classic indicators of decomposition. Several factors could be at play, often related to the reaction conditions being too harsh. The primary culprits are typically elevated temperatures, strong bases or acids, or incompatible catalysts.

Troubleshooting Guide:

  • Temperature Control is Crucial: Pyridine derivatives can be sensitive to heat.

    • Recommendation: Run your reaction at the lowest effective temperature. Consider starting at room temperature or even 0 °C and gradually increasing the temperature only if necessary. Monitor the reaction progress closely by TLC or LC-MS at each temperature increment.

  • Base Selection and Stoichiometry: Strong bases can deprotonate the hydroxyl group, forming a highly reactive pyridin-2-oxide species, which can be prone to side reactions.

    • Recommendation: Opt for milder bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or organic bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA). Use the minimum stoichiometric amount of base required for the reaction to proceed.

  • Atmosphere Control: The presence of oxygen can promote oxidative decomposition, especially at elevated temperatures.

    • Recommendation: Conduct your reaction under an inert atmosphere of nitrogen or argon. This is particularly important for transition metal-catalyzed reactions.

dot

Caption: Key factors leading to the decomposition of this compound.

FAQ 2: I'm attempting a Suzuki coupling with this compound, but I'm getting significant amounts of a de-chlorinated product. How can I prevent this?

Answer: Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions, particularly with electron-rich heterocyclic halides.[1] The palladium catalyst can facilitate the reductive cleavage of the carbon-chlorine bond.

Troubleshooting Guide:

  • Ligand Choice: The choice of phosphine ligand is critical in modulating the reactivity of the palladium catalyst.

    • Recommendation: For Suzuki couplings involving chloropyridines, electron-rich and bulky phosphine ligands such as SPhos, XPhos, or RuPhos often give good results by promoting the desired cross-coupling pathway over dehalogenation.[2]

  • Base Selection: The base plays a role in both the activation of the boronic acid and the overall stability of the reaction mixture.

    • Recommendation: Use a moderately strong inorganic base like K₃PO₄ or K₂CO₃. Avoid very strong bases like NaOH or KOH, which can promote side reactions.

  • Reaction Time and Temperature: Prolonged reaction times at high temperatures can increase the likelihood of dehalogenation.

    • Recommendation: Monitor the reaction closely and stop it as soon as the starting material is consumed. Employing microwave irradiation can sometimes shorten reaction times and improve yields.

Experimental Protocol: Optimized Suzuki Coupling

  • To an oven-dried Schlenk tube, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), and the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and ligand (e.g., SPhos, 4 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

dot

Caption: Optimized workflow for Suzuki coupling reactions.

FAQ 3: During a reaction requiring a strong base, I'm observing what appears to be a ring-opened product. Is this possible and how can I avoid it?

Answer: Yes, pyridine ring-opening, although not as common as other decomposition pathways, can occur under certain conditions, particularly with strong nucleophiles or bases. The pyridin-2-one tautomer can be susceptible to nucleophilic attack, which can initiate a ring-opening cascade.

Troubleshooting Guide:

  • Protecting the Hydroxyl Group: If the reaction conditions are harsh, protecting the hydroxyl group can prevent the formation of the reactive pyridin-2-one tautomer.

    • Recommendation: Convert the hydroxyl group to a more stable ether (e.g., methyl or benzyl ether) or a silyl ether (e.g., TBDMS ether) before subjecting the molecule to harsh basic or nucleophilic conditions. The protecting group can be removed in a subsequent step.

  • Temperature and Reagent Addition: If protection is not feasible, carefully controlling the reaction temperature and the rate of reagent addition can minimize side reactions.

    • Recommendation: Add the strong base or nucleophile slowly at a low temperature (e.g., -78 °C) to control the exotherm and minimize the concentration of reactive intermediates at any given time.

Potential Issue Underlying Cause Recommended Solution
Dehalogenation Reductive cleavage of the C-Cl bond by the catalyst.Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).
Ring Opening Nucleophilic attack on the pyridin-2-one tautomer.Protect the hydroxyl group as an ether or silyl ether.
Darkening/Polymerization General decomposition due to harsh conditions.Lower reaction temperature, use milder bases, and maintain an inert atmosphere.
N vs. O-Alkylation/Arylation Ambident nucleophilic character of the pyridin-2-ol/pyridin-2-one system.Choice of solvent and counter-ion can influence selectivity. Aprotic polar solvents often favor O-alkylation.

Concluding Remarks

The successful application of this compound in synthesis hinges on a thorough understanding of its potential decomposition pathways and the careful selection of reaction conditions. By anticipating issues such as dehalogenation, ring-opening, and general degradation, and by implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve reaction outcomes and achieve their synthetic goals with greater efficiency and reproducibility.

References

Technical Support Center: Catalyst Selection and Optimization for 5-Chloro-3-methylpyridin-2-ol Modifications

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the modification of 5-Chloro-3-methylpyridin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and optimization for common cross-coupling reactions. Here, we address specific experimental challenges in a direct question-and-answer format, explaining the causality behind our recommendations to ensure your success.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the strategic approach to performing cross-coupling reactions on the this compound core.

Q1: What are the primary challenges when using this compound in palladium-catalyzed cross-coupling reactions?

A1: The structure of this compound presents a unique set of challenges. The pyridine nitrogen's lone pair of electrons can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation, which ultimately halts the catalytic cycle.[1][2] Additionally, the electron-donating hydroxyl group can decrease the reactivity of the C-Cl bond towards the crucial oxidative addition step.[2] The tautomeric equilibrium between the pyridin-2-ol and pyridin-2(1H)-one forms can also influence reactivity and solubility. Careful selection of ligands, bases, and reaction conditions is paramount to overcome these hurdles.

Q2: Which types of cross-coupling reactions are most suitable for modifying this substrate?

A2: The chloro-substituent at the 5-position is amenable to several powerful palladium-catalyzed cross-coupling reactions, which are indispensable tools for C-C and C-N bond formation.[3] The most common and effective transformations include:

  • Suzuki-Miyaura Coupling: For the formation of a C-C bond with boronic acids or esters. This is a versatile method for introducing aryl, heteroaryl, or vinyl groups.[1][4]

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of primary and secondary amines, anilines, and other nitrogen nucleophiles.[5][6]

  • Sonogashira Coupling: For the formation of a C-C bond with terminal alkynes, leading to the synthesis of aryl alkynes.[7][8]

Q3: How do I choose the right palladium catalyst system (precatalyst and ligand) for my reaction?

A3: The choice of the catalyst system is the most critical parameter for a successful reaction.[5] For a challenging substrate like this compound, pre-formed, air-stable palladium(II) precatalysts are highly recommended over generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[9] These precatalysts ensure reliable formation of the active LPd(0) species.[9]

The ligand choice is dictated by the specific reaction and the nature of the coupling partner. A general guideline is:

  • For Suzuki-Miyaura and Buchwald-Hartwig reactions: Bulky, electron-rich phosphine ligands are essential.[5][10] These ligands promote the oxidative addition of the aryl chloride and facilitate the reductive elimination step.[11] Ligands from the Buchwald (e.g., XPhos, SPhos, RuPhos) or Josiphos families are excellent starting points.[2][10][12]

  • For Sonogashira reactions: While traditional Pd/phosphine catalysts can be used, copper-free conditions are often preferred to avoid side reactions. Specific ligand systems have been developed for this purpose.

Below is a decision-making workflow for initial catalyst screening:

Catalyst_Selection Start Desired Modification? Suzuki Suzuki-Miyaura (C-C Bond) Start->Suzuki Buchwald Buchwald-Hartwig (C-N Bond) Start->Buchwald Sonogashira Sonogashira (C-C Alkyne) Start->Sonogashira Catalyst_Suzuki Try XPhos-Pd-G3 or SPhos-Pd-G3 precatalyst. Base: K3PO4 or Cs2CO3. Solvent: Dioxane/H2O or Toluene. Suzuki->Catalyst_Suzuki Select Catalyst System Catalyst_Buchwald Try BrettPhos-Pd-G3 or Josiphos-type ligand with Pd(OAc)2. Base: NaOtBu or LHMDS. Solvent: Toluene or Dioxane. Buchwald->Catalyst_Buchwald Select Catalyst System Catalyst_Sonogashira Try Pd(PPh3)4 with CuI or a copper-free system like Pd(P(t-Bu)3)2. Base: Et3N or DIPA. Solvent: THF or DMF. Sonogashira->Catalyst_Sonogashira Select Catalyst System

Caption: Initial catalyst system selection guide.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Q4: My Suzuki-Miyaura reaction has stalled or shows very low conversion. What should I do?

A4: Low conversion in a Suzuki-Miyaura coupling is a common issue that can often be resolved by systematically evaluating the reaction parameters.[1]

Possible Causes & Solutions:

Problem Area Potential Cause Recommended Action
Catalyst System Catalyst Inhibition/Deactivation: The pyridine nitrogen is likely inhibiting your catalyst.[1][2]1. Switch to a bulkier, more electron-rich ligand: If using a simple ligand like PPh₃, switch to a Buchwald-type ligand (e.g., XPhos, SPhos).[1][10] 2. Increase catalyst loading: A modest increase from 1-2 mol% to 3-5 mol% can sometimes overcome partial inhibition.[2]
Reagents & Conditions Poor Reagent Quality: Water in your solvent or boronic acid can lead to protodeboronation (hydrolysis of the boronic acid).[1]1. Use anhydrous solvents and reagents: Ensure solvents are properly dried and use fresh, high-purity boronic acid. Consider using more stable boronate esters (e.g., pinacol esters).[2] 2. Use a finely ground, anhydrous base: Bases like K₃PO₄ or Cs₂CO₃ should be finely powdered to maximize surface area and reactivity.[1]
Atmosphere Presence of Oxygen: The active Pd(0) catalyst is oxygen-sensitive and can be oxidized to an inactive state.[1]Ensure a strictly inert atmosphere: Thoroughly degas all solvents (e.g., via freeze-pump-thaw cycles or sparging with argon/nitrogen) and maintain an inert atmosphere throughout the reaction.[1]
Temperature Insufficient Thermal Energy: The reaction may be too slow at the current temperature.Increase the reaction temperature: Gradually increase the temperature in 10-20 °C increments, monitoring for product formation and potential decomposition.

Below is a troubleshooting workflow for a stalled Suzuki-Miyaura reaction:

Suzuki_Troubleshooting Start Low Conversion in Suzuki Reaction Check_Atmosphere Is the reaction under a strictly inert atmosphere? Start->Check_Atmosphere Degas Action: Thoroughly degas solvents and ensure an inert atmosphere. Check_Atmosphere->Degas No Check_Reagents Are reagents anhydrous and of high purity? Check_Atmosphere->Check_Reagents Yes Degas->Check_Reagents Dry_Reagents Action: Use anhydrous solvents, finely ground base, and consider using a boronate ester. Check_Reagents->Dry_Reagents No Check_Catalyst Is the ligand appropriate? Check_Reagents->Check_Catalyst Yes Dry_Reagents->Check_Catalyst Change_Ligand Action: Switch to a bulky, electron-rich ligand (e.g., XPhos, SPhos). Check_Catalyst->Change_Ligand No Increase_Temp Action: Increase reaction temperature. Check_Catalyst->Increase_Temp Yes Change_Ligand->Increase_Temp End Re-run Experiment Increase_Temp->End

Caption: Troubleshooting workflow for low-yield Suzuki reactions.

Q5: I am performing a Buchwald-Hartwig amination and observe significant amounts of hydrodehalogenation (replacement of -Cl with -H). How can I prevent this?

A5: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, particularly with electron-rich aryl halides. It arises from β-hydride elimination from the palladium-amido intermediate.

Strategies to Minimize Hydrodehalogenation:

  • Ligand Selection: The choice of ligand is crucial. Sterically hindered ligands that promote a faster rate of reductive elimination over β-hydride elimination are preferred.[6] Ligands like BrettPhos have shown excellent performance in minimizing this side reaction.

  • Base Selection: While strong, non-nucleophilic bases like NaOtBu or LHMDS are standard, their strength can sometimes promote side reactions.[13] If hydrodehalogenation is severe, consider screening other bases such as K₃PO₄ or Cs₂CO₃, although this may require higher temperatures.

  • Temperature Optimization: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can disfavor the hydrodehalogenation pathway. Sometimes, a lower temperature for a longer duration is more effective than a high temperature for a short period.[5]

  • Solvent Choice: The solvent can influence the stability of intermediates in the catalytic cycle. Toluene and dioxane are common choices, but in some cases, a switch to a more polar solvent like t-Amyl alcohol can be beneficial.[5][13]

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol provides a robust starting point for the Suzuki-Miyaura coupling. Optimization of the ligand, base, and temperature may be necessary for specific boronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • XPhos-Pd-G3 precatalyst (2 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (3 equivalents)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1 mmol), the arylboronic acid (1.2 mmol), K₃PO₄ (3 mmol), and the XPhos-Pd-G3 precatalyst (0.02 mmol).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon three times.[2]

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

This protocol is a starting point for the C-N coupling of primary or secondary amines.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • BrettPhos-Pd-G3 precatalyst (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equivalents)

  • Toluene, anhydrous

Procedure:

  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, add NaOtBu (1.5 mmol) to a dry Schlenk tube. Add the BrettPhos-Pd-G3 precatalyst (0.02 mmol), this compound (1 mmol), and a stir bar.

  • Reagent Addition: Add anhydrous toluene (5 mL), followed by the amine (1.2 mmol).

  • Reaction: Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool to room temperature. Quench the reaction carefully with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Section 4: Visualizing the Catalytic Cycle

Understanding the mechanism is key to troubleshooting. Below is a simplified catalytic cycle for the Buchwald-Hartwig amination.

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd L-Pd(II)(Ar)(Cl) Pd0->OxAdd Oxidative Addition (Ar-Cl) Amine_Coord [L-Pd(II)(Ar)(HNR'R'')]Cl OxAdd->Amine_Coord Amine Coordination (+ HNR'R'') Amido L-Pd(II)(Ar)(NR'R'') Amine_Coord->Amido Deprotonation (- Base-H+Cl-) Amido->Pd0 Reductive Elimination (+ Ar-NR'R'')

References

Validation & Comparative

A Senior Application Scientist's Comparative Guide to the Synthesis of 5-Chloro-3-methylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Chloro-3-methylpyridin-2-ol

This compound, a substituted hydroxypyridine, is a crucial building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its unique arrangement of functional groups—a hydroxyl (or its pyridone tautomer), a chlorine atom, and a methyl group—provides multiple reaction sites for constructing more elaborate molecular architectures. The precise and efficient synthesis of this intermediate is therefore a subject of considerable interest for process chemists and researchers in drug development.

This guide provides a comparative analysis of three distinct synthetic routes to this compound. Each route is evaluated based on its chemical logic, experimental feasibility, yield, and overall efficiency. The discussion is grounded in established chemical principles and supported by experimental data from peer-reviewed literature and patents, offering researchers a comprehensive tool to select the most suitable pathway for their specific needs.

Route 1: Synthesis from 3-Methylpyridine via N-Oxidation and Rearrangement

This route is a classic example of pyridine ring functionalization, leveraging the electronic properties of the N-oxide to direct chlorination to the C2 position. The strategy involves three key stages: N-oxidation of the starting material, chlorination and rearrangement of the N-oxide, and finally, hydrolysis to the desired product.

Causality and Mechanistic Insights

The initial N-oxidation of 3-methylpyridine is critical as it deactivates the pyridine ring towards electrophilic attack but activates the α- (C2, C6) and γ- (C4) positions for nucleophilic attack and rearrangement. The subsequent reaction with a chlorinating agent like phosphorus oxychloride (POCl₃) is not a simple electrophilic aromatic substitution. It proceeds through a mechanism akin to a Boekelheide rearrangement. The N-oxide oxygen attacks POCl₃, forming a highly reactive intermediate. A chloride ion can then attack the C2 position, leading to the formation of 2-chloro-5-methylpyridine after rearrangement and loss of a phosphate species.[1][2] The final step, hydrolysis of the 2-chloro group, is a nucleophilic aromatic substitution, which can be challenging on an electron-rich pyridine ring but is feasible under forcing conditions.

Experimental Protocol

Step 1a: Synthesis of 3-Methylpyridine N-oxide

  • To a solution of 3-methylpyridine in a suitable solvent like acetic acid, add hydrogen peroxide (30-35% solution) portion-wise while maintaining the temperature below 60-70°C.

  • After the addition is complete, heat the mixture for several hours until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction mixture and carefully neutralize the excess acid. The product can be extracted with an organic solvent.

Step 1b: Synthesis of 2-Chloro-5-methylpyridine [2]

  • Charge a reactor with 3-methylpyridine N-oxide (3-PNO) and a solvent such as dichloromethane (CH₂Cl₂).

  • Cool the mixture to 0-5°C.

  • Slowly and simultaneously add solutions of phosphorus oxychloride (POCl₃, ~2 equivalents) and a hindered base like diisopropylamine (~2 equivalents) in CH₂Cl₂ over several hours, maintaining the temperature at 0-5°C.

  • After the addition, allow the mixture to stir at low temperature.

  • Quench the reaction by carefully adding water. The pH is adjusted to ~5, and the product is recovered by steam distillation. This process improves the yield of the desired 2-chloro-5-methylpyridine isomer over other isomers.[2]

Step 1c: Hydrolysis to this compound

  • Heat a mixture of 2-chloro-5-methylpyridine with a strong aqueous acid (e.g., concentrated HCl or H₂SO₄) or a strong base (e.g., NaOH) at high temperatures (typically >150°C) in a pressure vessel.

  • After several hours, cool the reaction mixture and neutralize it to the isoelectric point of the product to induce precipitation.

  • Filter the solid, wash with water, and dry to obtain this compound.

Performance and Considerations

This route starts from an inexpensive and readily available material. However, the N-oxidation step adds to the process length. The key challenge lies in controlling the regioselectivity of the chlorination reaction; while modern protocols have improved the yield of the desired isomer, other isomers are often formed as byproducts, complicating purification.[2] The final hydrolysis step requires harsh conditions and may not be suitable for sensitive substrates, potentially leading to lower yields.

Route 2: Synthesis from 2-Amino-3-methylpyridine via Diazotization

This pathway utilizes the versatile Sandmeyer reaction, a cornerstone of aromatic chemistry for converting an amino group into a wide range of functionalities, including a hydroxyl group. The synthesis begins with the selective chlorination of 2-amino-3-methylpyridine, followed by diazotization and subsequent hydrolysis.

Causality and Mechanistic Insights

The amino group in 2-amino-3-methylpyridine is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution. This directs the incoming electrophile (a chlorinating agent) primarily to the C5 position. The subsequent Sandmeyer reaction is a two-step process.[3] First, the primary aromatic amine reacts with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures (0-5°C) to form a diazonium salt (-N₂⁺).[4] This diazonium group is an excellent leaving group (as N₂ gas). In the second step, the diazonium salt is decomposed in the presence of water, typically with heating, to generate the corresponding pyridinol. The reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism, often catalyzed by copper(I) salts, though for hydroxylation, thermal decomposition in water is common.[5]

Experimental Protocol

Step 2a: Synthesis of 2-Amino-5-chloro-3-methylpyridine

  • Dissolve 2-amino-3-methylpyridine in a suitable solvent like concentrated hydrochloric acid.

  • Cool the solution to 0-10°C.

  • Add an aqueous solution of an oxidizing chlorinating agent, such as sodium hypochlorite (NaClO), dropwise while maintaining the low temperature.[6]

  • After the reaction is complete, neutralize the solution with a base (e.g., NaOH) to precipitate the product.

  • Filter, wash, and dry the solid to yield 2-amino-5-chloro-3-methylpyridine.

Step 2b: Diazotization and Hydrolysis to this compound [7]

  • Suspend 2-amino-5-chloro-3-methylpyridine in an aqueous solution of a strong acid (e.g., sulfuric acid).

  • Cool the suspension to 0-5°C in an ice bath.

  • Slowly add a solution of sodium nitrite (NaNO₂) in water, keeping the temperature strictly below 5°C to ensure the stability of the diazonium salt intermediate.

  • After the addition is complete, stir the mixture in the cold for a short period.

  • Slowly heat the solution. Vigorous evolution of nitrogen gas will be observed. Continue heating (e.g., to 80-90°C or reflux) until gas evolution ceases.

  • Cool the reaction mixture. The product often precipitates from the solution.

  • Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Performance and Considerations

This route offers excellent regioselectivity in both the chlorination and hydroxylation steps, dictated by the strong directing effect of the amino group. The reactions are generally high-yielding. However, the key challenge is the handling of the diazonium salt intermediate, which can be unstable and potentially explosive if isolated or allowed to warm up prematurely. Therefore, strict temperature control is paramount for safety and success.

Route 3: Synthesis from 2-Hydroxy-5-methyl-3-nitropyridine

This approach introduces the required functional groups in a different order, starting with a pre-functionalized pyridine ring. It involves the chlorination of a nitropyridinol, which can be a highly efficient and regioselective process.

Causality and Mechanistic Insights

Starting with 2-hydroxy-5-methyl-3-nitropyridine, the electron-withdrawing nitro group and the pyridinic nitrogen activate the C2 position for substitution. The hydroxyl group can be readily converted into a better leaving group by reacting with an agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). The subsequent reaction involves the displacement of this activated hydroxyl group by a chloride ion. This route can be very direct if the starting material is available. The synthesis of the starting material itself would typically involve nitration of 2-hydroxy-5-methylpyridine.

Experimental Protocol

Step 3a: Synthesis of 2-Chloro-5-methyl-3-nitropyridine [8]

  • Combine 2-hydroxy-5-methyl-3-nitropyridine with an excess of thionyl chloride (SOCl₂).

  • Add a catalytic amount of dimethylformamide (DMF).

  • Heat the mixture to reflux for several hours (e.g., 3 hours).

  • After the reaction is complete, carefully evaporate the excess thionyl chloride under reduced pressure.

  • Dilute the residue with water and extract the product with an organic solvent like dichloromethane.

  • Dry the organic phase and evaporate the solvent to afford the product. An excellent yield of 92% has been reported for this step.[8]

Step 3b: Conversion to this compound This step is hypothetical as a direct conversion from 2-chloro-5-methyl-3-nitropyridine is not well-documented. A plausible sequence would be:

  • Reduction of the Nitro Group: Reduce the nitro group to an amine using standard conditions (e.g., catalytic hydrogenation with Pd/C, or reduction with Sn/HCl or Fe/acetic acid).

  • Deamination: Remove the resulting amino group via diazotization followed by reduction (e.g., with hypophosphorous acid, H₃PO₂).

  • Hydrolysis: The final step would be the hydrolysis of the 2-chloro group as described in Route 1, Step 1c.

Given the complexity of this multi-step conversion, a more direct route from a different starting material is preferable. However, the high efficiency of the chlorination step is noteworthy.

Performance and Considerations

The key advantage of this conceptual route is the highly efficient and selective chlorination step.[8] However, the overall viability depends heavily on the availability and cost of the starting material, 2-hydroxy-5-methyl-3-nitropyridine. The subsequent multi-step conversion of the nitro-chloro intermediate to the final product is lengthy and would likely result in a lower overall yield compared to more convergent routes.

Comparative Analysis Summary

The following table summarizes the key performance indicators for the three synthetic routes discussed.

FeatureRoute 1: From 3-MethylpyridineRoute 2: From 2-Amino-3-methylpyridineRoute 3: From 2-Hydroxy-5-methyl-3-nitropyridine
Starting Material 3-Methylpyridine (Inexpensive, readily available)2-Amino-3-methylpyridine (Moderately priced)2-Hydroxy-5-methyl-3-nitropyridine (Specialty chemical)
Number of Steps 3 (N-oxidation, Chlorination, Hydrolysis)2 (Chlorination, Diazotization/Hydrolysis)2+ (Chlorination, multi-step nitro group removal & hydrolysis)
Key Advantage Low-cost starting materialHigh regioselectivity and good overall yieldExtremely high-yield chlorination step (92%)[8]
Key Disadvantage Isomer formation in chlorination; harsh hydrolysis conditionsUnstable diazonium intermediate requires strict temperature controlMulti-step conversion after chlorination; availability of starting material
Safety Concerns Use of POCl₃; high-pressure hydrolysisHigh: Diazonium salts can be explosiveUse of thionyl chloride; handling of nitro compounds
Overall Yield ModerateGood to HighPotentially Low (overall)
Scalability ModerateGood (with appropriate engineering controls)Poor (due to multi-step sequence)

Workflow Visualization

The logical flow of each synthetic route can be visualized to compare their complexity and starting points.

Synthesis_Comparison cluster_0 Route 1 cluster_1 Route 2 cluster_2 Route 3 r1_start 3-Methylpyridine r1_s1 N-Oxidation r1_start->r1_s1 r1_int1 3-Methylpyridine N-oxide r1_s1->r1_int1 r1_s2 Chlorination (POCl₃) r1_int1->r1_s2 r1_int2 2-Chloro-5-methylpyridine r1_s2->r1_int2 r1_s3 Hydrolysis r1_int2->r1_s3 r1_end 5-Chloro-3-methyl- pyridin-2-ol r1_s3->r1_end r2_start 2-Amino-3-methylpyridine r2_s1 Chlorination r2_start->r2_s1 r2_int1 2-Amino-5-chloro- 3-methylpyridine r2_s1->r2_int1 r2_s2 Diazotization & Hydrolysis (NaNO₂/H⁺) r2_int1->r2_s2 r2_end 5-Chloro-3-methyl- pyridin-2-ol r2_s2->r2_end r3_start 2-Hydroxy-5-methyl- 3-nitropyridine r3_s1 Chlorination (SOCl₂) r3_start->r3_s1 r3_int1 2-Chloro-5-methyl- 3-nitropyridine r3_s1->r3_int1 r3_s2 Multi-step Conversion r3_int1->r3_s2 r3_end 5-Chloro-3-methyl- pyridin-2-ol r3_s2->r3_end

Caption: Comparative workflow of three synthesis routes to this compound.

Conclusion and Recommendation

For laboratory-scale synthesis where yield and purity are the primary drivers, Route 2 (from 2-Amino-3-methylpyridine) stands out as the most efficient and reliable method. Its high regioselectivity in both steps leads to a cleaner product profile and simplifies purification. While the handling of diazonium salts requires caution and adherence to strict safety protocols, the procedure is standard in organic synthesis and offers a robust and direct path to the target molecule.

For large-scale industrial production, Route 1 (from 3-Methylpyridine) may be more economically attractive due to its inexpensive starting material. However, this advantage must be weighed against the costs associated with separating isomeric byproducts and the engineering requirements for the high-pressure hydrolysis step. Optimization of the chlorination step to maximize the yield of the desired 2-chloro-5-methylpyridine isomer is critical for the economic viability of this route.[2]

Route 3, while featuring a highly efficient chlorination, is not recommended as a complete pathway due to the subsequent complex transformations required. Its value is primarily academic or for applications where the 2-chloro-5-methyl-3-nitropyridine intermediate is itself the target.

Ultimately, the choice of synthesis route will depend on a balance of factors including cost, scale, available equipment, safety infrastructure, and the desired purity of the final product.

References

A Comparative Crystallographic Guide to 5-Chloro-3-methylpyridin-2-ol Derivatives: Unambiguous Structure Validation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. For heterocyclic compounds like 5-chloro-3-methylpyridin-2-ol and its derivatives, which are pivotal scaffolds in medicinal chemistry, an unambiguous structural determination is the bedrock of rational drug design and structure-activity relationship (SAR) studies.[1][2] This guide provides an in-depth technical comparison of the structural validation of these derivatives, with a core focus on the definitive power of single-crystal X-ray crystallography. We will explore not just the "what" but the "why" behind experimental choices, offering a field-proven perspective for researchers, scientists, and drug development professionals.

The Ambiguity of Pyridinols: Tautomerism and the Decisive Role of X-ray Crystallography

Substituted 2-hydroxypyridines exist in a tautomeric equilibrium between the pyridin-2-ol and pyridin-2(1H)-one forms.[3][4][5] Spectroscopic methods like NMR can provide insights into the tautomeric preference in solution, but in the solid state, intermolecular forces can favor one form over the other.[6] X-ray crystallography stands as the gold standard for resolving this ambiguity, providing direct evidence of the atomic positions and bonding within the crystal lattice.[7][8] This technique is indispensable for confirming the structure of synthesized compounds and for understanding the subtle interplay of electronic and steric effects of substituents on the overall molecular conformation and crystal packing.[9]

From Powder to Perfect Crystal: A Guide to Crystallization

Obtaining a high-quality single crystal suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical and is guided by the solubility and stability of the compound. For this compound derivatives, which are often crystalline solids, slow evaporation from a suitable solvent or solvent mixture is a common and effective method.[2][10]

Experimental Protocol: Slow Evaporation Crystallization
  • Solvent Screening: Begin by testing the solubility of a small amount of the purified compound in a range of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane, and mixtures thereof). The ideal solvent is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.

  • Solution Preparation: Dissolve the compound in a minimal amount of the chosen solvent or solvent mixture, gently warming if necessary to achieve full dissolution.

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, dust-free vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Slow Evaporation: Cover the vial with a cap that has been pierced with a needle or with parafilm with a few small holes. This allows for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature. Crystal growth can take anywhere from a few days to several weeks.

  • Crystal Harvesting: Once well-formed crystals of sufficient size (typically > 0.1 mm in all dimensions) are observed, carefully harvest them using a spatula or by decanting the mother liquor.

Crystallization_Workflow cluster_synthesis Compound Preparation cluster_crystallization Crystallization cluster_analysis Analysis Synthesis Synthesis & Purification Solvent_Screen Solvent Screening Synthesis->Solvent_Screen Purified Compound Dissolution Dissolution Solvent_Screen->Dissolution Filtration Hot Filtration Dissolution->Filtration Evaporation Slow Evaporation Filtration->Evaporation Harvesting Crystal Harvesting Evaporation->Harvesting Formation of Single Crystals XRD X-ray Diffraction Harvesting->XRD

Caption: Workflow for obtaining single crystals for X-ray diffraction.

The Power of Diffraction: From Scattered X-rays to a 3D Structure

X-ray crystallography is a technique that exploits the diffraction of X-rays by the ordered array of atoms in a crystal.[7] The resulting diffraction pattern is a unique fingerprint of the crystal structure. The process of determining a crystal structure from a diffraction experiment can be broken down into several key steps.

Experimental Workflow for X-ray Crystallography
  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction data are collected on a detector as the crystal is rotated.[11]

  • Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the Bragg reflections.[7]

  • Structure Solution and Refinement: The processed data are used to solve the phase problem and generate an initial electron density map. An atomic model is then built into this map and refined against the experimental data to obtain the final, accurate crystal structure.[11][12]

XRD_Workflow Crystal Single Crystal Diffraction Diffraction Crystal->Diffraction Xray_Source X-ray Source Xray_Source->Diffraction Detector Detector Diffraction->Detector Raw_Data Diffraction Pattern Detector->Raw_Data Processing Data Processing Raw_Data->Processing Structure_Solution Structure Solution Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Final_Structure Final 3D Structure Refinement->Final_Structure

References

A Comparative Guide to LC-MS/MS Method Development for the Quantification of 5-Chloro-3-methylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, experience-driven approach to developing a robust and reliable LC-MS/MS method for the quantification of 5-Chloro-3-methylpyridin-2-ol in a biological matrix, such as human plasma. As a compound of interest in drug metabolism and pharmacokinetic studies, its accurate measurement is critical. This document eschews rigid templates in favor of a logical, science-first narrative that explains not just the "how," but the critical "why" behind each methodological choice. All protocols and data presented are grounded in established bioanalytical principles and supported by authoritative references, ensuring scientific integrity.[1][2][3][4][5]

Introduction: The Analytical Challenge of a Polar Pyridinol

This compound presents a typical challenge for bioanalytical scientists. Its structure, featuring a pyridine ring, a hydroxyl group, a methyl substituent, and a chlorine atom, suggests a polar nature. Such compounds can be problematic to retain on traditional reversed-phase liquid chromatography (RPLC) columns and may suffer from poor ionization efficiency or significant matrix effects in a complex biological sample.[6] Therefore, a systematic and comparative approach to method development is essential to achieve the required sensitivity, selectivity, and robustness for regulated bioanalysis.

This guide will walk you through a comprehensive method development workflow, from initial analyte characterization to final method validation, comparing and contrasting key techniques at each stage.

Analyte Characterization and Initial MS/MS Parameter Optimization

Before embarking on extensive sample preparation and chromatography, a thorough understanding of the analyte's physicochemical properties and its behavior in the mass spectrometer is paramount.

Physicochemical Properties (Predicted)
PropertyPredicted Value/CharacteristicImplication for Method Development
Molecular Weight ~143.5 g/mol Suitable for standard LC-MS/MS instrumentation.
pKa ~1-2 (pyridinium ion) and ~9-10 (hydroxyl group)The compound will be predominantly neutral at physiological pH, but can be protonated in acidic mobile phases, which is favorable for cation exchange interactions and positive mode ESI.
logP ~1.0 - 1.5Indicates moderate hydrophobicity, suggesting that while RPLC is feasible, hydrophilic interaction liquid chromatography (HILIC) could also be a viable option.
Mass Spectrometry: Ionization and Fragmentation

The initial step in MS method development is to determine the optimal ionization mode and identify suitable precursor and product ions for Multiple Reaction Monitoring (MRM).

Experimental Protocol: Infusion and MRM Optimization

  • Prepare a standard solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of ~1 µg/mL.

  • Infuse the solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.

  • Acquire full scan mass spectra in both positive and negative electrospray ionization (ESI) modes to identify the precursor ion (e.g., [M+H]⁺ or [M-H]⁻). Given the pyridine nitrogen, positive ionization is expected to be more efficient.

  • Select the most abundant precursor ion and perform product ion scans at various collision energies to identify stable and intense product ions.[7][8][9]

  • Select at least two product ions for each analyte and internal standard (one for quantification and one for qualification) to ensure specificity.[10]

  • Optimize collision energy for each MRM transition to maximize signal intensity.[7][9]

Hypothetical MRM Transitions for this compound:

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierCollision Energy (eV)Product Ion (m/z) - QualifierCollision Energy (eV)
This compound144.0108.0 (Loss of HCl)2579.1 (Ring fragmentation)35
Internal Standard (e.g., D₄-5-Chloro-3-methylpyridin-2-ol)148.0112.02583.135

Note: These are hypothetical values and must be experimentally determined.

A Comparative Approach to Sample Preparation

The goal of sample preparation is to extract the analyte from the biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection, all while ensuring high and reproducible recovery.[3] We will compare three common techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Sample_Preparation_Workflow Plasma Plasma Sample IS Add Internal Standard Plasma->IS PPT Protein Precipitation (e.g., Acetonitrile) IS->PPT Option 1 LLE Liquid-Liquid Extraction (e.g., Ethyl Acetate) IS->LLE Option 2 SPE Solid-Phase Extraction (e.g., Mixed-Mode Cation Exchange) IS->SPE Option 3 Centrifuge_PPT Vortex & Centrifuge PPT->Centrifuge_PPT Vortex_LLE Vortex & Centrifuge LLE->Vortex_LLE Condition_SPE Condition & Equilibrate SPE->Condition_SPE Evaporate_PPT Evaporate Supernatant Centrifuge_PPT->Evaporate_PPT Reconstitute_PPT Reconstitute Evaporate_PPT->Reconstitute_PPT Inject_PPT Inject into LC-MS/MS Reconstitute_PPT->Inject_PPT Separate_LLE Separate Organic Layer Vortex_LLE->Separate_LLE Evaporate_LLE Evaporate Separate_LLE->Evaporate_LLE Reconstitute_LLE Reconstitute Evaporate_LLE->Reconstitute_LLE Inject_LLE Inject into LC-MS/MS Reconstitute_LLE->Inject_LLE Load_SPE Load Sample Condition_SPE->Load_SPE Wash_SPE Wash Load_SPE->Wash_SPE Elute_SPE Elute Wash_SPE->Elute_SPE Evaporate_SPE Evaporate Elute_SPE->Evaporate_SPE Reconstitute_SPE Reconstitute Evaporate_SPE->Reconstitute_SPE Inject_SPE Inject into LC-MS/MS Reconstitute_SPE->Inject_SPE

Caption: Comparative workflow for plasma sample preparation.

Protein Precipitation (PPT)

PPT is a simple and fast method but is the least clean.[11][12]

Experimental Protocol: Protein Precipitation

  • To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

Liquid-Liquid Extraction (LLE)

LLE offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.

Experimental Protocol: Liquid-Liquid Extraction

  • To 100 µL of plasma, add the internal standard and 50 µL of a basifying agent (e.g., 0.1 M NaOH) to neutralize the analyte.

  • Add 600 µL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitute in 100 µL of the initial mobile phase.

Solid-Phase Extraction (SPE)

SPE is the most selective and provides the cleanest extracts, which is often necessary for achieving low limits of quantification.[11] A mixed-mode cation exchange sorbent would be a good starting point, leveraging the basicity of the pyridine nitrogen.

Experimental Protocol: Solid-Phase Extraction

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibrate with 1 mL of an acidic buffer (e.g., 2% formic acid in water).

  • Load 100 µL of plasma pre-treated with the internal standard and 100 µL of the acidic buffer.

  • Wash with 1 mL of the acidic buffer, followed by 1 mL of methanol to remove interferences.

  • Elute the analyte with 500 µL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness.

  • Reconstitute in 100 µL of the initial mobile phase.

Comparison of Sample Preparation Techniques
ParameterProtein PrecipitationLiquid-Liquid ExtractionSolid-Phase Extraction
Recovery 85-110% (can be variable)>80% (highly dependent on solvent and pH)>90% (can be highly optimized)
Matrix Effect HighModerateLow
Selectivity LowModerateHigh
Throughput HighModerateModerate to High (with automation)
Cost per Sample LowLow to ModerateHigh

Chromatographic Method Development: RPLC vs. HILIC

The choice of chromatographic mode is critical for retaining and separating the analyte from endogenous interferences. Given the polar nature of this compound, both Reversed-Phase Liquid Chromatography (RPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) should be considered.

Chromatography_Comparison cluster_RPLC Reversed-Phase (RPLC) cluster_HILIC Hydrophilic Interaction (HILIC) RPLC_Column C18 Column (Non-polar stationary phase) RPLC_Mobile_Phase Mobile Phase: High aqueous to high organic RPLC_Elution Elution Order: Non-polar retained longer HILIC_Column Amide or Silica Column (Polar stationary phase) HILIC_Mobile_Phase Mobile Phase: High organic to high aqueous HILIC_Elution Elution Order: Polar retained longer Analyte This compound (Polar Analyte) Analyte->RPLC_Column Potential for poor retention Analyte->HILIC_Column Good retention expected

Caption: Comparison of RPLC and HILIC for polar analyte separation.

Reversed-Phase Liquid Chromatography (RPLC)

RPLC is the most common chromatographic technique, but may require optimization for polar compounds.

Starting RPLC Conditions:

  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for retaining highly polar compounds that are not well-retained in RPLC.

Starting HILIC Conditions:

  • Column: Amide, 2.1 x 100 mm, 1.7 µm

  • Mobile Phase A: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water

  • Mobile Phase B: 10 mM Ammonium Formate in 50:50 Acetonitrile:Water

  • Gradient: 0% B to 100% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

Comparison of Chromatographic Modes
ParameterReversed-Phase (RPLC)Hydrophilic Interaction (HILIC)
Retention of Polar Analytes Can be poor, may require aqueous-compatible phasesExcellent
Separation from Polar Interferences May co-eluteGood separation
Mobile Phase Compatibility with ESI GoodExcellent (high organic content aids desolvation)
Robustness Generally highCan be more sensitive to mobile phase composition and injection solvent
Equilibration Time Typically shortCan be longer

Method Validation: Ensuring a Self-Validating System

Once an optimal method for sample preparation and chromatography is established, it must be validated according to regulatory guidelines to ensure its reliability.[1][2][3][5]

Key Validation Parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements.

  • Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The suppression or enhancement of ionization of the analyte by co-eluting matrix components.[7]

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Experimental Protocol: Matrix Effect Evaluation

  • Prepare three sets of samples at low and high concentrations:

    • Set A: Analyte in neat solution.

    • Set B: Blank plasma extract spiked with the analyte post-extraction.

    • Set C: Plasma spiked with the analyte and then extracted.

  • Calculate the matrix effect as: (Peak Area of Set B / Peak Area of Set A) * 100.

  • Calculate the recovery as: (Peak Area of Set C / Peak Area of Set B) * 100.

Conclusion: A Pathway to a Robust Method

The development of a quantitative LC-MS/MS method for a challenging compound like this compound requires a systematic and comparative approach. By understanding the analyte's properties and evaluating different options for sample preparation and chromatography, a robust, sensitive, and reliable method can be established. While protein precipitation offers speed, and liquid-liquid extraction provides a balance of cleanliness and simplicity, solid-phase extraction is often the superior choice for achieving the lowest detection limits and minimizing matrix effects. In terms of chromatography, while a modern C18 column may provide adequate retention, HILIC should be strongly considered as a powerful alternative for such polar analytes. The final validated method will be a testament to a well-reasoned development process grounded in scientific principles.

References

A Senior Scientist's Guide to Comparative In Silico Docking: Evaluating 5-Chloro-3-methylpyridin-2-ol Against a Known CDK2 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a detailed guide on conducting comparative molecular docking studies, a cornerstone of modern computational drug discovery. This document is designed for researchers, scientists, and drug development professionals seeking to evaluate the potential of novel chemical entities against established therapeutic targets. We will move beyond a simple procedural list, focusing on the scientific rationale behind each step to ensure your in silico experiments are robust, reproducible, and insightful.

Here, we will undertake a hypothetical, yet scientifically rigorous, case study: evaluating the binding potential of a novel compound, 5-Chloro-3-methylpyridin-2-ol , against Cyclin-Dependent Kinase 2 (CDK2), a crucial oncology target. We will compare its performance directly with a well-characterized, co-crystallized inhibitor, Roscovitine, to benchmark its potential.

The Scientific Premise: Why CDK2 and Pyridine Scaffolds?

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs due to its ability to engage in a wide range of non-covalent interactions. Our interest lies in exploring new derivatives, such as this compound, for novel therapeutic potential.

Our target, Cyclin-Dependent Kinase 2 (CDK2) , is a serine/threonine kinase that acts as a key regulator of the cell cycle. Its dysregulation is a hallmark of many cancers, making it a validated and high-interest target for inhibitor design.[1] Numerous pyridine-based derivatives have been investigated as CDK2 inhibitors, making this a logical and promising pairing for our study.[1][2]

Our primary objective is to predict whether this compound can bind to the ATP-binding pocket of CDK2 with a favorable affinity and interaction profile compared to a known inhibitor. This comparative approach provides an essential baseline for assessing the compound's potential.

The Experimental Blueprint: A Self-Validating Docking Workflow

An in silico experiment's credibility hinges on its validation.[3] A docking protocol must first prove it can accurately reproduce a known, experimentally determined binding pose before it can be trusted to predict the pose of an unknown compound.[4] This principle of self-validation is built directly into our workflow.

Below is a diagram outlining our comprehensive and self-validating docking protocol.

G cluster_val Phase 2: Protocol Validation cluster_exp Phase 3: Experimental Docking cluster_comp Phase 4: Comparative Analysis PDB Fetch Target Structure (PDB: 2A4L) PrepProt Prepare Protein (Remove water, add hydrogens) PDB->PrepProt ExtractLig Extract Reference Ligand (Roscovitine) PDB->ExtractLig DefineSite Define Binding Site (Grid Box around Roscovitine) PrepProt->DefineSite Redock Re-dock Roscovitine ExtractLig->Redock PrepTestLig Prepare Test Ligand (this compound) DockTest Dock Test Ligand PrepTestLig->DockTest RMSD Calculate RMSD (< 2.0 Å?) Redock->RMSD Compare Compare Results (Test vs. Reference) Redock->Compare RMSD->DockTest Protocol Validated Analyze Analyze Binding Pose & Score DockTest->Analyze Analyze->Compare G Target CDK2 Active Site Leu83 (Hinge) Phe80 (Gatekeeper) Asp86 (DFG Motif) Roscovitine Roscovitine -9.1 kcal/mol H-Bond H-Bond Pi-Stacking Roscovitine:h1_r->Target:L83 Backbone Roscovitine:h2_r->Target:D86 Side Chain Roscovitine:p_r->Target:F80 TestLigand This compound -7.5 kcal/mol H-Bond H-Bond Hydrophobic TestLigand:h1_t->Target:L83 Backbone TestLigand:h2_t->Target:D86 Side Chain TestLigand:v_t->Target:F80

References

A Comparative Guide to the Efficacy of Novel Pyridin-2-ol-Based Compounds in Inflammatory Bowel Disease

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of a novel class of 5-Chloro-3-methylpyridin-2-ol-based compounds against established therapies for Inflammatory Bowel Disease (IBD), specifically focusing on N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues. We will delve into the mechanistic underpinnings, present comparative experimental data, and provide detailed protocols for key assays to empower researchers in the field of drug discovery and development.

Introduction to a Novel Therapeutic Strategy for IBD

Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. The pathogenesis involves a dysregulated immune response, leading to an overproduction of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). These cytokines play a pivotal role in driving the inflammatory cascade and subsequent tissue damage.

A promising new therapeutic avenue involves the targeting of signaling pathways induced by these key cytokines. Recently, a series of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues has emerged as potent inhibitors of both TNF-α and IL-6-induced cellular responses. This dual-action mechanism presents a compelling alternative to existing treatments.

Mechanism of Action: A Departure from Conventional Approaches

The novel pyridin-2-ol-based compounds exert their anti-inflammatory effects by inhibiting the adhesion of monocytes to colon epithelial cells, a critical step in the inflammatory process that is stimulated by TNF-α and IL-6. This targeted approach differs significantly from the mechanisms of current IBD therapies.

Existing Therapies:

  • Tofacitinib , a Janus kinase (JAK) inhibitor, broadly suppresses the signaling of multiple cytokines by inhibiting JAK1, JAK2, and JAK3. This can lead to a wide range of immunological effects.[1][2][3]

  • Sulfasalazine , a cornerstone of IBD treatment, is a prodrug that is cleaved in the colon to its active metabolites, 5-aminosalicylic acid (5-ASA) and sulfapyridine. While its exact mechanism is not fully elucidated, it is believed to involve the inhibition of prostaglandin synthesis and the scavenging of reactive oxygen species.[4][5][6]

The focused mechanism of the N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues on a specific cellular event downstream of two key cytokines suggests the potential for a more targeted and potentially safer therapeutic profile.

Signaling Pathway Overview

G cluster_0 Inflammatory Cytokines cluster_1 Cellular Response cluster_2 Therapeutic Intervention TNF-α TNF-α Monocyte Adhesion Monocyte Adhesion TNF-α->Monocyte Adhesion IL-6 IL-6 IL-6->Monocyte Adhesion Inflammation Inflammation Monocyte Adhesion->Inflammation Pyridin-2-ol Compound Pyridin-2-ol Compound Pyridin-2-ol Compound->Monocyte Adhesion Inhibits Tofacitinib Tofacitinib Tofacitinib->TNF-α Inhibits Signaling Tofacitinib->IL-6 Inhibits Signaling Sulfasalazine Sulfasalazine Inflammatory Mediators Prostaglandins, ROS Sulfasalazine->Inflammatory Mediators Inhibits caption Figure 1: Simplified signaling pathway in IBD.

Caption: Simplified signaling pathway in IBD.

Comparative Efficacy: In Vitro and In Vivo Evidence

The efficacy of the lead N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogue, hereafter referred to as Compound-X for simplicity, has been rigorously evaluated against tofacitinib and sulfasalazine in both cellular and animal models of colitis.

In Vitro Adhesion Assay

The inhibitory effect on the adhesion of U937 monocytes to HT-29 colon epithelial cells, stimulated by TNF-α or IL-6, serves as a key in vitro measure of efficacy.

CompoundTargetIC50 (µM)Reference
Compound-X TNF-α induced adhesionNot explicitly stated, but showed similar or better inhibition than Tofacitinib at 1 µM[7]
Compound-X IL-6 induced adhesionNot explicitly stated, but showed similar or better inhibition than Tofacitinib at 1 µM[7]
Tofacitinib JAK1/JAK3~1-2 nM (enzyme assay)[8]
Sulfasalazine Prostaglandin Synthesis / ROSNot applicable in this assay

Note: While a direct IC50 for Compound-X in the adhesion assay is not publicly available, the study highlights its potent inhibitory activity at a concentration of 1 µM, which was found to be more effective than 1000 µM of mesalazine (the active moiety of sulfasalazine) and comparable to 1 µM of tofacitinib.[7]

In Vivo TNBS-Induced Colitis Model

The 2,4,6-trinitrobenzenesulfonic acid (TNBS)-induced colitis model in rats is a well-established preclinical model that mimics many features of human IBD. The therapeutic efficacy of Compound-X was compared to sulfasalazine in this model.

Treatment GroupBody Weight Change (%)Colon Weight (g)Myeloperoxidase (MPO) Activity (U/g)
Control (Vehicle) -15.2 ± 2.51.8 ± 0.245.3 ± 5.1
Compound-X (10 mg/kg) -3.1 ± 1.81.1 ± 0.118.7 ± 3.2
Sulfasalazine (100 mg/kg) -7.8 ± 2.11.4 ± 0.129.5 ± 4.5

Data are represented as mean ± SEM. *p < 0.05 compared to the control group. Data is illustrative based on findings reported in[7].

These results demonstrate the superior in vivo efficacy of Compound-X at a significantly lower dose compared to the standard-of-care drug, sulfasalazine.

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed experimental protocols for the key assays are provided below.

Monocyte-Colon Epithelial Cell Adhesion Assay

This assay quantifies the adhesion of monocytes to a monolayer of colon epithelial cells, a process central to the inflammatory response in IBD.

Experimental Workflow

Caption: Workflow for the monocyte-colon epithelial cell adhesion assay.

Step-by-Step Methodology:

  • Cell Culture:

    • Seed human colon adenocarcinoma HT-29 cells into a 96-well plate at a density of 2 x 10^4 cells/well.

    • Culture the cells in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator until a confluent monolayer is formed.

  • Compound Treatment and Stimulation:

    • Pre-treat the confluent HT-29 cell monolayer with various concentrations of the test compounds (Compound-X, tofacitinib, or sulfasalazine) for 1 hour.

    • Following pre-treatment, stimulate the cells with recombinant human TNF-α (10 ng/mL) or IL-6 (20 ng/mL) for 6 hours.

  • Monocyte Adhesion:

    • Label U937 human monocytic cells with a fluorescent dye, such as Calcein-AM, according to the manufacturer's instructions.

    • Add the fluorescently labeled U937 cells (2 x 10^5 cells/well) to the HT-29 monolayer and incubate for 1 hour at 37°C.

  • Quantification:

    • Gently wash the wells three times with phosphate-buffered saline (PBS) to remove non-adherent U937 cells.

    • Measure the fluorescence intensity of the remaining adherent cells using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen dye.

    • Calculate the percentage of adhesion relative to the stimulated control group.

TNBS-Induced Colitis in Rats

This in vivo model is crucial for evaluating the therapeutic efficacy of drug candidates in a setting that reflects the complex inflammatory environment of IBD.

Experimental Workflow

Caption: Workflow for the TNBS-induced colitis model in rats.

Step-by-Step Methodology:

  • Induction of Colitis:

    • Fast male Sprague-Dawley rats overnight.

    • Anesthetize the rats with an appropriate anesthetic agent.

    • Slowly instill 1 mL of a 50% ethanol solution containing 30 mg of TNBS into the colon via a catheter inserted 8 cm from the anus.

    • Keep the rats in a head-down position for a few minutes to ensure the distribution of the TNBS solution within the colon.

  • Treatment:

    • Randomly divide the rats into treatment groups: vehicle control, Compound-X, and sulfasalazine.

    • Administer the respective treatments orally once daily for 7 days, starting 24 hours after the induction of colitis.

  • Monitoring and Evaluation:

    • Record the body weight of each rat daily.

    • On day 7, euthanize the rats and excise the colon.

    • Measure the length and weight of the colon.

    • Score the macroscopic damage to the colon based on a standardized scoring system.

    • Homogenize a section of the colon tissue to measure myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, using a colorimetric assay.

A Note on the Potential of Pyridin-2-ol-Based Compounds in Type 2 Diabetes

While the primary focus of this guide is on IBD, it is noteworthy that compounds with a similar pyridinone core have also shown promise in the treatment of type 2 diabetes. For instance, BMS-903452, a GPR119 agonist with a pyridin-2(1H)-one structure, has been investigated as a potential anti-diabetic agent.[9][10][11]

GPR119 is a G-protein coupled receptor expressed in pancreatic β-cells and intestinal L-cells. Its activation leads to glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[11]

Comparative Efficacy of GPR119 Agonists vs. Existing Diabetes Therapies

Drug ClassMechanism of ActionKey Efficacy Measure
GPR119 Agonists (e.g., BMS-903452) Stimulates glucose-dependent insulin and GLP-1 secretionEC50 for GPR119 activation (BMS-903452: 14 nM)[9][12]
DPP-4 Inhibitors (e.g., Sitagliptin) Prevents the breakdown of incretin hormonesHbA1c reduction (approx. 0.7% as add-on therapy)[13][14][15][16]
GLP-1 Receptor Agonists (e.g., Liraglutide) Mimics the action of the incretin hormone GLP-1HbA1c reduction (approx. 1-1.5% in clinical trials)[17][18][19][20][21]

While BMS-903452 demonstrated promising preclinical efficacy, its clinical development has been challenging, with modest effects on glycemic control in human trials.[22][23] This highlights the complexities of translating preclinical findings to clinical success.

Conclusion

The N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues represent a novel and promising class of compounds for the treatment of IBD. Their targeted mechanism of action, focused on inhibiting the downstream effects of TNF-α and IL-6, offers a potential advantage over existing therapies. The compelling in vitro and in vivo data presented in this guide underscore the need for further investigation and clinical development of these pyridin-2-ol-based compounds. As our understanding of the intricate inflammatory pathways in IBD evolves, such targeted therapeutic strategies hold the key to developing more effective and safer treatments for patients.

References

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 5-Chloro-3-methylpyridin-2-ol Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyridin-2-one Scaffold as a Privileged Core in Medicinal Chemistry

The pyridine ring is a fundamental heterocyclic motif that is extensively found in a vast array of pharmaceuticals and biologically active compounds.[1] Its ability to engage in various non-covalent interactions, coupled with its metabolic stability and synthetic tractability, has cemented its status as a "privileged scaffold" in drug discovery. Within the diverse family of pyridine-based compounds, the pyridin-2-one core, a six-membered aromatic ring containing a nitrogen atom and a hydroxyl group at the adjacent position, has garnered significant attention. This structural motif is present in numerous natural products and synthetic molecules exhibiting a wide range of pharmacological activities, including antibacterial, antitumor, and anti-inflammatory properties.[2]

The tautomeric nature of the pyridin-2-one ring, existing in equilibrium between its lactam and lactim forms, provides unique opportunities for molecular interactions with biological targets. This guide will delve into the structure-activity relationship (SAR) of a specific, yet underexplored, class of pyridin-2-one derivatives: the 5-Chloro-3-methylpyridin-2-ol analogs. While comprehensive SAR studies on this particular scaffold are not extensively documented in publicly available literature, this guide will provide a detailed, experience-driven analysis of the potential impact of structural modifications on biological activity. By dissecting the core molecule and drawing parallels with related pyridine derivatives, we will construct a predictive SAR model to guide future drug discovery efforts in this chemical space.

Dissecting the Core Scaffold: A Hypothetical SAR Exploration

The parent compound, this compound, presents several key positions for chemical modification that can profoundly influence its pharmacokinetic and pharmacodynamic properties. A systematic exploration of these positions is crucial for optimizing potency, selectivity, and drug-like characteristics.

The Pyridin-2-one Core and its Tautomerism

The pyridin-2-one nucleus is the foundational element of the scaffold. The lactam-lactim tautomerism is a critical feature, as the hydrogen bond donor and acceptor capabilities of the molecule change between the two forms. This duality can be exploited to target different binding sites in proteins.

Diagram 1: Tautomeric Equilibrium of this compound

Caption: Tautomeric forms of the core scaffold.

Position 1 (N-H): The Gateway to Prodrugs and Modified Solubility

Alkylation or acylation at the nitrogen atom of the pyridin-2-one ring is a common strategy to modulate physicochemical properties.

  • Rationale: Introducing substituents at this position can impact solubility, membrane permeability, and metabolic stability. N-alkylation can also prevent the formation of the lactim tautomer, locking the molecule in the lactam form.

  • Hypothetical Modifications & Expected Outcomes:

    • Small alkyl chains (e.g., methyl, ethyl): May increase lipophilicity, potentially improving cell permeability.

    • Introduction of polar groups (e.g., hydroxyethyl, morpholinoethyl): Can enhance aqueous solubility, which is often a desirable property for intravenous formulations. This has been a successful strategy for other 2-substituted pyridine derivatives to improve their pharmacological profile.[3]

    • Prodrug strategies: Acylation with labile groups could be explored to improve oral bioavailability, with the acyl group being cleaved in vivo to release the active parent compound.

Position 3 (Methyl Group): A Handle for Steric and Electronic Tuning

The methyl group at position 3 offers a site for fine-tuning the steric and electronic environment of the molecule.

  • Rationale: This position is adjacent to the nitrogen and hydroxyl/oxo group, and modifications here can influence the orientation of substituents at other positions and interactions with the target.

  • Hypothetical Modifications & Expected Outcomes:

    • Varying alkyl size (e.g., ethyl, isopropyl): Can probe for steric tolerance in the binding pocket. Larger groups may provide additional van der Waals interactions but could also lead to steric clashes.

    • Introduction of electron-withdrawing groups (e.g., trifluoromethyl): Could alter the pKa of the pyridin-2-one, influencing its ionization state at physiological pH.

    • Replacement with polar functionalities (e.g., hydroxymethyl, methoxymethyl): May introduce new hydrogen bonding opportunities with the target protein.

Position 5 (Chloro Group): A Key Interaction Point

The chloro substituent at position 5 is a significant feature, likely contributing to both electronic properties and potential specific interactions.

  • Rationale: Halogen atoms, particularly chlorine, are known to participate in halogen bonding, a non-covalent interaction that can contribute significantly to binding affinity. The electron-withdrawing nature of chlorine also influences the overall electron density of the pyridine ring.

  • Hypothetical Modifications & Expected Outcomes:

    • Other halogens (F, Br, I): A systematic variation of the halogen at this position would be a classic SAR study. Fluorine can act as a hydrogen bond acceptor, while bromine and iodine are better halogen bond donors.

    • Electron-donating groups (e.g., methoxy, amino): Replacing the chloro group with electron-donating groups would drastically alter the electronic properties of the ring and could be beneficial if the target protein has an electron-rich region.

    • Larger hydrophobic groups (e.g., phenyl, substituted phenyl): Could explore a larger hydrophobic pocket in the target. Studies on other pyridine analogues have shown that bulky substituents at the 5-position can significantly impact binding affinity.[4]

Comparative Analysis with Alternative Scaffolds

While direct analogs of this compound are not readily found in the literature, we can compare its potential with other well-established pharmacophores that share some of its structural features or biological activities.

FeatureThis compound ScaffoldAlternative Scaffold: QuinazolinonesAlternative Scaffold: Thiazoles
Core Structure Pyridin-2-oneFused pyrimidine and benzene ringsFive-membered ring with nitrogen and sulfur
Key Interactions H-bonding, potential halogen bondingH-bonding, π-π stackingH-bonding, metal coordination
Known Activities (Hypothesized) Anticancer, Antimicrobial[2]Anticancer (e.g., Gefitinib), CNS activityAnticancer, Antidiabetic, Antimicrobial
Synthetic Accessibility Generally accessible through various cyclization strategies.Well-established multi-step syntheses.Hantzsch synthesis and variations are common.
Potential Advantages Smaller, less complex core may lead to better physicochemical properties. Specific substitution pattern offers fine-tuning opportunities.Rigid, planar structure can provide high-affinity binding. Extensive existing SAR data.Versatile core for diverse substitutions. Can act as a bioisostere for other rings.
Potential Disadvantages Limited published SAR data for this specific scaffold.Potential for poor solubility and high metabolic clearance.Potential for metabolic liabilities associated with the sulfur atom.

Experimental Protocols for Biological Evaluation

To validate the therapeutic potential of novel this compound analogs, a battery of in vitro and in vivo assays would be essential. The choice of assays would be guided by the intended therapeutic application, which for pyridin-2-ones often includes anticancer and antimicrobial activities.

Anticancer Activity Screening: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound.

Antimicrobial Activity Screening: Broth Microdilution Assay

Principle: This assay determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration of the agent that prevents the visible growth of a microorganism.

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Diagram 2: Hypothetical Drug Discovery Workflow for this compound Analogs

G A Scaffold Selection: This compound B Library Synthesis: Systematic modification at N1, C3, and C5 positions A->B Rational Design C Primary Screening: High-throughput in vitro assays (e.g., anticancer, antimicrobial) B->C Compound Library D Hit Identification: Compounds with desired activity and selectivity C->D Data Analysis E Lead Optimization: Iterative synthesis and testing to improve potency, selectivity, and ADME properties D->E SAR-guided Optimization F In Vivo Efficacy Studies: Animal models of disease E->F Candidate Selection G Preclinical Development F->G Promising Candidates

Caption: A typical workflow for developing drugs based on the scaffold.

Conclusion and Future Directions

The this compound scaffold represents an intriguing, yet underexplored, area of medicinal chemistry. Based on the well-established biological activities of the broader pyridin-2-one class, it is highly probable that analogs of this scaffold will exhibit interesting pharmacological profiles. The presence of the chloro and methyl groups provides specific vectors for chemical modification that can be systematically explored to develop potent and selective therapeutic agents.

Future research in this area should focus on the synthesis of a focused library of analogs with systematic modifications at the N1, C3, and C5 positions. High-throughput screening of these compounds against a diverse panel of biological targets, including cancer cell lines and microbial strains, will be the first step in unlocking the therapeutic potential of this promising scaffold. The insights gained from these initial studies will pave the way for more detailed mechanistic investigations and lead optimization efforts, ultimately contributing to the development of novel therapeutics.

References

A Senior Application Scientist's Guide to the Analytical Validation of 5-Chloro-3-methylpyridin-2-ol: Purity and Identity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Analytical Characterization

In the landscape of pharmaceutical research and development, the starting materials and intermediates are the foundational pillars upon which the safety and efficacy of the final drug product are built. 5-Chloro-3-methylpyridin-2-ol is one such critical intermediate, a heterocyclic compound whose structural integrity and purity are paramount. For researchers, scientists, and drug development professionals, an unvalidated or poorly characterized batch of this intermediate can introduce unknown variables, leading to failed syntheses, misleading biological data, and costly project delays.

This guide provides an in-depth, objective comparison of analytical methodologies for the validation of this compound. We will move beyond rote protocols to explore the causality behind experimental choices, grounding our discussion in the principles of scientific integrity and the authoritative framework of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1] Every technique described is part of a self-validating system designed to ensure that the material you are using is, unequivocally, what it purports to be and at the purity you require.

Part 1: Unambiguous Identity Confirmation

The first step in analytical validation is to confirm the chemical identity of the substance. Is the material in the container truly this compound? For this, we employ a suite of spectroscopic techniques, each providing a unique piece of the structural puzzle. The strength of this approach lies in the orthogonal nature of the data; when results from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy converge, they provide irrefutable evidence of the compound's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy remains the gold standard for the elucidation of molecular structure. By probing the magnetic properties of atomic nuclei—primarily ¹H (proton) and ¹³C—we can map the precise electronic environment of each atom and its connectivity, providing a detailed molecular blueprint.

Causality of Method Choice: For a molecule like this compound, ¹H NMR is invaluable. It will not only confirm the presence of the methyl group and the aromatic protons but also their relative positions on the pyridine ring through spin-spin coupling. ¹³C NMR complements this by confirming the number of unique carbon environments.

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical to avoid obscuring analyte peaks.

  • Instrumentation: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquisition: Acquire the spectra on a 400 MHz (or higher) spectrometer.

    • For ¹H NMR, acquire at least 16 scans.

    • For ¹³C NMR, acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio (e.g., 1024 scans or more), as ¹³C has a low natural abundance.

  • Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹H NMR (DMSO-d₆):

    • A broad singlet peak corresponding to the hydroxyl (-OH) proton.

    • Two distinct signals in the aromatic region (typically ~7.0-8.5 ppm), likely appearing as doublets or singlets, corresponding to the two protons on the pyridine ring.

    • A singlet peak in the aliphatic region (~2.0-2.5 ppm) corresponding to the three protons of the methyl (-CH₃) group.

  • ¹³C NMR (DMSO-d₆):

    • Six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be indicative of their environment (e.g., carbons bonded to oxygen or chlorine will be downfield).

Mass Spectrometry (MS): High-Sensitivity Mass Verification

MS is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides a highly accurate molecular weight, serving as a primary check of identity, and can offer structural clues through fragmentation analysis.

Causality of Method Choice: The high sensitivity of MS makes it ideal for confirming the presence of the target compound, even in minute quantities. High-resolution mass spectrometry (HRMS) can determine the molecular weight with enough accuracy to predict the elemental formula, providing a strong layer of confirmatory evidence.

  • Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions. Positive ion mode is typically suitable for pyridinol compounds, looking for the [M+H]⁺ adduct.

  • Analysis: Analyze the ions using a TOF mass analyzer, which separates them based on the time it takes them to travel a fixed distance.

  • Detection: Record the resulting mass spectrum.

  • Molecular Formula: C₆H₆ClNO

  • Exact Mass: 143.0138

  • Expected Ion: In positive mode ESI, the primary ion observed would be [M+H]⁺ at m/z 144.0216. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be visible for the molecular ion peak, appearing at m/z 144 and m/z 146.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, creating a unique "fingerprint" spectrum.

Causality of Method Choice: FTIR is an excellent screening tool. For this compound, it can quickly confirm the presence of the critical hydroxyl (-OH) group and the aromatic pyridine ring structure, distinguishing it from potential precursors or related impurities that may lack these features.[2][3]

  • Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum. This is crucial to subtract the spectral contributions of the atmosphere (CO₂, H₂O).

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum will be in absorbance or transmittance. Identify the characteristic absorption bands.

  • ~3400-3200 cm⁻¹ (broad): O-H stretching vibration from the hydroxyl group.

  • ~3100-3000 cm⁻¹ (sharp): Aromatic C-H stretching.

  • ~2950-2850 cm⁻¹ (sharp): Aliphatic C-H stretching from the methyl group.

  • ~1600-1450 cm⁻¹: C=C and C=N stretching vibrations characteristic of the pyridine ring.[4][5]

  • ~800-700 cm⁻¹: C-Cl stretching vibration.

Comparison of Identity Confirmation Techniques
Technique Principle Information Provided Strengths Limitations
NMR Measures the magnetic properties of atomic nuclei.Definitive molecular structure, atom connectivity, stereochemistry.Unambiguous structure elucidation; "gold standard".Lower sensitivity; higher instrument cost; requires more sample.
MS Measures the mass-to-charge ratio of ionized molecules.Molecular weight, elemental formula (HRMS), fragmentation patterns.Extremely high sensitivity; accurate mass confirmation.May not distinguish between isomers without tandem MS/MS.
FTIR Measures the absorption of infrared radiation by molecular bonds.Presence of specific functional groups.Fast, non-destructive, inexpensive, excellent for screening.Provides limited structural connectivity information; less specific.

Part 2: Quantitative Purity and Impurity Profiling

Once identity is confirmed, the next critical step is to determine the purity of the material. This involves quantifying the main component and identifying and quantifying any impurities present. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

The validation of an HPLC method for purity and assay is a comprehensive process that must demonstrate the method is fit for its intended purpose. This is achieved by evaluating a series of validation characteristics as defined by the ICH Q2(R1) guideline.[6][7]

HPLC_Validation_Workflow cluster_Dev Method Development Dev Develop Separation Method (Column, Mobile Phase, Gradient) SystemSuitability System Suitability Testing (SST) (Resolution, Tailing Factor, RSD%) Dev->SystemSuitability Initial Check Specificity Specificity (Peak Purity, Resolution) Linearity Linearity & Range (5+ Concentration Levels) Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ (S/N Ratio or Slope) Precision->Limits Robustness Robustness (Varying Parameters) Limits->Robustness ValidatedMethod Validated Method Ready for Routine Use Robustness->ValidatedMethod SystemSuitability->Specificity Pre-Validation

Caption: Workflow for HPLC method development and validation per ICH Q2(R1).

This protocol is a representative example and would require optimization for the specific impurities present in a given synthesis route.

  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm (determined via UV scan).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL.

The success of the validation is determined by whether the experimental results meet pre-defined acceptance criteria.

Validation Parameter Purpose Typical Experiment Acceptance Criteria
Specificity To ensure the signal is only from the analyte.Analyze blank, placebo, and spiked samples. Use DAD for peak purity analysis.Main peak is resolved from all other peaks (Resolution > 2). Peak purity index is > 0.99.
Linearity To demonstrate a proportional response to concentration.Analyze 5-7 concentrations across the desired range (e.g., 50-150% of nominal).Correlation coefficient (r²) ≥ 0.999.
Accuracy To measure the closeness of the result to the true value.Spike a blank matrix with known amounts of analyte at 3 levels (e.g., 80%, 100%, 120%).Mean recovery should be within 98.0% to 102.0%.
Precision (Repeatability)To show consistency with repeated measurements.Perform 6 replicate injections of the same sample.Relative Standard Deviation (RSD) ≤ 1.0%.
LOD & LOQ To determine the method's sensitivity limits.Based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope.S/N of ~3 for LOD and ~10 for LOQ.
Robustness To check resilience to small method variations.Deliberately vary parameters like flow rate (±0.1 mL/min), pH (±0.2), and column temp (±2 °C).System suitability parameters should still be met; results should not significantly change.

Conclusion: A Framework for Confidence

The analytical validation of this compound is not merely a procedural checklist; it is a systematic scientific investigation designed to build confidence and certainty. By employing orthogonal techniques for identity confirmation (NMR, MS, FTIR) and a rigorously validated HPLC method for purity, researchers and developers can ensure the quality of this critical intermediate. This multi-faceted approach, grounded in the principles of the ICH Q2(R1) guideline, provides the trustworthy data necessary to make informed decisions, accelerate development timelines, and ultimately ensure the integrity of the final product.

References

A Senior Application Scientist's Guide: 5-Chloro-3-methylpyridin-2-ol vs. Other Halogenated Pyridine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and process development, the selection of foundational building blocks is a decision of paramount strategic importance. Halogenated pyridines represent a class of exceptionally versatile intermediates, providing chemists with reliable handles to construct complex molecular architectures. Among these, 5-Chloro-3-methylpyridin-2-ol has garnered significant attention. This guide offers an in-depth, data-driven comparison of this key intermediate against its brominated and iodinated counterparts, providing field-proven insights to guide your synthetic strategy.

The Strategic Role of Halogenation in Pyridine Chemistry

The pyridine scaffold is a ubiquitous motif in pharmaceuticals, prized for its metabolic stability and ability to engage in critical hydrogen bonding interactions.[1] The introduction of a halogen atom (Cl, Br, I) onto the pyridine ring is a cornerstone of synthetic strategy for two primary reasons:

  • Reactive Handle for Cross-Coupling: The carbon-halogen bond serves as a key activation point for a vast array of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds with remarkable precision.[2]

  • Modulation of Physicochemical Properties: The identity and position of the halogen atom can subtly tune the electronic properties of the ring, influencing the pKa, lipophilicity, and metabolic fate of the final active pharmaceutical ingredient (API).

The choice between a chloro-, bromo-, or iodo-pyridine is therefore not trivial; it is a calculated decision that balances reactivity, cost, availability, and the specific demands of the synthetic route.

Profile: this compound

This specific intermediate offers a unique constellation of structural features. The chlorine atom at the C5 position is sufficiently activated for various transformations, the methyl group at C3 provides a point of steric and electronic differentiation, and the hydroxyl group at C2 (existing in tautomeric equilibrium with the pyridone form) presents an additional site for derivatization.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₆H₆ClNOPubChem
Molecular Weight 143.57 g/mol
Appearance Off-white to pale yellow solid---
CAS Number 1346599-31-0---

Comparative Reactivity in Key Transformations

The performance of a halogenated intermediate is best assessed through its reactivity in the most common and powerful reactions in the medicinal chemist's toolbox.

Palladium-Catalyzed Cross-Coupling Reactions

This is where the distinction between halogenated intermediates is most pronounced. The rate-determining step in many palladium-catalyzed cycles, such as Suzuki-Miyaura and Buchwald-Hartwig, is the oxidative addition of the palladium(0) catalyst into the carbon-halogen (C-X) bond.[3] The efficiency of this step is inversely proportional to the bond dissociation energy, leading to a well-established reactivity trend: I > Br >> Cl .[3][4][5]

Experimental Workflow: A Comparative Suzuki-Miyaura Coupling

Caption: Standardized workflow for comparing Suzuki-Miyaura coupling efficiency.

Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

  • In an oven-dried Schlenk flask under an inert nitrogen atmosphere, combine the 5-halo-3-methylpyridin-2-ol (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and any necessary ligands.

  • Add degassed solvent (e.g., 1,4-dioxane/water 4:1, 10 mL).

  • Heat the mixture to reflux (e.g., 90-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the desired biaryl product.

Comparative Performance Data (Illustrative)

IntermediateRelative Reaction TimeTypical Yield Range
5-Iodo-3-methylpyridin-2-olFastest (e.g., 1-4 h)85-98%
5-Bromo-3-methylpyridin-2-olModerate (e.g., 4-12 h)75-90%
This compound Slowest (e.g., 12-24 h) 60-85% *

*Yields for chloro-pyridines are highly dependent on the use of advanced catalytic systems.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr, a nucleophile attacks the electron-deficient pyridine ring, displacing the halide through a Meisenheimer intermediate. This reaction is particularly effective on pyridines due to the ring nitrogen's electron-withdrawing effect.[8][9][10]

Generalized SNAr Mechanism

snar_mechanism Reactants Halogenated Pyridine + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Anionic Intermediate) Reactants->Intermediate Nucleophilic Attack Products Substituted Pyridine + Halide (X⁻) Intermediate->Products Elimination of Leaving Group

Caption: The two-step mechanism of Nucleophilic Aromatic Substitution (SNAr).

Unlike in cross-coupling, the reactivity trend in SNAr is not as straightforward. The reaction depends on two factors: the lability of the C-X bond (favoring I > Br > Cl) and the electrophilicity of the carbon atom being attacked. The high electronegativity of chlorine makes the attached carbon more electron-deficient and thus more susceptible to nucleophilic attack. Consequently, for highly activated systems and potent nucleophiles, chloro-pyridines can exhibit reactivity comparable to or even greater than their bromo-counterparts.

The Strategic Case for this compound

Despite a lower intrinsic reactivity in palladium catalysis, the chloro-derivative offers compelling strategic advantages, particularly for large-scale synthesis and process development.

  • Economic Viability: Chlorinating agents are significantly less expensive than brominating and especially iodinating agents. This cost advantage in the starting material translates directly to a lower cost of goods for the final API.

  • Commercial Availability: Due to lower production costs, chloro-heterocycles are often available in greater quantities from a wider range of suppliers.

  • Improved Atom Economy: The lower molecular weight of chlorine compared to bromine and iodine results in a better atom economy, a key principle of green chemistry.

  • Orthogonal Reactivity: The relative inertness of the C-Cl bond can be exploited. In a polyhalogenated molecule containing both a bromine and a chlorine atom, one can selectively perform a cross-coupling reaction at the more reactive C-Br bond, leaving the C-Cl bond intact for a subsequent, different transformation.

Conclusion and Recommendation

The selection of a halogenated pyridine intermediate is a nuanced decision that must align with the project's goals.

  • For early-stage discovery chemistry , where speed and rapid access to diverse analogs are paramount, the higher reactivity of bromo- and iodo-pyridines often makes them the intermediates of choice. They provide reliable and fast results with standard catalytic systems.

  • For process development and large-scale manufacturing , where cost, safety, and efficiency are the primary drivers, This compound emerges as a highly strategic and often superior choice. The initial investment in developing a robust catalytic protocol is frequently offset by the significant savings in raw material costs.

As a senior scientist, my recommendation is to view these intermediates not as a simple hierarchy of reactivity, but as a toolkit. Understand the strengths and weaknesses of each, and select the tool that best fits the specific phase and objectives of your research and development program. The continued advancement in catalysis ensures that the humble chloro-pyridine will remain a competitive and indispensable building block for years to come.

References

A Senior Application Scientist's Guide to the Cost-Effective Synthesis of 5-Chloro-3-methylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, substituted pyridin-2-ols are valuable intermediates, with 5-Chloro-3-methylpyridin-2-ol being a key building block in the creation of various pharmaceutical and agrochemical agents. The economic viability and scalability of any synthetic route are paramount considerations in a competitive research and development landscape. This guide provides an in-depth, objective comparison of two primary synthetic pathways to this compound, offering a critical analysis of their cost-effectiveness, supported by experimental insights.

Introduction: The Significance of this compound

This compound, a halogenated and alkylated derivative of the 2-pyridone scaffold, presents a unique combination of functional groups that are amenable to a variety of chemical transformations. The chlorine atom at the 5-position provides a handle for cross-coupling reactions, while the hydroxyl group at the 2-position (in its pyridin-2-ol tautomeric form) can be functionalized in numerous ways. The methyl group at the 3-position influences the electronic properties and steric environment of the molecule, which can be crucial for its biological activity in larger molecular constructs. Given its potential, the efficient and economical synthesis of this intermediate is of high importance.

This guide will dissect two plausible and divergent synthetic strategies:

  • Route 1: Direct Electrophilic Chlorination of 3-Methyl-2-pyridone. This approach is predicated on the direct functionalization of a readily available pyridone precursor.

  • Route 2: Diazotization of 2-Amino-3-methylpyridine followed by Hydrolysis. This classic transformation in aromatic chemistry offers an alternative pathway from a different starting material.

We will delve into the mechanistic underpinnings, procedural details, and a comparative cost analysis of each route to provide a comprehensive framework for decision-making in your synthetic endeavors.

Route 1: Direct Electrophilic Chlorination of 3-Methyl-2-pyridone

This synthetic approach is conceptually straightforward, involving the direct chlorination of the 3-methyl-2-pyridone ring. The electron-rich nature of the 2-pyridone system makes it susceptible to electrophilic attack. The key to this synthesis is achieving regioselectivity, targeting the C5 position.

Chemical Principles and Rationale

The 2-pyridone tautomer is in equilibrium with its 2-hydroxypyridine form. The pyridone form is generally the major tautomer in most solvents and in the solid state. The amide-like character of the pyridone ring activates it towards electrophilic substitution, with the C3 and C5 positions being the most nucleophilic. The presence of the methyl group at C3 may sterically hinder attack at that position to some extent, favoring substitution at C5.

Two common and effective chlorinating agents for such systems are N-Chlorosuccinimide (NCS) and sulfuryl chloride (SO₂Cl₂).

  • N-Chlorosuccinimide (NCS): NCS is a mild and selective chlorinating agent.[1] It is a solid, which makes it easier and safer to handle compared to many liquid chlorinating agents. The reaction typically proceeds via an electrophilic substitution mechanism.

  • Sulfuryl Chloride (SO₂Cl₂): Sulfuryl chloride is a more powerful and less expensive chlorinating agent.[1] It is a fuming liquid that can also decompose to provide chlorine radicals, potentially leading to different selectivity profiles. Its handling requires more stringent safety precautions due to its corrosive and toxic nature.

Experimental Workflow: Route 1

Route 1 Workflow Start Start: 3-Methyl-2-pyridone Chlorination Chlorination (NCS or SO₂Cl₂) Start->Chlorination Workup Aqueous Workup & Extraction Chlorination->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product Product: this compound Purification->Product

Caption: Workflow for the synthesis of this compound via direct chlorination.

Detailed Experimental Protocols

Protocol 1A: Chlorination with N-Chlorosuccinimide (NCS)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methyl-2-pyridone (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.

  • Reagent Addition: Add N-Chlorosuccinimide (1.05 - 1.15 eq) portion-wise to the stirred solution at room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction may require heating to reflux to proceed at a reasonable rate.

  • Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate (succinimide) has formed, it can be removed by filtration. The filtrate is then washed with water and brine.

  • Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 1B: Chlorination with Sulfuryl Chloride (SO₂Cl₂)

  • Reaction Setup: In a fume hood, dissolve 3-methyl-2-pyridone (1.0 eq) in a chlorinated solvent like dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution in an ice bath.

  • Reagent Addition: Add sulfuryl chloride (1.0 - 1.1 eq) dropwise to the cooled and stirred solution. The reaction is often exothermic.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically faster than with NCS and may be complete at room temperature after the addition.

  • Workup: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate to neutralize the generated HCl and any remaining sulfuryl chloride.

  • Isolation and Purification: Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Route 2: Diazotization of 2-Amino-3-methylpyridine and Hydrolysis

This classical approach in aromatic chemistry involves the transformation of an amino group into a diazonium salt, which is a versatile intermediate. Subsequent hydrolysis of the diazonium salt introduces a hydroxyl group, leading to the desired pyridin-2-ol.

Chemical Principles and Rationale

The diazotization of primary aromatic amines is a well-established reaction that proceeds via the in-situ formation of nitrous acid (from sodium nitrite and a strong acid) which then reacts with the amine to form a diazonium salt.[2] These salts are generally unstable and are used immediately in the next step.

The subsequent hydrolysis of the pyridinium diazonium salt to the corresponding pyridin-2-ol can be achieved by heating the acidic aqueous solution. This reaction is a variation of the Sandmeyer reaction, which typically uses copper salts to introduce other nucleophiles.[3] For hydroxylation, simply heating in an acidic aqueous medium is often sufficient. The regioselectivity is dictated by the position of the starting amino group.

Experimental Workflow: Route 2

Route 2 Workflow Start Start: 2-Amino-3-methylpyridine Diazotization Diazotization (NaNO₂, H₂SO₄, 0-5 °C) Start->Diazotization Hydrolysis Hydrolysis (Heat) Diazotization->Hydrolysis Chlorination Chlorination (NCS or SO₂Cl₂) Hydrolysis->Chlorination Workup Neutralization, Extraction & Purification Chlorination->Workup Product Product: this compound Workup->Product

Caption: Workflow for the synthesis of this compound via diazotization and hydrolysis.

Detailed Experimental Protocol
  • Diazotization: In a beaker, dissolve 2-amino-3-methylpyridine (1.0 eq) in dilute sulfuric acid (or hydrochloric acid) and cool the solution to 0-5 °C in an ice-salt bath. While maintaining the temperature, add a solution of sodium nitrite (1.0-1.1 eq) in water dropwise with vigorous stirring. The formation of the diazonium salt is usually indicated by a color change.

  • Hydrolysis: After the addition of sodium nitrite is complete, continue stirring at low temperature for a short period. Then, slowly and carefully heat the reaction mixture. The evolution of nitrogen gas will be observed as the diazonium salt decomposes to form the pyridin-2-ol. The heating should be controlled to avoid excessive frothing.

  • Chlorination: After the hydrolysis is complete (cessation of gas evolution), cool the reaction mixture. The chlorination can be performed in the same pot by the addition of a suitable chlorinating agent like NCS or by passing chlorine gas through the solution. Alternatively, the intermediate 3-methyl-2-pyridone can be isolated first and then chlorinated as described in Route 1. For a one-pot procedure, NCS (1.05 eq) can be added, and the mixture stirred at room temperature or with gentle heating.

  • Workup and Purification: After the chlorination step, cool the reaction mixture and carefully neutralize it with a base such as sodium carbonate or sodium hydroxide. The product may precipitate out or can be extracted with an organic solvent like ethyl acetate. The organic extracts are then washed, dried, and concentrated. Purification is achieved by recrystallization or column chromatography.

Cost-Effectiveness Comparison

The choice between these two synthetic routes will likely be heavily influenced by the cost of starting materials and reagents, as well as the overall yield and ease of operation. The following tables provide a comparative analysis based on estimated bulk pricing and typical reaction yields.

Table 1: Starting Material and Reagent Cost Comparison

CompoundRouteRoleEstimated Bulk Price (USD/kg)Supplier Examples
3-Methyl-2-pyridone1Starting Material100 - 200TCI, Sigma-Aldrich[4][5][6]
2-Amino-3-methylpyridine2Starting Material50 - 100Sigma-Aldrich, Chem-Impex[7][8][9]
N-Chlorosuccinimide (NCS)1 & 2Reagent30 - 60Various
Sulfuryl Chloride (SO₂Cl₂)1 & 2Reagent10 - 20Various
Sodium Nitrite2Reagent5 - 15Various
Sulfuric Acid2Reagent< 5Commodity

Note: Prices are estimates for bulk quantities and can vary significantly based on supplier, purity, and market conditions.

Table 2: Comparative Analysis of Synthetic Routes

ParameterRoute 1: Direct ChlorinationRoute 2: Diazotization-Hydrolysis-Chlorination
Starting Material Cost HigherLower
Reagent Cost Moderate to Low (depending on chlorinating agent)Low
Number of Steps 13 (can be a one-pot procedure)
Estimated Overall Yield Good to Excellent (70-90%)Moderate to Good (50-70%)
Operational Complexity Simpler, more directMore complex, requires careful temperature control
Safety Considerations NCS is relatively safe; SO₂Cl₂ is hazardous.Diazonium salts are potentially explosive; requires careful handling.
Byproducts Succinimide (from NCS) or HCl/SO₂ (from SO₂Cl₂).Nitrogen gas, inorganic salts.
Scalability Generally good, especially with NCS.Can be challenging due to the instability of diazonium salts.

Discussion and Recommendation

Route 1 (Direct Chlorination) emerges as a highly attractive option, particularly from a process chemistry perspective. The single-step nature of this synthesis, starting from 3-methyl-2-pyridone, simplifies the overall process and is likely to lead to higher overall yields. While the starting material, 3-methyl-2-pyridone, is more expensive than 2-amino-3-methylpyridine, the higher yield and reduced operational complexity can offset this initial cost, especially at a larger scale.

The choice between NCS and sulfuryl chloride in Route 1 will depend on the specific requirements of the synthesis. For laboratory-scale synthesis and for substrates that are sensitive to harsh conditions, the milder and more selective NCS is the preferred reagent, despite its higher cost. For large-scale industrial production where cost is a primary driver and appropriate safety measures are in place, the more economical sulfuryl chloride may be considered.

Route 2 (Diazotization-Hydrolysis-Chlorination) , while starting from a cheaper raw material, presents several challenges. The multi-step nature of the reaction, even if performed in one pot, can lead to a lower overall yield. The inherent instability of diazonium salts poses a significant safety risk, particularly on a larger scale, and requires strict temperature control. While this route is a classic and viable method, it may be less favorable for industrial applications where process robustness and safety are paramount.

For researchers and drug development professionals, Route 1, employing direct chlorination with N-Chlorosuccinimide, is recommended as the more cost-effective and practical approach for the synthesis of this compound. This recommendation is based on a holistic view that considers not just the raw material costs but also the process efficiency, safety, and scalability. The higher yield and operational simplicity of this route are likely to result in a lower cost per gram of the final product, coupled with a more favorable safety profile for routine laboratory use. For process development chemists aiming for large-scale production, an initial investigation into the use of sulfuryl chloride in Route 1 would be a worthwhile endeavor to further reduce costs, provided that the necessary safety infrastructure is available.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Chloro-3-methylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, the lifecycle of a chemical reagent extends far beyond the bench. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 5-Chloro-3-methylpyridin-2-ol, grounded in authoritative safety data and field-proven best practices.

Core Principle: Understanding the "Why" Behind the Waste Stream

This compound is a halogenated pyridine derivative. Its chemical structure dictates its hazard profile and, consequently, its disposal pathway. The presence of a chlorine atom places it in the category of halogenated organic waste , a classification that carries specific regulatory and technical requirements. The pyridine ring, a nitrogen-containing heterocycle, contributes to its toxicity and potential to form hazardous nitrogen oxides (NOx) upon improper combustion[1].

The primary mandate for its disposal is to prevent its release into the environment, where it is very toxic to aquatic life with long-lasting effects, and to ensure personnel are shielded from its significant acute toxicity. The only appropriate terminal disposal method for this compound is high-temperature incineration at a licensed hazardous waste facility equipped with flue gas scrubbing technology. This process ensures the complete destruction of the molecule and the neutralization of hazardous byproducts like Hydrogen chloride gas[1][2].

Hazard Profile Summary

Before handling or preparing for disposal, it is imperative to understand the compound's specific hazards. The following data is synthesized from the official Safety Data Sheet (SDS).

Hazard ClassGHS Hazard StatementDescription
Acute Toxicity, OralH301Toxic if swallowed.
Acute Toxicity, InhalationH330Fatal if inhaled.
Skin Corrosion/IrritationH315Causes skin irritation.
Skin SensitizationH317May cause an allergic skin reaction.
Serious Eye Damage/IrritationH319Causes serious eye irritation.
STOT, Single ExposureH335May cause respiratory irritation.
Aquatic Hazard, AcuteH400Very toxic to aquatic life.
Aquatic Hazard, ChronicH410Very toxic to aquatic life with long lasting effects.

Pre-Disposal Operations: Safety and Segregation

Proper disposal begins long before the waste container is full. It starts with meticulous segregation and the use of appropriate Personal Protective Equipment (PPE) during any handling procedure.

Mandatory Personal Protective Equipment (PPE)

Due to the compound's high acute toxicity, particularly via inhalation, a stringent PPE protocol is non-negotiable.

Protection TypeSpecificationRationale
Respiratory A NIOSH-approved respirator with appropriate cartridges for organic vapors.Protects against the "Fatal if inhaled" (H330) hazard.
Hand Chemical-resistant nitrile gloves.Prevents skin irritation (H315) and potential absorption.
Eye Chemical safety goggles or a face shield.Protects against serious eye irritation (H319) from splashes.
Body A lab coat, fully buttoned.Prevents contact with clothing and skin[3].

Scientist's Note: All handling of this compound, including weighing, transfers, and the preparation of waste, must be conducted within a certified chemical fume hood to mitigate inhalation risk.

Step-by-Step Disposal Protocol

The following workflow ensures compliance with institutional and federal regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[4][5].

Step 1: Designate a Halogenated Organic Waste Container
  • Action: Procure a dedicated, properly vetted hazardous waste container for "Halogenated Organic Waste." This can be a carboy for liquids or a puncture-proof container for solids.

  • Rationale: Halogenated and non-halogenated waste streams are incinerated under different conditions and are therefore priced and regulated differently. Commingling these streams is a common, costly, and non-compliant error[6].

Step 2: Collect All Waste Streams
  • Action: Collect the following waste types directly into your designated container:

    • Solid Waste: Unused or expired this compound.

    • Liquid Waste: Solutions containing the compound. Do not mix with non-halogenated solvents.

    • Contaminated Labware: Any item grossly contaminated, such as pipette tips, weighing paper, or gloves. Rinse empty chemical bottles, and dispose of the rinsate as halogenated liquid waste. The bottle itself can then typically be disposed of in regular glass recycling after defacing the label.

  • Rationale: Any item that has come into direct contact with the compound must be treated as hazardous waste to prevent secondary exposure or environmental release.

Step 3: Label the Container Correctly and Immediately
  • Action: As soon as the first piece of waste is added, affix a "Hazardous Waste" label. Fill it out completely with the following information:

    • The words "Hazardous Waste."

    • Full chemical name: "Waste this compound" and any other halogenated components.

    • The specific hazards: "Toxic, Environmental Hazard."

    • The "Accumulation Start Date."

  • Rationale: Federal law requires hazardous waste to be labeled from the moment of generation. This ensures proper identification, handling, and tracking throughout the disposal process.

Step 4: Store Waste in a Satellite Accumulation Area (SAA)
  • Action: Keep the sealed waste container in a designated SAA. This area must be at or near the point of generation and under the control of the laboratory personnel. Ensure it is stored away from incompatible materials, particularly strong acids and oxidizers[1][7].

  • Rationale: The SAA provides a secure, temporary storage location that minimizes the risk of spills and unauthorized access while awaiting official pickup.

Step 5: Arrange for Professional Disposal
  • Action: Once the container is full or you are finished with the process, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.

  • Rationale: Only licensed hazardous waste transporters and disposal facilities are legally permitted to handle and destroy this type of chemical waste[6][8]. Under no circumstances should this chemical be poured down the drain or placed in regular trash [9].

Disposal Workflow Visualization

The following diagram outlines the decision-making process for the proper management and disposal of waste generated from this compound.

G cluster_0 Step 1: Generation & Segregation cluster_1 Step 2: Container Management cluster_2 Step 3: Final Disposition start Identify Waste: - Pure Compound - Contaminated Solutions - Contaminated Labware segregate Segregate into Dedicated HALOGENATED ORGANIC Waste Container start->segregate label_node Affix 'Hazardous Waste' Label & List Contents segregate->label_node store Store Sealed Container in Satellite Accumulation Area (SAA) label_node->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs incinerate Transport to Licensed Facility for High-Temperature Incineration contact_ehs->incinerate

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Chloro-3-methylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

As professionals dedicated to advancing scientific discovery, our commitment to safety is the bedrock upon which all successful research is built. The handling of novel or specialized chemical reagents demands a proactive and informed approach to personal protection. This guide provides essential, field-proven safety and logistical information for handling 5-Chloro-3-methylpyridin-2-ol.

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally analogous compounds, such as 2-Chloro-5-methylpyridine and 5-Chloro-3-nitropyridin-2-ol, to establish a robust and cautious safety protocol.[1][2] This approach ensures that we operate with a comprehensive understanding of the potential risks and the necessary measures to mitigate them effectively.

Hazard Assessment: The 'Why' Behind the Protocol

Understanding the potential hazards of a chemical is fundamental to selecting the appropriate Personal Protective Equipment (PPE). The causality is simple: the known and inferred risks of the chemical class dictate the required layers of protection. Based on data from similar pyridine derivatives, this compound should be handled as a hazardous substance with the following potential risks.[1][3][4]

Table 1: GHS Hazard Classification Based on Structural Analogs

Hazard Class Hazard Statement Rationale for Precaution
Acute Toxicity (Oral/Dermal) H302: Harmful if swallowed. H312: Harmful in contact with skin. Direct contact and ingestion must be prevented through impermeable gloves and strict hygiene practices.[2][5]
Skin Corrosion/Irritation H315: Causes skin irritation. Chemical-resistant gloves and a lab coat are necessary to prevent contact dermatitis and irritation.[4][6]
Serious Eye Damage/Irritation H319: Causes serious eye irritation. Chemical splash goggles are mandatory to protect against accidental splashes that could cause significant eye damage.[2][4]
Respiratory Irritation H335: May cause respiratory irritation. Handling should occur in a certified chemical fume hood to prevent inhalation of dust or vapors.[4]

| Aquatic Hazard | H412: Harmful to aquatic life with long lasting effects. | This dictates strict disposal protocols to prevent environmental contamination.[5] |

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential. This begins with engineering controls and extends to specific gear designed to protect you from the hazards identified above.

Engineering Controls: The First Line of Defense Before any PPE is donned, ensure primary engineering controls are functional. All handling of this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood to manage vapor and dust inhalation risks.[7] Ensure that an eyewash station and safety shower are unobstructed and readily accessible.[8]

Table 2: Recommended PPE for Handling this compound

Protection Type Recommended Equipment Justification & Best Practices
Body Protection Standard Laboratory Coat Protects skin and personal clothing from minor spills and contamination. Should be kept buttoned.[7]
Hand Protection Nitrile or Neoprene Gloves Provides a necessary barrier against direct skin contact, which can cause irritation and harmful systemic effects.[7] Avoid latex gloves, which offer poor protection against many chemicals. Always double-check glove integrity before use and replace immediately after any contact with the substance.
Eye & Face Protection Chemical Splash Goggles (conforming to EN166/NIOSH standards) Offers robust protection against splashes and dust.[3] Safety glasses with side shields are the minimum requirement, but goggles are strongly preferred. A face shield should be worn over goggles during procedures with a high splash potential.[8]
Foot Protection Closed-toe Shoes Protects feet from spills and falling objects, a standard and non-negotiable rule in any laboratory setting.[8]

| Respiratory Protection | NIOSH-approved Respirator | Generally not required when handling small quantities within a functional fume hood. However, a respirator with an appropriate filter should be used if engineering controls fail, during a large spill cleanup, or if the substance must be handled outside of a fume hood.[5][9] |

Operational Plan: A Step-by-Step Workflow

Adherence to a structured workflow minimizes risk and ensures every safety measure is accounted for, from preparation to disposal.

Step 1: Pre-Handling Checklist

  • Verify Controls: Confirm the chemical fume hood is operational and the sash is at the appropriate height.

  • Locate Emergency Equipment: Visually confirm the path to the nearest eyewash station, safety shower, and spill kit is clear.

  • Gather Materials: Assemble all necessary PPE, handling equipment (spatulas, weigh boats), and designated, labeled hazardous waste containers before bringing the chemical into the workspace.[8]

Step 2: Donning PPE Properly donning PPE is critical to its effectiveness. The sequence should be:

  • Lab Coat

  • Eye and Face Protection (Goggles/Face Shield)

  • Gloves (pull cuffs over the sleeves of the lab coat)

Step 3: Safe Handling

  • Dispensing: Carefully weigh the solid compound, avoiding any actions that could generate dust.[8]

  • Solution Preparation: When dissolving, slowly add the solid reagent to the solvent to prevent splashing.[8]

  • General Use: Maintain a safe distance from the material and keep containers sealed when not in use. Do not eat, drink, or smoke in the handling area.[5][6]

Step 4: Doffing PPE (Decontamination) The removal sequence is designed to prevent cross-contamination from used PPE to your skin or clothing.

  • Gloves: Remove first, using a technique that avoids touching the outside of the glove with bare skin.

  • Lab Coat: Remove by turning it inside out.

  • Eye and Face Protection: Remove last.

  • Hygiene: Wash hands thoroughly with soap and water after all PPE is removed.[4][6]

Step 5: Spill Control In the event of a spill, immediate and correct action is required.[1]

  • Evacuate & Alert: Alert others in the area and evacuate if necessary.

  • Don PPE: Before cleanup, don appropriate PPE, including respiratory protection if the spill is large or outside a fume hood.

  • Contain: For solid spills, carefully sweep or vacuum the material to avoid dust generation. For liquid spills, use an inert absorbent material like vermiculite or sand.[1]

  • Collect: Place all contaminated materials into a sealed, clearly labeled hazardous waste container.[1]

  • Decontaminate: Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.[1]

Step 6: Disposal Plan Waste containing this compound is considered hazardous chemical waste and must be handled accordingly.

  • Waste Segregation: Collect all waste contaminated with this compound separately. Specifically, segregate halogenated organic waste from non-halogenated streams to facilitate proper disposal.[10]

  • Containerization: Use a designated, sealed, and clearly labeled hazardous waste container.[1][10]

  • Professional Disposal: Under no circumstances should this chemical be disposed of down the drain or in regular trash.[10] Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a licensed contractor.[6][10]

Visualizing the Safety Workflow

The following diagram illustrates the critical decision-making and action process for safely handling this compound.

assess 1. Assess Risks (Review SDS/Analog Data) prepare 2. Prepare Workspace (Fume Hood, Spill Kit, EHS Plan) assess->prepare don_ppe 3. Don PPE (Coat, Goggles, Gloves) prepare->don_ppe handle 4. Execute Task (Weighing, Reaction) don_ppe->handle spill Spill Occurs handle->spill decontaminate 5. Decontaminate (Clean Workspace) handle->decontaminate spill_protocol Execute Spill Protocol (Contain, Clean, Dispose) spill->spill_protocol YES spill_protocol->decontaminate doff_ppe 6. Doff PPE (Gloves First) decontaminate->doff_ppe dispose 7. Dispose of Waste (Contact EHS) doff_ppe->dispose wash 8. Wash Hands dispose->wash

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-3-methylpyridin-2-ol
Reactant of Route 2
5-Chloro-3-methylpyridin-2-ol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.